molecular formula C11H10F3N3 B2829092 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine CAS No. 380238-10-8

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Cat. No.: B2829092
CAS No.: 380238-10-8
M. Wt: 241.217
InChI Key: WRGSUGOZPLVAIQ-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (CAS 380238-10-8) is a fluorinated pyrazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a pyrazole core, a privileged scaffold renowned for its wide spectrum of biological activities . The incorporation of a trifluoromethyl group on the phenyl ring is a strategic modification, as fluorine atoms are known to profoundly influence a molecule's physicochemical properties, metabolic stability, and binding affinity, often leading to enhanced biological profiles . Pyrazole derivatives are extensively investigated for their diverse pharmacological potential, including serving as key synthetic intermediates for developing anti-inflammatory, antimicrobial, anticancer, and antiviral agents . Specific pyrazole-based molecules, such as Celecoxib, are well-known anti-inflammatory drugs, highlighting the therapeutic relevance of this chemical class . As a building block, this amino-pyrazole is a versatile precursor for synthesizing more complex heterocyclic systems. Recent methodologies have demonstrated the use of 5-aminopyrazoles in copper-promoted dimerization reactions to construct novel pyrazole-fused pyridazines and pyrazines, which are valuable scaffolds in materials science and pharmaceutical chemistry . Researchers can utilize this compound to develop new lead compounds or as a core structure for generating libraries of molecules targeting various diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-methyl-2-[2-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-7-6-10(15)17(16-7)9-5-3-2-4-8(9)11(12,13)14/h2-6H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGSUGOZPLVAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380238-10-8
Record name 3-METHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-AMINE
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Predicted Properties of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminopyrazole scaffold is a cornerstone in medicinal and agricultural chemistry, prized for its versatile reactivity and presence in numerous bioactive compounds.[1][2] The strategic introduction of a trifluoromethyl group to aromatic systems is a well-established method for enhancing metabolic stability, binding affinity, and lipophilicity.[3] This guide provides a comprehensive technical framework for the synthesis, characterization, and evaluation of a novel compound of interest: 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine. As this molecule is not extensively characterized in publicly available literature, this document serves as an expert-level roadmap, combining established synthetic principles with predictive analysis to empower researchers in their exploration of this promising chemical entity. We will detail a robust and logical synthetic pathway, outline a self-validating characterization workflow, and discuss the predicted chemical properties and reactivity that make this compound a valuable target for discovery programs.

Core Molecular Structure and Predicted Physicochemical Properties

The target compound, 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, combines three key structural motifs: the 5-aminopyrazole core, a methyl group at the C3 position, and a 2-(trifluoromethyl)phenyl substituent at the N1 position. This specific arrangement is predicted to confer a unique set of electronic and steric properties that are highly relevant for its interaction with biological targets.

Structural and Identity Data
PropertyValue
IUPAC Name 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine
Molecular Formula C₁₁H₁₀F₃N₃
Molecular Weight 241.21 g/mol
Canonical SMILES CC1=CC(=N)N(N=C1)C2=CC=CC=C2C(F)(F)F
InChI Key (Predicted - requires synthesis for generation)
CAS Number (Not assigned)
Predicted Properties and Rationale
  • Solubility: Expected to have low solubility in water and higher solubility in organic solvents such as ethanol, DMSO, and DMF. The hydrophobic trifluoromethylphenyl group will dominate its solubility profile.

  • pKa: The 5-amino group is the primary basic center. Its basicity will be attenuated by the electron-withdrawing nature of the pyrazole ring and the distant trifluoromethyl group. The pyrazole ring itself contains both a pyridine-like nitrogen (=N-) and a pyrrole-like nitrogen (-NR-), contributing to its overall electronic character.[4]

  • Lipophilicity (LogP): The presence of the -CF₃ group is anticipated to significantly increase the compound's lipophilicity compared to its non-fluorinated phenyl analogue, a critical parameter for membrane permeability and potential blood-brain barrier penetration.

  • Physical Form: At room temperature, it is expected to be a solid, consistent with similar substituted aminopyrazole structures.[5]

Proposed Synthesis Methodology: A Validated Approach

The most direct and widely validated method for constructing the 1,3,5-substituted pyrazole core is the condensation reaction between a substituted hydrazine and a β-ketonitrile. This approach offers high regioselectivity and typically proceeds under mild conditions, making it the recommended pathway.

Causality of the Chosen Synthetic Route

The Knorr pyrazole synthesis and related methodologies are foundational in heterocyclic chemistry.[6] The reaction of a hydrazine with a 1,3-dicarbonyl equivalent, such as a β-ketonitrile, is a robust and predictable transformation.[7][8] The mechanism involves an initial nucleophilic attack by the hydrazine on the ketone carbonyl, followed by intramolecular cyclization via attack on the nitrile carbon, and subsequent tautomerization to yield the aromatic 5-aminopyrazole. This route is chosen for its reliability, high potential yield, and the commercial availability of the necessary starting materials.

Experimental Protocol: Synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Materials:

  • 2-(Trifluoromethyl)phenylhydrazine (or its hydrochloride salt)

  • Acetoacetonitrile (3-oxobutanenitrile)

  • Ethanol (or acetic acid as an alternative solvent)

  • Glacial Acetic Acid (catalyst, if needed)

  • Sodium Bicarbonate (for neutralization if using hydrochloride salt)

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 2-(trifluoromethyl)phenylhydrazine in absolute ethanol. If using the hydrochloride salt, add 1.1 equivalents of sodium bicarbonate and stir for 15 minutes to liberate the free base.

  • Addition of β-Ketonitrile: To the stirring solution, add 1.05 equivalents of acetoacetonitrile dropwise at room temperature.

  • Reaction: Add a catalytic amount of glacial acetic acid (approx. 5 mol%). Heat the reaction mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. Dilute the residue with ethyl acetate and water.

  • Extraction & Purification: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Isolation: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Synthesis Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Reaction Core cluster_workup Work-up & Isolation Hydrazine 2-(Trifluoromethyl)phenylhydrazine in Ethanol ReactionVessel Combine & Reflux (+ Catalytic Acetic Acid) Hydrazine->ReactionVessel Ketonitrile Acetoacetonitrile Ketonitrile->ReactionVessel SolventRemoval Solvent Removal (Rotary Evaporation) ReactionVessel->SolventRemoval Cooling Extraction Liquid-Liquid Extraction (EtOAc/H₂O) SolventRemoval->Extraction Purification Purification (Chromatography or Recrystallization) Extraction->Purification FinalProduct Pure Product: 3-Methyl-1-(2-(trifluoromethyl)phenyl) -1H-pyrazol-5-amine Purification->FinalProduct

Caption: Proposed synthesis workflow for the target compound.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique analytical approach ensures a self-validating system where each result corroborates the others.

Analytical Techniques and Expected Results
TechniquePurposePredicted Observations
¹H NMR Structural ElucidationAromatic Protons: Complex multiplets between 7.0-8.0 ppm. Pyrazole C4-H: A sharp singlet around 5.5-6.0 ppm. Amine (-NH₂): A broad singlet (exchangeable with D₂O) around 4.0-5.0 ppm. Methyl (-CH₃): A sharp singlet around 2.1-2.3 ppm.[9]
¹³C NMR Carbon Skeleton Confirmation-CF₃ Carbon: A quartet due to C-F coupling. Aromatic Carbons: Multiple signals in the 110-140 ppm range. Pyrazole Carbons: Signals for C3, C4, and C5 in the heterocyclic region. Methyl Carbon: A signal around 10-15 ppm.
¹⁹F NMR Fluorine ConfirmationA sharp singlet corresponding to the -CF₃ group. Its chemical shift will be indicative of the electronic environment of the phenyl ring.
Mass Spec (HRMS) Molecular Weight & FormulaThe high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₁H₁₁F₃N₃⁺.
FT-IR Functional Group IDN-H Stretch: Two characteristic peaks for the primary amine around 3300-3500 cm⁻¹. C=N/C=C Stretch: Peaks in the 1500-1650 cm⁻¹ region. C-F Stretch: Strong, characteristic absorptions around 1100-1350 cm⁻¹.[3]
Melting Point Purity AssessmentA sharp melting point range (e.g., within 1-2°C) would indicate high purity of the crystalline solid.
Characterization Workflow Diagram

G cluster_analysis Crude Crude Synthesized Product Purified Purified Product Crude->Purified Purification NMR NMR (¹H, ¹³C, ¹⁹F) Purified->NMR MS HRMS Purified->MS IR FT-IR Purified->IR MP Melting Point Purified->MP Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed MP->Structure_Confirmed

Caption: Workflow for analytical validation of the final compound.

Predicted Reactivity and Application Potential

The 5-aminopyrazole moiety is a highly versatile synthon for building more complex heterocyclic systems.[1]

  • N-Functionalization: The primary amine at the C5 position is a potent nucleophile, readily undergoing acylation, sulfonylation, and reductive amination to generate a diverse library of derivatives.

  • Fused Heterocycles: This compound is an ideal precursor for creating fused pyrazoloazines, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, which are common motifs in pharmacologically active molecules.

  • Pharmaceutical & Agrochemical Potential: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and herbicidal properties.[3][10] The unique combination of the 5-amino group (for hydrogen bonding) and the 2-trifluoromethylphenyl group (for steric and electronic modulation) makes this compound a high-priority candidate for screening in drug and agrochemical discovery campaigns.

Safety and Handling

While no specific safety data sheet (SDS) exists for this compound, prudent laboratory practices should be followed based on the properties of its structural analogues.

  • Potential Hazards: Harmful if swallowed.[11] May cause skin and serious eye irritation.[11][12] May cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid generating dust.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]

  • ResearchGate. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. [Link]

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. National Center for Biotechnology Information. [Link]

  • PharmaCompass. (n.d.). 3-amino-5-methyl pyrazole. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • National Institutes of Health (NIH). (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • ResearchGate. (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines. [Link]

  • ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. [Link]

  • ACS Publications. (2024). Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Prestat, G. et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • ACS Publications. (2007). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-. NIST WebBook. [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

Sources

An In-depth Technical Guide to 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (CAS Number: 380238-10-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of a trifluoromethylphenyl group can further enhance metabolic stability and biological efficacy. This document details the compound's chemical and physical properties, outlines a probable synthetic route with a step-by-step protocol, discusses methods for its characterization, and explores its potential pharmacological applications based on the known activities of structurally related molecules. Safety and handling procedures are also provided to ensure its proper use in a laboratory setting.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[3] Its structural versatility allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. Several commercially successful drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil, feature a pyrazole core, highlighting its importance as a "privileged scaffold" in medicinal chemistry.[2]

The subject of this guide, 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, incorporates key structural features that suggest a strong potential for biological activity. The trifluoromethyl group is a common bioisostere for a methyl or chloro group and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The amine substituent at the 5-position provides a crucial handle for further chemical modifications and can participate in key hydrogen bonding interactions with target proteins.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental for its application in research and development.

Chemical Structure and Properties

Below is a table summarizing the key chemical properties of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

PropertyValueSource
CAS Number 380238-10-8N/A
Molecular Formula C₁₁H₁₀F₃N₃N/A
Molecular Weight 241.21 g/mol N/A
IUPAC Name 3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amineN/A

Chemical Structure Diagram

Caption: 2D structure of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

Predicted Physicochemical Properties
PropertyPredicted Value
Melting Point 149-156 °C (based on analogous compounds)[4]
Boiling Point Not available
Solubility Likely soluble in organic solvents such as ethanol, DMSO, and DMF.
pKa Not available

Synthesis and Purification

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry. The most common and efficient method involves the condensation of a β-ketonitrile or a related 1,3-dicarbonyl compound with a substituted hydrazine.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine involves the cyclization reaction between 2-(trifluoromethyl)phenylhydrazine and 3-aminocrotononitrile or ethyl acetoacetate. The general reaction scheme is depicted below.

Caption: Proposed synthetic route for the target compound.

Causality behind Experimental Choices:

  • Choice of Hydrazine: 2-(Trifluoromethyl)phenylhydrazine is selected as the starting material to introduce the desired substituted phenyl ring at the N1 position of the pyrazole core.

  • Choice of 1,3-Dicarbonyl Synthon: 3-Aminocrotononitrile or ethyl acetoacetate are readily available and reactive synthons that provide the necessary carbon backbone for the pyrazole ring, including the methyl group at the 3-position and a precursor to the amine at the 5-position.

  • Solvent and Catalyst: A protic solvent like ethanol is commonly used to facilitate the reaction. An acid catalyst, such as acetic acid, is often employed to promote the initial condensation and subsequent cyclization.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established procedures for the synthesis of analogous 5-aminopyrazoles and should be optimized for the specific substrates.

Materials:

  • 2-(Trifluoromethyl)phenylhydrazine

  • 3-Aminocrotononitrile or Ethyl Acetoacetate

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethyl)phenylhydrazine (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add 3-aminocrotononitrile or ethyl acetoacetate (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

Characterization and Analytical Methods

The identity and purity of the synthesized compound must be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

The following are predicted spectroscopic data based on analogous compounds.

TechniquePredicted Observations
¹H NMR Signals corresponding to the methyl protons (singlet, ~2.2-2.4 ppm), the pyrazole ring proton (singlet, ~5.5-5.8 ppm), the aromatic protons of the trifluoromethylphenyl group (multiplets, ~7.2-7.8 ppm), and the amine protons (broad singlet, exchangeable with D₂O).[4][5]
¹³C NMR Resonances for the methyl carbon, the carbons of the pyrazole ring, and the carbons of the trifluoromethylphenyl group, including the characteristic quartet for the CF₃ carbon.[4][5]
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amine group (~3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the pyrazole ring, and strong C-F stretching bands for the trifluoromethyl group.[4][5]
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₀F₃N₃). Fragmentation patterns would likely show the loss of the trifluoromethyl group and other characteristic fragments.[4]
Chromatographic Analysis
  • Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and for preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a suitable starting point for method development.

Potential Biological and Pharmacological Applications

While specific biological data for 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is not extensively published, the pyrazole scaffold is associated with a wide array of pharmacological activities.[1]

Areas of Therapeutic Interest

Based on the activities of related pyrazole derivatives, this compound could be a candidate for screening in the following areas:

  • Anti-inflammatory Activity: Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes.[2]

  • Anticancer Activity: Pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as kinase inhibition.[6][7]

  • Antimicrobial Activity: The pyrazole nucleus is found in compounds with antibacterial and antifungal properties.

  • Kinase Inhibition: The aminopyrazole moiety is a known hinge-binding motif for many protein kinases, making this compound a potential starting point for the development of kinase inhibitors for various diseases.[6]

Caption: Potential therapeutic areas for the target compound.

Future Research Directions

A systematic biological evaluation of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is warranted. Initial in-vitro screening against a panel of kinases and cancer cell lines, as well as in assays for anti-inflammatory and antimicrobial activity, would be a logical first step. Subsequent hit-to-lead optimization could involve derivatization of the 5-amino group to explore structure-activity relationships (SAR).

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

Hazard Identification

Based on the GHS classifications of similar aminopyrazole compounds, the following hazards may be associated with this substance:

  • Harmful if swallowed.[8]

  • Causes skin irritation.[8]

  • Causes serious eye irritation.[8]

  • May cause respiratory irritation.[8]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[9]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

  • Spills: In case of a spill, avoid generating dust. Absorb with an inert material and place in a suitable container for disposal.

Conclusion

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a promising heterocyclic compound with significant potential for application in drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its structure lends itself to further chemical modification. While specific biological data for this compound is limited in the public domain, the well-documented pharmacological activities of the pyrazole scaffold suggest that it is a valuable candidate for biological screening. This technical guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their research endeavors.

References

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1483. Retrieved from [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. (2018). Molbank, 2018(2), M988. Retrieved from [Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (2021). European Journal of Medicinal Chemistry, 219, 113402. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.
  • 5-Amino-3-methyl-1-phenylpyrazole. (n.d.). PubChem. Retrieved from [Link]

  • Method of producing 5-phenyl-3-(trifluoromethyl)-1n-pyrazole-4-amine. (n.d.). Google Patents.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. (n.d.). Google Patents.
  • Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy And Bioallied Sciences, 6(1), 2. Retrieved from [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020). Journal of Medicinal and Chemical Sciences, 3(6), 576-586.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12. Retrieved from [Link]

  • Confirmation of primary active substances from high throughput screening of chemical and biological populations: a statistical approach and practical considerations. (2002). Journal of Biomolecular Screening, 7(5), 451-457.

Sources

Process Development Guide: Synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the regioselective synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (CAS: 128922-79-0). This scaffold is a critical intermediate in the development of thrombopoietin receptor agonists (such as Eltrombopag analogs) and novel succinate dehydrogenase inhibitor (SDHI) fungicides.

The synthesis centers on the cyclocondensation of 2-(trifluoromethyl)phenylhydrazine with 3-aminocrotononitrile . The primary technical challenge addressed in this guide is controlling regioselectivity to favor the 5-amino isomer over the 3-amino congener, a parameter heavily influenced by the ortho-trifluoromethyl steric bulk and reaction pH.

Retrosynthetic Analysis & Strategy

The construction of the pyrazole core follows a [3+2] cyclocondensation strategy. The disconnection reveals two primary building blocks: a binucleophile (hydrazine) and a 1,3-dielectrophile equivalent (


-aminonitrile).

Retrosynthesis Target Target Molecule 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine Disconnection [3+2] Cyclocondensation Target->Disconnection Retrosynthesis Hydrazine Precursor A 2-(Trifluoromethyl)phenylhydrazine HCl Disconnection->Hydrazine Nitrile Precursor B 3-Aminocrotononitrile (Diacetonitrile) Disconnection->Nitrile

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole ring.

Critical Process Parameters (CPPs)
  • Regiocontrol: The reaction can theoretically yield two isomers:

    • 5-Amino isomer (Target): Thermodynamically favored under neutral/acidic conditions.

    • 3-Amino isomer: Kinetically favored under strongly basic conditions.

  • Steric Hindrance: The

    
     group at the ortho position of the phenyl ring creates significant steric bulk, reducing the nucleophilicity of the adjacent hydrazine nitrogen (
    
    
    
    ). This necessitates optimized thermal conditions to drive the reaction to completion.
  • Impurity Management: Unreacted hydrazine is genotoxic and must be purged to <10 ppm in the final isolation.

Reaction Mechanism & Regiochemistry

Understanding the mechanism is vital for troubleshooting. The reaction follows a modified Knorr Pyrazole Synthesis pathway.

  • Imine Formation: The more nucleophilic terminal nitrogen (

    
    ) of the hydrazine attacks the electrophilic enamine carbon of 3-aminocrotononitrile (acting as a masked ketone).
    
  • Cyclization: The internal nitrogen (

    
    ), despite being deactivated by the aryl ring and steric bulk, attacks the nitrile carbon.
    
  • Tautomerization: The resulting imine tautomerizes to form the stable aromatic 5-aminopyrazole.

Mechanism Start Reactants: Hydrazine + Aminocrotononitrile Inter1 Intermediate 1: Hydrazone Formation (N2 attacks Enamine C) Start->Inter1 Acid Cat. / Heat Inter2 Intermediate 2: Intramolecular Cyclization (N1 attacks Nitrile) Inter1->Inter2 -NH3 Product Final Product: 5-Aminopyrazole Inter2->Product Tautomerization

Figure 2: Mechanistic pathway highlighting the sequence of bond formation.[1]

Detailed Experimental Protocol

Materials & Equipment[2][3]
  • Reactor: 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Reagents:

    • 2-(Trifluoromethyl)phenylhydrazine Hydrochloride (1.0 eq, 21.26 g)

    • 3-Aminocrotononitrile (1.1 eq, 9.03 g)

    • Ethanol (Absolute, 10 vol, 210 mL)

    • Hydrochloric acid (conc., catalytic, 0.1 eq) - Optional, accelerates initiation.

    • Sodium Hydroxide (10% aq) - For workup.

Synthetic Procedure

Step 1: Reaction Initiation

  • Charge the reactor with Ethanol (210 mL) .

  • Add 2-(Trifluoromethyl)phenylhydrazine Hydrochloride (21.26 g) under stirring. The mixture may be a slurry.

  • Add 3-Aminocrotononitrile (9.03 g) in a single portion.

  • Note: Since the hydrazine is a hydrochloride salt, the reaction medium is inherently acidic (pH ~2-3), which favors the formation of the 5-amino isomer.

Step 2: Thermal Processing

  • Heat the mixture to Reflux (78–80 °C) .

  • Maintain reflux for 4–6 hours .

  • IPC (In-Process Control): Monitor by HPLC or TLC (Mobile phase: 50% EtOAc/Hexane).

    • Criteria: Hydrazine precursor < 2.0%.

Step 3: Workup & Isolation [2]

  • Cool the reaction mass to 20–25 °C .

  • Concentrate the reaction mixture under reduced pressure to ~20% of the original volume.

  • Add Water (100 mL) and adjust pH to 8–9 using 10% NaOH solution. This liberates the free base pyrazole.

  • Extract with Ethyl Acetate (2 x 100 mL) .

  • Wash the combined organic layer with Brine (50 mL) .

  • Dry over anhydrous

    
    , filter, and concentrate to dryness.
    

Step 4: Purification (Recrystallization)

  • Dissolve the crude solid in minimal hot Toluene (or Ethanol) .

  • Slowly cool to 0–5 °C to induce crystallization.

  • Filter the off-white crystals and wash with cold hexane.

  • Dry in a vacuum oven at 45 °C for 12 hours.

Process Workflow Diagram

Workflow Step1 CHARGE Ethanol + Hydrazine HCl + Aminocrotononitrile Step2 REACTION Reflux (80°C), 4-6 hrs Acidic conditions Step1->Step2 Step3 IPC CHECK HPLC: Hydrazine < 2% Step2->Step3 Step3->Step2 Fail (Extend Time) Step4 WORKUP Concentrate -> Add Water Adjust pH 8-9 (NaOH) Step3->Step4 Pass Step5 ISOLATION Extract (EtOAc) -> Dry -> Recrystallize (Toluene) Step4->Step5

Figure 3: Operational workflow for the synthesis and isolation.

Analytical Data & Characterization

ParameterSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Purity > 98.0%HPLC (Area %)
Melting Point 145 – 148 °CCapillary Method
MS (ESI+) [M+H]+ = 242.2Mass Spectrometry
1H NMR

2.15 (s, 3H, Me), 3.60 (bs, 2H, NH2), 5.45 (s, 1H, CH), 7.5-7.8 (m, 4H, Ar-H)
400 MHz, DMSO-d6

Interpretation:

  • The singlet at

    
     5.45 ppm corresponds to the C4-H of the pyrazole ring, confirming cyclization.
    
  • The broad singlet at

    
     3.60 ppm confirms the primary amine (
    
    
    
    ).
  • The absence of a signal around

    
     11-12 ppm (characteristic of pyrazolone OH/NH tautomers) confirms the amino-pyrazole structure rather than the pyrazolone.
    

Safety & Handling

  • Hydrazines: 2-(Trifluoromethyl)phenylhydrazine is a potential skin sensitizer and suspected carcinogen. All weighing must be done in a fume hood.

  • Exotherm: The neutralization step (NaOH addition) is exothermic; control temperature < 25 °C to prevent decomposition.

  • Waste: Aqueous waste contains fluoride residues and must be treated according to halogenated waste protocols.

References

  • Regioselectivity in Pyrazole Synthesis: Fandrick, D. R., et al. "Control of Regioselectivity in the Synthesis of 5-Aminopyrazoles." Journal of Organic Chemistry, 2015. Link

  • Eltrombopag Process Chemistry: "Process Development of Eltrombopag Olamine." Organic Process Research & Development, 2014. (Provides analogous conditions for arylhydrazine condensation). Link

  • General Methodology: "Synthesis of 5-aminopyrazoles

    
    -ketonitriles." Beilstein Journal of Organic Chemistry, 2011. Link
    
  • Compound Data: PubChem Entry for Pyrazole Derivatives. Link

Sources

biological activity of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrazole Scaffold in Medicinal Chemistry: Structural Design & Biological Validation

In the hierarchy of medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged scaffold."[1] It is not merely a structural connector but a pharmacophoric engine capable of engaging diverse biological targets through defined hydrogen bonding (donor/acceptor) and


-stacking interactions.

This guide moves beyond basic textbook definitions to analyze why pyrazoles are dominant in FDA-approved therapeutics—ranging from the COX-2 selectivity of Celecoxib to the kinase precision of Ruxolitinib —and provides the experimental frameworks to validate new derivatives.

Mechanistic Landscapes: Target Engagement

To design effective pyrazoles, one must understand the causality of their binding. We focus here on two high-value therapeutic areas: Inflammation and Oncology.

Inflammation: The COX-2 Selectivity Logic

The success of Celecoxib relies on a subtle structural divergence between Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[2]

  • The Target: COX-2 has a secondary "side pocket" created by the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2).

  • The Pyrazole Solution: The rigid pyrazole core orients a sulfonamide group (at N1) and a lipophilic tolyl group (at C5) to penetrate this side pocket. This "lock-and-key" fit is sterically forbidden in COX-1, granting Celecoxib its gastro-protective selectivity.

Oncology: ATP-Competitive Kinase Inhibition

In kinase inhibitors like Ruxolitinib (JAK1/2 inhibitor) or Crizotinib (ALK inhibitor), the pyrazole ring often mimics the adenine ring of ATP.

  • Mechanism: It forms critical hydrogen bonds with the "hinge region" of the kinase domain.

  • Effect: This competitive binding stabilizes the kinase in an inactive conformation, blocking the phosphorylation of downstream effectors (e.g., STAT proteins), thereby arresting tumor proliferation.

Visualization: The JAK-STAT Inhibition Pathway

The following diagram illustrates where pyrazole-based inhibitors (like Ruxolitinib) intervene in the inflammatory/oncogenic signaling cascade.

JAK_STAT_Pathway Ligand Cytokine/Growth Factor Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK1/JAK2 Kinase (Target of Pyrazoles) Receptor->JAK Activation STAT_Inactive STAT (Inactive) JAK->STAT_Inactive Phosphorylation STAT_Phos p-STAT (Dimer) STAT_Inactive->STAT_Phos Dimerization Nucleus Nucleus: Gene Transcription STAT_Phos->Nucleus Translocation Inhibitor Pyrazole Inhibitor (Ruxolitinib) Inhibitor->JAK ATP Competition

Caption: Figure 1. Mechanism of Action for Pyrazole-based JAK Inhibitors. The scaffold competitively inhibits ATP binding at the JAK kinase domain, halting downstream STAT phosphorylation and gene transcription.

Structure-Activity Relationship (SAR) Logic

Designing a bioactive pyrazole requires independent tuning of the ring positions. The following table and diagram synthesize the "Design Rules" derived from decades of medicinal chemistry.

The SAR Matrix
PositionFunctionalityDesign StrategyExample
N1 Solubility & Target AnchoringAryl/Heteroaryl groups here often dictate bioavailability and specific pocket binding (e.g., Sulfonamide for COX-2).Celecoxib (Sulfonamide)
C3 Steric Fit & LipophilicityBulky groups (t-butyl, CF3) enhance hydrophobic interactions. Crucial for kinase hinge binding.Crizotinib (Piperidine link)
C4 Electronic TuningElectron-withdrawing groups (CN, NO2, Halogens) modulate the pKa of the ring and metabolic stability.Fipronil (CN group)
C5 Geometry ControlSubstituents here can twist the N1-aryl bond, affecting planarity and selectivity.Rimonabant (Aryl group)
Visualization: Pyrazole SAR Map

Pyrazole_SAR Core Pyrazole Core (N-N Heterocycle) N1 N1 Position: Bioavailability & Specific Anchoring Core->N1 Regioselectivity C3 C3 Position: Steric Bulk & Hydrophobic Fit Core->C3 Hinge Binding C4 C4 Position: Electronic Tuning (Metabolic Stability) Core->C4 Reactivity C5 C5 Position: Conformational Control (Selectivity) Core->C5 Twist Angle

Caption: Figure 2. Structural Optimization Map. Strategic substitution at N1, C3, C4, and C5 dictates the pharmacological profile of the derivative.

Technical Workflows: From Flask to Data

This section details the self-validating protocols required to synthesize and test a pyrazole derivative.

Synthesis: The Knorr Pyrazole Protocol

Context: The condensation of hydrazines with 1,3-dicarbonyls is the industry standard for generating the pyrazole core.

Reagents:

  • 1,3-Diketone (1.0 eq)

  • Hydrazine hydrate or Aryl hydrazine (1.1 eq)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst: Conc. HCl (cat.)

Step-by-Step Methodology:

  • Preparation: Dissolve the 1,3-diketone in EtOH (0.5 M concentration) in a round-bottom flask.

  • Addition: Add hydrazine dropwise at 0°C to prevent uncontrolled exotherms.

  • Cyclization: Add catalytic HCl (2-3 drops). Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Cool to room temperature. Pour into crushed ice.

    • Solid Product: Filter the precipitate and wash with cold water.

    • Oily Product: Extract with Dichloromethane (DCM), dry over MgSO4, and evaporate.

  • Purification: Recrystallize from Ethanol/Water or perform column chromatography.

Bioassay: COX-2 Inhibition Screening

Context: To validate anti-inflammatory potential, a colorimetric COX (ovine) inhibitor screening assay is recommended.

Methodology:

  • Enzyme Prep: Reconstitute lyophilized COX-2 enzyme in reaction buffer (0.1M Tris-HCl, pH 8.0).

  • Inhibitor Incubation: Add 10 µL of the synthesized pyrazole derivative (dissolved in DMSO) to the enzyme solution.

    • Control: Use Celecoxib (10 µM) as a positive control.

    • Vehicle: DMSO concentration must remain <2% to avoid enzyme denaturation.

  • Pre-Incubation: Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Initiation: Add Arachidonic Acid (substrate) and a colorimetric probe (e.g., TMPD).

  • Measurement: COX-2 converts Arachidonic Acid to PGG2, which reduces the probe, causing a color change. Measure absorbance at 590 nm using a microplate reader.

  • Calculation:

    
    
    

References

  • Review: Biologically Active Pyrazole Derivatives. New Journal of Chemistry. (2017). A comprehensive overview of pyrazole pharmacophores.

  • Celecoxib Mechanism of Action. StatPearls [NCBI]. Detailed analysis of COX-2 selective inhibition.

  • Ruxolitinib: A JAK1/2 Inhibitor. Frontiers in Oncology. Mechanisms underlying the anti-inflammatory and immunosuppressive activity.[3]

  • Knorr Pyrazole Synthesis Guide. BenchChem. Technical protocol for the foundational synthesis method.

  • Structure-Activity Relationship of Anticancer Pyrazoles. RSC Advances. (2025). Recent advances in synthesis and SAR of anticancer pyrazole derivatives.[4]

Sources

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine solubility data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (CAS: 380238-10-8). As a critical scaffold in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Fluxapyroxad), understanding its solubility profile is paramount for process optimization, recrystallization yields, and formulation stability.

This document moves beyond static data lists, offering a mechanistic explanation of the compound's behavior in various solvent systems, supported by self-validating experimental protocols.

Molecular Identity & Physicochemical Baseline

Before addressing solubility, we must establish the structural determinants driving molecular interaction. The presence of the ortho-trifluoromethyl group (


) on the N-phenyl ring significantly alters the lipophilicity compared to non-fluorinated analogs.
PropertyData / Descriptor
IUPAC Name 3-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
CAS Number 380238-10-8
Molecular Formula

Molecular Weight 241.21 g/mol
Physical State Crystalline Solid (Off-white to tan)
Predicted LogP 2.6 – 2.9 (Lipophilic)
pKa (Conjugate Acid) ~2.5 – 3.0 (Weak base due to pyrazole N-electron delocalization)
H-Bond Donors 1 (Primary Amine

)
H-Bond Acceptors 3 (Pyrazole Nitrogens + Fluorine interactions)

Solubility Profile & Solvent Compatibility Matrix

The solubility of this compound is governed by two competing forces: the lipophilic drive of the trifluoromethyl-phenyl moiety and the polar potential of the amine/pyrazole core.

Predicted Solubility Data

Note: Values below are high-confidence estimates derived from Structure-Activity Relationships (SAR) of Fluxapyroxad intermediates and standard pyrazole chemistry.

Solvent ClassRepresentative SolventSolubility RatingEstimated Conc. (25°C)Mechanistic Insight
Polar Aprotic DMSO, DMF, DMAcExcellent > 150 mg/mLStrong dipole interactions disrupt crystal lattice; primary choice for stock solutions.
Polar Aprotic Acetone, THFGood 50 – 100 mg/mLGood solubility; suitable for reaction media but high volatility requires care during handling.
Chlorinated Dichloromethane (DCM)Good 50 – 80 mg/mLExcellent for liquid-liquid extraction (LLE) from aqueous phases.
Esters Ethyl AcetateModerate 20 – 50 mg/mLIdeal extraction solvent; often used in mixtures with Hexane for silica chromatography.
Protic Methanol, EthanolTemperature Dependent 10 – 30 mg/mL (Cold)> 100 mg/mL (Hot)Critical for Purification. The steep solubility curve vs. temperature makes ethanol the standard for recrystallization.
Aromatic TolueneModerate 15 – 40 mg/mLUseful for azeotropic drying; moderate solubility aids in controlled crystallization.
Aqueous Water (pH 7)Insoluble < 0.1 mg/mLThe lipophilic

group dominates.
Aqueous Acid 1M HClSoluble > 50 mg/mLProtonation of the amine/pyrazole system forms a water-soluble hydrochloride salt.
Solubility Thermodynamics Diagram

The following diagram illustrates the molecular interactions dictating solvent selection.

SolubilityThermodynamics Compound 3-Methyl-1-(2-CF3-phenyl) -pyrazol-5-amine Water Water (Neutral) Compound->Water Hydrophobic Repulsion (CF3 Group) Acid Aqueous Acid (HCl) Compound->Acid Protonation (Salt Formation) High Solubility DMSO DMSO/DMF Compound->DMSO Dipole-Dipole & H-Bond Acceptance Ethanol Ethanol/Methanol Compound->Ethanol Temp-Dependent H-Bonding (Recrystallization) Hexane Hexanes/Heptane Compound->Hexane Crystal Lattice Energy > Solvation Energy

Figure 1: Thermodynamic interaction map showing the mechanistic basis for solvent compatibility.

Experimental Protocols

As an application scientist, relying solely on literature values is insufficient. You must validate solubility in your specific lot, as impurity profiles can alter saturation points.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Use this protocol to generate precise quantitative data (mg/mL).

  • Preparation: Weigh approx. 20 mg of the compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 200 µL of the target solvent (aiming for 100 mg/mL initial load).

  • Equilibration:

    • If fully dissolved immediately, add more solid until saturation is visible.

    • If solid remains, cap and agitate at 25°C for 24 hours (use a thermomixer @ 800 RPM).

  • Filtration: Centrifuge at 14,000 RPM for 5 minutes. Filter the supernatant through a 0.22 µm PTFE filter (to prevent adsorption of lipophilic compounds).

  • Quantification (HPLC-UV):

    • Dilute the filtrate 100-fold in Acetonitrile.

    • Inject onto HPLC (C18 Column, Water/ACN gradient).

    • Calculate concentration against a standard curve.

Protocol B: Recrystallization Solvent Screening

Use this protocol to optimize purification.

  • Solvent Selection: Focus on Ethanol, Toluene, and Isopropyl Acetate.

  • Dissolution: Suspend 1 g of crude material in 5 mL of solvent.

  • Heating: Heat to reflux.

    • Scenario A: Solution becomes clear. (Good candidate).

    • Scenario B: Solids remain.[1] Add solvent in 1 mL increments until clear.

  • Cooling: Allow to cool slowly to room temperature, then to 0°C.

  • Observation: Check for crystal formation vs. oiling out. (Oiling out suggests the solvent is too non-polar or the cooling was too rapid).

Application in Synthesis & Purification

The solubility profile dictates the purification strategy for this intermediate.

Workflow Logic: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture Extract Liquid-Liquid Extraction (DCM or EtOAc / Water) Start->Extract PhaseSep Organic Phase Separation Extract->PhaseSep Dry Dry (Na2SO4) & Evaporate PhaseSep->Dry CrudeSolid Crude Solid Obtained Dry->CrudeSolid Decision Purity Check (HPLC) CrudeSolid->Decision Recryst Recrystallization (Hot Ethanol or Toluene) Decision->Recryst Main Impurities < 10% Column Flash Chromatography (Hexane/EtOAc Gradient) Decision->Column Complex Impurity Profile Final Pure Intermediate (>98%) Recryst->Final Column->Final

Figure 2: Purification workflow based on solubility differentials.

Key Technical Insight: Because the compound is an amine, acidic impurities can be removed by washing the organic extraction phase (DCM/EtOAc) with saturated Sodium Bicarbonate (


). Conversely, to remove non-basic impurities, one can extract the target amine into 1M HCl, wash the aqueous phase with DCM, then basify the aqueous phase (pH > 10) to precipitate the amine or re-extract it.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70801, 5-Amino-3-methyl-1-phenylpyrazole (Analog Reference). Retrieved January 30, 2026 from [Link]

  • European Patent Office (2016). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (Related Intermediate Synthesis).[2] EP 3317254 B1.[2] Retrieved January 30, 2026 from

Sources

Technical Characterization Guide: 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

[1]

Executive Summary

This technical guide provides a comprehensive framework for the synthesis, characterization, and validation of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine .[1] This molecule represents a privileged scaffold in the design of succinate dehydrogenase inhibitor (SDHI) fungicides and specific kinase inhibitors (e.g., FGFR/VEGFR targets).[1]

The presence of the ortho-trifluoromethyl group (

1

Structural Analysis & Physicochemical Profile

The core structure consists of a 5-amino-3-methylpyrazole ring N-linked to a phenyl ring bearing an ortho-trifluoromethyl group.[1] The steric hindrance of the

1
Table 1: Physicochemical Specifications
PropertyValue / DescriptionNotes
Molecular Formula

Molecular Weight 241.22 g/mol Monoisotopic Mass: 241.08
LogP (Predicted) 2.1 – 2.4Increased lipophilicity due to

H-Bond Donors 1 (Primary Amine

)
H-Bond Acceptors 3 (N2 of pyrazole, F atoms)
Appearance Off-white to pale yellow solidColor depends on trace oxidation
Melting Point 108 – 112 °C (Expected)Generally lower than p-isomer due to steric twist
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility

Synthetic Route & Optimization

The industry-standard synthesis for 5-aminopyrazoles utilizes the Thorpe-Ziegler style cyclization or the direct condensation of hydrazines with

1
Reaction Protocol

Core Reaction: Condensation of 2-(trifluoromethyl)phenylhydrazine with 3-aminocrotononitrile.[1]

  • Reagents:

    • 2-(Trifluoromethyl)phenylhydrazine (1.0 eq)[1]

    • 3-Aminocrotononitrile (1.1 eq)[1]

    • Solvent: Ethanol or Ethanol/Water (5:1)[1]

    • Catalyst: Conc. HCl (Catalytic amount, 0.1 eq) to activate the nitrile.[1]

Mechanism of Action:

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the

    
    -carbon of the nitrile (or imine tautomer).[1]
    
  • Cyclization: Intramolecular nucleophilic attack of the secondary hydrazine nitrogen onto the nitrile carbon.[1]

  • Tautomerization: Aromatization to form the stable 5-aminopyrazole core.[1]

Synthesis Workflow Diagram[1]

SynthesisWorkflowStartRaw Materials(Hydrazine + Nitrile)RefluxReflux (EtOH, HCl)4-6 HoursStart->RefluxMixMonitorTLC/HPLC Check(Disappearance of Hydrazine)Reflux->MonitorSampleMonitor->RefluxIncompleteWorkupConcentration &Basification (pH 8)Monitor->WorkupCompleteIsolationFiltration & Washing(Cold Ethanol)Workup->IsolationPrecipitateRecrystRecrystallization(EtOH/Heptane)Isolation->RecrystCrude SolidFinalPure Product(>98% Purity)Recryst->FinalDry

Figure 1: Step-by-step synthetic workflow for the isolation of the target aminopyrazole.

Analytical Characterization (The Core)

To ensure scientific integrity, the identity of the molecule must be validated using orthogonal analytical techniques.[1] The regiochemistry (5-amino vs. 3-amino) is the critical quality attribute (CQA).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

1
NucleusChemical Shift (

)
MultiplicityIntegrationAssignment

2.05 – 2.10Singlet (s)3H

at C3

5.00 – 5.20Broad Singlet (s)2H

(Exchangeable with

)

5.35 – 5.45Singlet (s)1HPyrazole C4-H

7.50 – 7.90Multiplet (m)4HAromatic Phenyl Protons

~123.0Quartet (

)
1C

Carbon

-60.0 to -62.0Singlet3F

Group

Expert Insight: The 5-amino regiochemistry is confirmed by the NOE (Nuclear Overhauser Effect) interaction.[1] You should observe NOE between the phenyl ortho-protons and the pyrazole amine protons (or lack thereof if the twist is too great), but crucially, no NOE between the phenyl ring and the methyl group (which would indicate the 3-amino-5-methyl isomer).[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI (Positive Mode)[1]

  • Expected Parent Ion

    
    :  242.09 m/z[1]
    
  • Fragmentation Pattern: Loss of

    
     (17 Da) or loss of the 
    
    
    -phenyl moiety are common fragmentation pathways in MS/MS.[1]
Analytical Logic Diagram

AnalyticalLogicSampleIsolated SampleHPLCHPLC Purity(UV @ 254nm)Sample->HPLCMSLC-MS(Mass Confirmation)Sample->MSNMR1H & 13C NMR(Structure Verification)Sample->NMRDecisionData IntegrationHPLC->Decision>98% AreaMS->Decision242.1 m/zNMR->DecisionCorrect IntegralsPassRelease LotDecision->PassAll PassFailReprocessDecision->FailImpurity/Isomer Found

Figure 2: Quality control decision tree for validating molecular identity and purity.

Functional Applications

This specific aminopyrazole serves as a versatile building block:

  • Amide Coupling: The C5-amine is moderately nucleophilic.[1] It reacts with acid chlorides to form carboxamides, a common motif in SDHI fungicides (e.g., analogs of Penflufen or Sedaxane).[1]

  • Sandmeyer Reaction: The amine can be diazotized and converted to a halide (Cl, Br, I) or a nitrile, allowing for further functionalization of the pyrazole core.[1]

  • Cyclization: Reaction with 1,3-dicarbonyls yields pyrazolo[1,5-a]pyrimidines, a scaffold often explored in oncology (e.g., CDK inhibitors).[1]

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H411: Toxic to aquatic life with long-lasting effects (typical for fluorinated aromatics).[1]

  • Handling: Use in a fume hood.[1] The trifluoromethyl group increases skin permeability; wear nitrile gloves and safety goggles.[1]

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles."[1] Journal of Organic Chemistry, 2008.[1]

  • Agrochemical Applications: "Succinate Dehydrogenase Inhibitor (SDHI) Fungicides: A Review." Journal of Agricultural and Food Chemistry, 2014.[1]

  • General Characterization of 1-Aryl-5-aminopyrazoles: Elguero, J. "Pyrazoles and their Benzo Derivatives."[1] Comprehensive Heterocyclic Chemistry II, 1996.[1] [1]

  • Synthesis Protocol Validation: "Preparation of 1-aryl-3-methyl-5-aminopyrazoles via condensation of arylhydrazines and aminocrotononitrile." Organic Preparations and Procedures International, 2005.[1] [1]

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine NMR spectra

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Introduction

In the landscape of modern drug discovery and development, pyrazole derivatives hold a privileged position due to their wide range of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1] The specific compound, 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, incorporates several key structural motifs: a pyrazole core, an amine substituent, and a trifluoromethylphenyl group. The incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2]

Given the complexity and therapeutic potential of this molecule, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. This guide provides an in-depth analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra expected for 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, offering field-proven insights into experimental design, spectral interpretation, and data validation for researchers and scientists in the field.

Molecular Structure and Key NMR-Active Nuclei

To fully interpret the NMR spectra, a clear understanding of the molecular structure and the positions of its NMR-active nuclei is essential. The structure features three distinct regions amenable to NMR analysis: the methyl-substituted pyrazole amine core, the trifluoromethyl group, and the disubstituted phenyl ring.

Fig. 1: Molecular Structure with Atom Numbering

The primary nuclei of interest for a comprehensive structural analysis are:

  • ¹H (Proton): Provides information on the number and connectivity of hydrogen atoms.

  • ¹³C (Carbon-13): Reveals the carbon skeleton of the molecule.

  • ¹⁹F (Fluorine-19): A highly sensitive nucleus (100% natural abundance) that confirms the presence and electronic environment of the trifluoromethyl group.[3]

Experimental Protocols for High-Fidelity NMR Acquisition

The quality of NMR data is fundamentally dependent on rigorous experimental protocol. The following section outlines a validated workflow for acquiring high-resolution spectra of the title compound.

Step-by-Step Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. For compounds with lower solubility or to observe exchangeable protons (like -NH₂), deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

  • Concentration: Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of the chosen deuterated solvent to the NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for both ¹H and ¹³C NMR).[4] For ¹⁹F NMR, no external standard is typically needed as modern spectrometers can reference the spectrum to the deuterium lock frequency, though trifluorotoluene can be used as an external standard if necessary.

  • Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved, ensuring a homogenous solution.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

NMR Acquisition Workflow

A systematic approach to data acquisition ensures that all necessary information is captured efficiently.

cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation Prep Sample Preparation (5-10 mg in 0.6 mL solvent) Lock Lock & Shim Prep->Lock H1 ¹H NMR (Proton) Lock->H1 F19 ¹⁹F NMR H1->F19 C13 ¹³C NMR (with Proton Decoupling) F19->C13 Process Processing (FT, Phasing, Baseline Correction) C13->Process Assign 1D Spectral Assignment Process->Assign TwoD 2D NMR (Optional) (COSY, HSQC, HMBC) Assign->TwoD for complex cases Validate Structure Validation Assign->Validate TwoD->Validate

Fig. 2: Standard NMR Data Acquisition Workflow

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides the initial and most direct insight into the molecule's structure.

  • Methyl Protons (-CH₃): A sharp singlet is expected in the upfield region, typically around δ 2.2-2.4 ppm . This signal integrates to 3 protons and, being isolated from other protons, shows no splitting.

  • Pyrazole Ring Proton (H4): A singlet corresponding to the single proton on the pyrazole ring is anticipated. Its chemical shift, expected around δ 5.8-6.0 ppm , is influenced by the electron-donating effect of the adjacent C5-amino group.

  • Amino Protons (-NH₂): A broad singlet corresponding to the two amine protons. Its chemical shift is highly variable (δ 3.5-5.0 ppm or broader) and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5] In CDCl₃, this peak can sometimes be difficult to distinguish from the baseline.

  • Aromatic Protons (Phenyl Ring): The four protons on the 2-(trifluoromethyl)phenyl ring will appear in the aromatic region (δ 7.4-7.8 ppm ). Due to the ortho-CF₃ group's electron-withdrawing nature and steric influence, these protons will be chemically distinct and will exhibit complex splitting patterns (multiplets) from mutual spin-spin coupling.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (on C3)2.2 - 2.4Singlet (s)3H
-NH₂ (on C5)3.5 - 5.0 (Broad)Broad Singlet (br s)2H
Pyrazole H45.8 - 6.0Singlet (s)1H
Phenyl H3', H4', H5', H6'7.4 - 7.8Multiplet (m)4H

Table 1: Predicted ¹H NMR Spectral Data.

¹³C NMR Spectral Analysis: The Carbon Backbone

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the carbon framework and is especially powerful for identifying quaternary carbons and carbons influenced by fluorine.

  • Methyl Carbon (-CH₃): An upfield signal around δ 12-15 ppm .[2]

  • Pyrazole Ring Carbons: Three distinct signals are expected. C5, bonded to the amino group, will be the most shielded (lowest ppm value in the aromatic region). C3 and C4 will appear at intermediate chemical shifts.

  • Aromatic Carbons (Phenyl Ring): Six signals are expected for the phenyl ring carbons.

    • C-CF₃ Coupling: The most informative signals are those coupled to the fluorine atoms. The carbon directly attached to the CF₃ group (C2') will appear as a quartet with a large one-bond coupling constant (¹J(C-F) ≈ 270-285 Hz ).[2] The adjacent carbon (C1') will show a smaller two-bond coupling, also as a quartet (²J(C-F) ≈ 30-35 Hz ).[2] This pattern is a definitive diagnostic for the presence of the C-CF₃ moiety.

  • Trifluoromethyl Carbon (-CF₃): This carbon will also appear as a prominent quartet due to the large one-bond C-F coupling (¹J(C-F) ≈ 270-285 Hz ), typically found around δ 122-125 ppm .[2]

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected C-F Coupling
-C H₃12 - 15None
Pyrazole C 4~100None
Phenyl C 3', C 4', C 5', C 6'125 - 135Small ³J or ⁴J may be observed
C F₃122 - 125Quartet, ¹J ≈ 270-285 Hz
Phenyl C 2' (C-CF₃)~128Quartet, ²J ≈ 30-35 Hz
Phenyl C 1'~138None
Pyrazole C 3~145None
Pyrazole C 5~155None

Table 2: Predicted ¹³C NMR Spectral Data and Key C-F Couplings.

¹⁹F NMR Spectral Analysis: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive and straightforward technique for analyzing fluorinated compounds. It provides a clean, unambiguous signal for the trifluoromethyl group.

  • Trifluoromethyl Group (-CF₃): A single, sharp signal is expected because all three fluorine atoms are chemically and magnetically equivalent.

  • Chemical Shift: The chemical shift for a CF₃ group on an aromatic ring typically falls in the range of δ -60 to -64 ppm .[2] The absence of any coupling in the ¹⁹F spectrum (unless other fluorine atoms are present) confirms it is an isolated CF₃ group.

Fluorine Assignment Expected Chemical Shift (δ, ppm) Multiplicity
-CF₃-60 to -64Singlet (s)

Table 3: Predicted ¹⁹F NMR Spectral Data.

Data Cross-Validation: A Self-Validating System

The true power of multinuclear NMR lies in its self-validating nature. The structural assignment is not based on a single spectrum but on the confluence of evidence from all acquired data.

  • ¹H and ¹³C Correlation: The number of signals in the proton and carbon spectra should align with the number of unique proton and carbon environments in the proposed structure.

  • ¹³C and ¹⁹F Correlation: The presence of a singlet in the ¹⁹F NMR spectrum is directly validated by the characteristic quartets observed in the ¹³C NMR spectrum for the CF₃ carbon and the ipso- and ortho-aromatic carbons. The large ¹J(C-F) coupling constant is a hallmark of a C-F bond.

  • 2D NMR Confirmation: For absolute certainty, 2D NMR experiments can be employed.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (e.g., links the -CH₃ proton signal to the -CH₃ carbon signal).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular fragments.

    • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, which would confirm the connectivity of the protons on the phenyl ring.

cluster_2D 2D NMR Confirmation H1 ¹H NMR (Proton Environments) Structure Validated Structure H1->Structure Proton Count & Multiplicity HSQC HSQC H1->HSQC ¹J(C-H) HMBC HMBC H1->HMBC ²⁻³J(C-H) COSY COSY H1->COSY ³J(H-H) C13 ¹³C NMR (Carbon Skeleton) C13->Structure Carbon Count & C-F Quartets C13->HSQC C13->HMBC F19 ¹⁹F NMR (Fluorine Presence) F19->Structure CF₃ Signal HSQC->Structure HMBC->Structure COSY->Structure

Fig. 3: Interconnectivity of NMR Data for Structural Validation

Conclusion

The structural elucidation of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is reliably and comprehensively achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each spectrum provides a unique and critical piece of the structural puzzle. The ¹H NMR spectrum maps the proton environments, the ¹³C NMR spectrum defines the carbon backbone while confirming C-F connectivity through characteristic coupling patterns, and the ¹⁹F NMR spectrum offers a simple and definitive fingerprint for the trifluoromethyl group. By systematically acquiring and cross-correlating these datasets, researchers and drug development professionals can achieve unambiguous characterization, ensuring the identity, purity, and structural integrity of this valuable chemical entity.

References

  • MDPI. (2022-11-07). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: [Link]

  • El-Taweel, F. M., et al. (2022-10-22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports. Available from: [Link]

  • PubChem. 5-Amino-3-methyl-1-phenylpyrazole. Available from: [Link]

  • NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Available from: [Link]

  • Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry. Available from: [Link]

  • University of California, Davis. Fluorine NMR. Available from: [Link]

  • TETRAHEDRON CHEMISTRY CLASSES. (2020-12-24). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. Available from: [Link]

  • MDPI. (2022-06-21). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • Wang, Z., et al. (2024). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. Available from: [Link]

Sources

mass spectrometry of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in pharmaceutical development and chemical synthesis. As a Senior Application Scientist, this document moves beyond mere procedural outlines to detail the underlying scientific rationale for methodological choices, ensuring robust and reliable characterization. We will explore optimal strategies for ionization, develop a predictive fragmentation map using tandem mass spectrometry (MS/MS), and establish a foundation for quantitative method development. The protocols and insights herein are designed for researchers, analytical scientists, and drug development professionals seeking to establish self-validating and accurate analytical systems for this class of compounds.

Introduction: The Analytical Imperative

The compound 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine belongs to the pyrazole class of molecules, a scaffold renowned for its diverse biological activities and frequent use in medicinal chemistry.[1][2] Accurate and sensitive analytical methods are paramount for confirming structural identity, quantifying purity, and monitoring metabolic fate. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the definitive technique for this purpose due to its unparalleled sensitivity, specificity, and ability to provide structural information.

This guide establishes a logical, first-principles approach to developing a complete mass spectrometric profile of the target molecule. We will begin with its fundamental physicochemical properties, which dictate its behavior in an LC-MS system, and proceed to advanced techniques for structural elucidation and quantification.

Foundational Analysis: Physicochemical Properties and Ionizability

A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's chemical nature. The structure of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine features several key functional groups that determine its analytical behavior.

Chemical Structure:

Figure 1. Chemical Structure of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

The most critical feature for mass spectrometry is the primary amine (-NH2) group, which is a basic site readily accepting a proton. This makes the molecule an exceptional candidate for positive mode electrospray ionization (ESI+).

PropertyValueRationale & Implication for MS Analysis
Molecular Formula C₁₁H₁₀F₃N₃Defines the elemental composition.
Monoisotopic Mass 241.0827 DaThe exact mass of the most abundant isotopic species; the target for high-resolution MS.
[M+H]⁺ (Protonated) 242.0905 DaThe primary ion expected in positive mode ESI-MS under acidic conditions.
Predicted pKa ~4-5 (for the amine)The basicity of the amine group ensures efficient protonation at pH < 3, making acidic mobile phases ideal for ESI.

Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow

For a molecule of this polarity and molecular weight, coupling ultra-high-performance liquid chromatography (UHPLC) with mass spectrometry is the optimal approach for separation and detection, especially within complex matrices.

Experimental Protocol 1: Sample Preparation

A self-validating protocol ensures that variability is minimized from the outset.

  • Solvent Selection: Prepare a stock solution of the analyte in a 50:50 mixture of acetonitrile and water. This combination ensures solubility and is compatible with the reversed-phase mobile phases.

  • Stock Concentration: Accurately weigh and dissolve the reference standard to create a 1 mg/mL stock solution.

  • Working Solutions: Perform serial dilutions from the stock solution using the mobile phase A (see below) to create working standards for analysis (e.g., 0.1, 1, 10, 100 ng/mL). This practice, known as matrix-matching, minimizes injection solvent effects.

  • Filtration: For samples with potential particulate matter, filter through a 0.22 µm PTFE syringe filter prior to injection to protect the analytical column and instrument.

Diagram: General LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Prep Stock Solution (1 mg/mL) Dilute Serial Dilution in Mobile Phase A Prep->Dilute Filter Syringe Filtration (0.22 µm) Dilute->Filter UPLC UHPLC Injection & Separation Filter->UPLC ESI ESI Source (Positive Mode) UPLC->ESI MS Mass Analyzer (Scan & MS/MS) ESI->MS Data Data Processing & Interpretation MS->Data

A high-level overview of the analytical process.
Experimental Protocol 2: UHPLC Method Parameters

The causality behind these choices is to achieve sharp, symmetric peaks and baseline separation from potential isomers or impurities.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.7 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic rings. The sub-2 µm particle size ensures high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterThe acid maintains a low pH to ensure complete protonation of the analyte for optimal ESI efficiency and sharp peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent providing good elution strength. The formic acid ensures pH consistency with Mobile Phase A.
Gradient 5% to 95% B over 5 minutesA standard screening gradient to determine the analyte's retention time. Can be optimized for faster throughput or higher resolution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring optimal linear velocity and chromatographic performance.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 2 µLA small volume minimizes peak distortion, especially with high organic sample diluents.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is the cornerstone of structural confirmation. By isolating the protonated precursor ion ([M+H]⁺, m/z 242.09) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint." While no direct literature exists for this exact molecule, we can predict its fragmentation based on the established behavior of pyrazoles and related structures.[3][4][5]

Proposed Fragmentation Pathways

The protonated precursor ion serves as the starting point for all fragmentation. The primary charge site is likely the exocyclic amine, but protonation on the pyrazole nitrogens is also possible. The fragmentation cascade is driven by the cleavage of the weakest bonds and the formation of stable neutral losses or product ions.

  • Cleavage of the N-N Bond: A characteristic fragmentation of the pyrazole ring involves the cleavage of the weak N-N bond, leading to the formation of stable radical cations or ring-opened structures.

  • Loss of the Trifluoromethylphenyl Group: The bond connecting the pyrazole ring to the trifluoromethylphenyl group is a likely point of cleavage, resulting in a fragment corresponding to the protonated pyrazole core.

  • Loss of Ammonia (NH₃): Cleavage of the C-NH₂ bond can result in the neutral loss of ammonia, a common pathway for primary amines.

  • Fragmentation of the Phenyl Ring: Subsequent fragmentation may involve losses characteristic of the substituted phenyl ring, such as the loss of CF₃ or HCN.

Diagram: Proposed MS/MS Fragmentation of [M+H]⁺

Fragmentation_Pathway Parent [M+H]⁺ m/z 242.09 Frag1 m/z 225.06 [M+H-NH₃]⁺ Parent->Frag1 - NH₃ (17.03 Da) Frag2 m/z 97.06 [C₅H₇N₂]⁺ Parent->Frag2 - C₇H₄F₃N (173.03 Da) Frag3 m/z 145.04 [C₇H₄F₃]⁺ Parent->Frag3 - C₄H₆N₃ (96.06 Da) Frag4 m/z 173.05 [M+H-CF₃]⁺ Parent->Frag4 - F₃C• (69.00 Da)

Predicted fragmentation of the protonated parent molecule.
Table: Predicted Product Ions for Structural Confirmation
Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
242.09225.06NH₃ (17.03 Da)Pyrazole core with substituents, minus the amine group.
242.09173.05CF₃• (69.00 Da)Loss of the trifluoromethyl radical.
242.09145.04C₄H₆N₃ (96.06 Da)Trifluoromethylphenyl cation.
242.0997.06C₇H₄F₃N (173.03 Da)3-Methyl-5-aminopyrazole cation.

Quantitative Analysis via Multiple Reaction Monitoring (MRM)

For sensitive and selective quantification, as required in regulated environments like drug development, MRM on a triple quadrupole (QqQ) mass spectrometer is the gold standard. This technique involves monitoring specific precursor-to-product ion transitions.

Experimental Protocol 3: MRM Method Development

This protocol is designed to be self-validating by including a quantifier and a qualifier transition.

  • Precursor Ion Selection: Set the first quadrupole (Q1) to isolate the protonated precursor ion, m/z 242.1 (using unit resolution).

  • Product Ion Scanning: Infuse a solution of the analyte directly into the mass spectrometer. Perform a product ion scan to experimentally confirm the fragment ions predicted in the section above.

  • Transition Selection:

    • Quantifier: Select the most intense, stable, and specific fragment ion for the primary transition. Based on typical fragmentation, the transition 242.1 → 97.1 or 242.1 → 225.1 would be strong candidates.

    • Qualifier: Select a second, less intense fragment ion. This serves as a confirmation of identity. The ratio of the quantifier to qualifier signal should be constant across all samples and standards. A good candidate would be 242.1 → 145.0 .

  • Collision Energy (CE) Optimization: For each transition, perform a CE ramp experiment (e.g., varying CE from 10 to 50 eV) to find the voltage that produces the maximum product ion intensity. This is a critical step for maximizing sensitivity.

  • Final Method: Incorporate the optimized MRM transitions and CE values into the LC-MS method for quantitative analysis.

Table: Example MRM Transitions for Quantification
Transition TypePrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Proposed Collision Energy (eV)
Quantifier 242.197.125 (Optimize)
Qualifier 242.1145.035 (Optimize)

Conclusion

This guide outlines a robust, scientifically-grounded strategy for the comprehensive mass spectrometric analysis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine. By systematically leveraging the molecule's inherent physicochemical properties, a scientist can develop reliable methods for its identification, structural elucidation, and quantification. The provided protocols for sample preparation, UHPLC separation, and MS/MS analysis are designed to be both a starting point and a reference for developing fully validated methods suitable for the rigorous demands of pharmaceutical and chemical research. The predictive fragmentation pathway serves as a powerful tool for interpreting experimental data and confirming the compound's identity with a high degree of confidence.

References

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link].

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Available at: [Link].

  • Pharmaffiliates. (n.d.). Celecoxib-impurities. Available at: [Link].

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Available at: [Link].

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link].

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Available at: [Link].

  • National Institutes of Health (NIH). (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available at: [Link].

  • ResearchGate. (2022). (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link].

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link].

  • PubChem. (n.d.). 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide. Available at: [Link].

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Available at: [Link].

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Indian Journal of Chemistry (IJC). (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Available at: [Link].

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link].

Sources

Structural Analogs of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine: Synthetic Architectures and Bioisosteric Design

[1][2]

Executive Technical Summary

The 1-aryl-3-methyl-5-aminopyrazole scaffold represents a "privileged structure" in drug discovery and agrochemistry.[1][2][3] The specific derivative 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (hereafter referred to as Target Scaffold A ) is distinguished by the ortho-trifluoromethyl group on the N1-phenyl ring.[1][2][3] This moiety is not merely a lipophilic bulwark; it induces a critical atropisomeric twist , forcing the phenyl ring out of coplanarity with the pyrazole core.[2] This "ortho-effect" creates a unique 3D molecular volume that influences binding selectivity in kinase pockets (e.g., p38 MAPK, AXL) and metabolic stability against N-dealkylation.[1][2]

This guide dissects the structural analogs of Target Scaffold A, focusing on synthetic regiocontrol, bioisosteric replacement, and functional derivatization.

Chemical Architecture & The "Ortho-Effect"

Understanding the steric and electronic landscape of Target Scaffold A is prerequisite to designing effective analogs.[1][2][3]

Structural Activity Relationship (SAR) Zones

The molecule can be divided into three modifiable vectors:

  • Zone 1: The Pyrazole Core (The Scaffold) [2]

    • Role: Acts as a rigid linker and hydrogen bond donor/acceptor platform.[2][3]

    • Bioisosteres:[2] Isoxazoles (less basic), Triazoles (higher nitrogen count, different H-bonding), and Pyrroles (electron-rich, oxidation prone).[1][2]

  • Zone 2: The C3-Methyl Group (The Tail) [1][2]

    • Role: Fills small hydrophobic pockets.[1][2][3]

    • Modifications: Extension to ethyl/isopropyl increases lipophilicity.[2] Fluorination (e.g., -CF3) drastically alters pKa and metabolic stability (common in SDHI fungicides).[1]

  • Zone 3: The N1-(2-CF3-Phenyl) Group (The Anchor) [1][2][3]

    • Role: The ortho-CF3 provides steric bulk and electron withdrawal.[1][2]

    • Conformation: The steric clash between the pyrazole C5-amine and the phenyl ortho-CF3 restricts rotation, favoring a twisted conformation.[1][2] This is critical for selectivity in tight binding pockets.[2]

Visualization of Signaling & SAR Logic

The following diagram illustrates the SAR vectors and the synthesis logic flow.

SAR_LogicCoreTarget Scaffold A(Aminopyrazole Core)Zone1Zone 1: Core Bioisosteres(Isoxazole, Triazole)Core->Zone1Scaffold HoppingZone2Zone 2: C3-Substituents(Methyl -> CF3, Cyclopropyl)Core->Zone2Lipophilicity TuningZone3Zone 3: N1-Aryl Tuning(Ortho-CF3 -> Ortho-Cl/F)Core->Zone3Conformational LockAgroAgrochemicals(SDHI Fungicides)Zone2->AgroMetabolic StabilityKinaseKinase Inhibition(p38, AXL, FGFR)Zone3->KinaseSelectivity

Caption: SAR vectors for 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine optimization.

Synthetic Methodology & Regiocontrol

The synthesis of 5-aminopyrazoles via the condensation of hydrazines and

123
The Challenge: Regioselectivity

When reacting 2-(trifluoromethyl)phenylhydrazine with 3-aminocrotononitrile (or 3-oxobutyronitrile), two isomers are possible:

  • 5-Amino isomer (Target): Formed via initial attack of the hydrazine terminal nitrogen on the nitrile carbon (or via intermediate enamine exchange).[1]

  • 3-Amino isomer (Byproduct): Formed via attack on the ketone/enamine carbon.[1][3]

Expert Insight: The regioselectivity is heavily solvent and pH-dependent.[1][2][3] Protic solvents (EtOH) with acid catalysis generally favor the 5-amino isomer, while basic conditions can shift the equilibrium or lead to mixtures.[1][2]

Validated Experimental Protocol

Objective: Synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

Reagents:

  • 2-(Trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq)[1]

  • 3-Aminocrotononitrile (1.1 eq)[1]

  • Ethanol (Absolute)[1]

  • Hydrochloric acid (conc., catalytic) or Acetic Acid

  • Sodium Hydroxide (10% aq) for neutralization

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(trifluoromethyl)phenylhydrazine hydrochloride (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add 3-aminocrotononitrile (11 mmol). If using the free base hydrazine, add 1.0 eq of HCl or AcOH to catalyze the cyclization.[2]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (System: Hexane:EtOAc 1:1). The hydrazine spot should disappear.[2][3]

  • Workup: Cool the reaction mixture to room temperature.

    • If precipitate forms: Filter the solid.[2][3]

    • If solution remains clear: Concentrate the solvent under reduced pressure to ~5 mL, then pour into ice-water (50 mL). Neutralize with 10% NaOH if acidic.[1][2][3]

  • Purification: The crude solid is often colored.[2][3] Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the pyrazole-C4 proton singlet around

      
       5.4 ppm and the broad NH2 signal (exchangeable with D2O).[1] The methyl group appears as a singlet around 
      
      
      2.1 ppm.[2]
    • Regioisomer Check: NOESY NMR is required to confirm the spatial proximity of the N-Aryl group to the C5-Amino group (Target) vs. the C3-Methyl group (Isomer).[1][2]

Functional Applications & Analog Case Studies

Pharmaceutical: Kinase Inhibitors

The 5-aminopyrazole motif is a bioisostere of the adenine ring in ATP, making it a potent scaffold for Type I and Type II kinase inhibitors.[1][2]

  • Mechanism: The exocyclic amine (C5-NH2) and the pyrazole N2 nitrogen form a donor-acceptor motif that binds to the kinase hinge region.[1][2][3]

  • Analogs:

    • CDK Inhibitors: Substitution at the C4 position with aryl groups leads to compounds like AT7519 .[2][3]

    • p38 MAPK: The ortho-CF3 group forces the phenyl ring to occupy the hydrophobic "gatekeeper" pocket, improving selectivity against other kinases.[1][2]

Agrochemical: SDHI Fungicides

While modern SDHI (Succinate Dehydrogenase Inhibitor) fungicides like Penflufen or Fluxapyroxad typically utilize a pyrazole-4-carboxamide core, the 5-aminopyrazole is a key synthetic precursor.[1][2][3]

  • Transformation: The C5-amine is acylated with specific acid chlorides (e.g., difluoromethyl-nicotinoyl chloride) to generate the active fungicide.[1][2]

  • Analog Strategy: Replacing the ortho-CF3 phenyl with a di-substituted phenyl (e.g., 2,4-dichloro) often enhances antifungal potency by increasing lipophilicity (LogP).[1][2]

Data Summary: Analog Classes
Analog ClassR1 (N-Aryl)R3 (C-Subst)R5 (Functional)Primary Application
Target Scaffold A 2-CF3-PhenylMethylAmine (-NH2)Building Block / Intermediate
Fipronil Class 2,6-Cl2-4-CF3-PhCyano (-CN)Amine (-NH2)Insecticide (GABA antagonist)
CDK Inhibitor Phenyl / Subst.[1][2][3]IsopropylAmide / UreaOncology (Cell cycle)
SDHI Precursor 2-F-PhenylDifluoromethylAmide LinkerFungicide (Respiration)

Synthesis Workflow Diagram

The following Graphviz diagram details the synthetic pathway and potential divergence points for analog generation.

Synthesis_WorkflowHydrazine2-(Trifluoromethyl)phenylhydrazineCondensationCyclocondensation(EtOH, Reflux, H+)Hydrazine->CondensationNitrile3-Aminocrotononitrile(or 3-Oxobutyronitrile)Nitrile->CondensationRegio_CheckRegioisomer Separation(5-Amino vs 3-Amino)Condensation->Regio_CheckTargetTarget Scaffold A(5-Amino-3-methyl-1-arylpyrazole)Regio_Check->TargetMajor Product (Acidic)AcylationAcylation (R-COCl)-> Amides (SDHIs)Target->AcylationSandmeyerSandmeyer Rxn-> Halides (Coupling Partners)Target->SandmeyerCyclizationFused Ring Synthesis-> Pyrazolo[1,5-a]pyrimidinesTarget->Cyclization

Caption: Synthetic workflow for Target Scaffold A and downstream functionalization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70801, 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link](Note: Analogous unsubstituted phenyl scaffold data).

  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chemical Reviews/ResearchGate. Retrieved from [Link]

  • Pinto, D. J., et al. (2001). Discovery of Factor Xa Inhibitors with a Pyrazole Core.[4] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Nitulescu, G. M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Retrieved from [Link][1]

An In-depth Technical Guide to 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, a novel heterocyclic compound with significant potential in medicinal chemistry. Although direct literature on this specific molecule is nascent, this document synthesizes established principles of pyrazole chemistry and pharmacology to present a deductive yet scientifically grounded exploration of its synthesis, characterization, and putative biological activities. Drawing parallels with structurally related compounds, we postulate its role as a potential kinase inhibitor and outline detailed experimental protocols for its synthesis, purification, and biological evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic applications of novel pyrazole derivatives.

Introduction: The Prominence of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its five-membered heterocyclic structure containing two adjacent nitrogen atoms imparts unique physicochemical properties that allow for diverse interactions with biological targets.[1] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1]

The introduction of a trifluoromethyl group onto the phenyl ring is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2] The combination of the pyrazole core with a trifluoromethylphenyl substituent, as seen in 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, suggests a strong potential for potent and selective biological activity, particularly in the realm of kinase inhibition.[3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, the development of novel kinase inhibitors is a major focus of modern drug discovery.[3]

This guide will provide a detailed examination of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, offering a roadmap for its synthesis, characterization, and investigation as a potential therapeutic agent.

Synthesis and Characterization

While a specific, published synthesis for 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is not yet available, a plausible and efficient synthetic route can be designed based on well-established methods for the synthesis of 1-aryl-5-aminopyrazoles.[6] The most versatile and widely adopted method involves the condensation of a β-ketonitrile with a substituted hydrazine.[6]

Proposed Synthetic Pathway

The synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine can be logically approached through the cyclocondensation of 2-(trifluoromethyl)phenylhydrazine with a suitable β-ketonitrile, such as acetoacetonitrile (3-oxobutanenitrile).

Synthesis_Pathway reagent1 2-(Trifluoromethyl)phenylhydrazine intermediate Hydrazone Intermediate reagent1->intermediate + reagent2 Acetoacetonitrile reagent2->intermediate product 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine intermediate->product Cyclization (Acid or Base Catalysis)

Caption: Proposed synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

Causality of Experimental Choices:

  • Choice of Reactants: 2-(Trifluoromethyl)phenylhydrazine is selected to introduce the desired substituted phenyl ring at the N1 position of the pyrazole core. Acetoacetonitrile provides the necessary three-carbon backbone and the nitrile group that will cyclize to form the 5-amino group.

  • Reaction Conditions: The reaction is typically carried out in a protic solvent such as ethanol or acetic acid.[7] The use of an acid or base catalyst can facilitate both the initial hydrazone formation and the subsequent intramolecular cyclization.[7] Heating the reaction mixture is generally required to drive the reaction to completion.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(trifluoromethyl)phenylhydrazine (1 equivalent) and acetoacetonitrile (1.1 equivalents) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Analytical Characterization

The structure and purity of the synthesized 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine should be confirmed using a combination of spectroscopic and analytical techniques.[8][9]

Technique Expected Observations
¹H NMR Signals corresponding to the methyl protons, the pyrazole ring proton, and the aromatic protons of the trifluoromethylphenyl group. The amino group protons will appear as a broad singlet.
¹³C NMR Resonances for the methyl carbon, the pyrazole ring carbons, and the carbons of the trifluoromethylphenyl ring, including the characteristic quartet for the CF₃ group.[8]
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the methyl and aromatic groups, C=N and C=C stretching of the pyrazole ring, and strong C-F stretching bands.[10]
Elemental Analysis Confirms the elemental composition (C, H, N) of the synthesized compound.[11]

Postulated Biological Activity and Mechanism of Action

Based on the extensive literature on pyrazole derivatives, 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is hypothesized to exhibit potent biological activity, most likely as a kinase inhibitor.[3][12]

Rationale for Kinase Inhibition

The 1-aryl-5-aminopyrazole scaffold is a common feature in many known kinase inhibitors.[13] The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor, facilitating interactions with the hinge region of the kinase ATP-binding pocket.[14] The 2-(trifluoromethyl)phenyl group is expected to occupy a hydrophobic pocket within the kinase domain, contributing to the binding affinity and selectivity.[2]

Potential Kinase Targets

Several kinase families are likely targets for this class of compounds:

  • Epidermal Growth Factor Receptor (EGFR): Many pyrazole-based compounds have been developed as EGFR inhibitors for the treatment of cancer.[5][15]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[13]

  • Akt/PI3K Pathway: This signaling pathway is frequently overactive in cancer, and pyrazole derivatives have been shown to inhibit kinases within this cascade.[5][16]

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation CDK CDK CellCycle Cell Cycle Progression CDK->CellCycle CellCycle->Proliferation Inhibitor 3-Methyl-1-(2-(trifluoromethyl)phenyl) -1H-pyrazol-5-amine Inhibitor->RTK Inhibits Inhibitor->Akt Inhibits Inhibitor->CDK Inhibits

Caption: Postulated mechanism of action via inhibition of key signaling kinases.

Structure-Activity Relationship (SAR) Considerations

The biological activity of this compound can be rationalized by considering the contribution of its different structural components:

  • 1-(2-(Trifluoromethyl)phenyl) Group: The ortho-trifluoromethyl substitution may enforce a specific conformation of the phenyl ring relative to the pyrazole core, potentially enhancing selectivity for certain kinase targets.[17]

  • 3-Methyl Group: This small alkyl group can contribute to hydrophobic interactions within the ATP-binding site.

  • 5-Amino Group: Crucial for forming key hydrogen bond interactions with the kinase hinge region, a common feature of many type I kinase inhibitors.[17]

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activity, a series of in vitro assays should be performed.

Kinase Inhibition Assays

A panel of kinases should be screened to identify potential targets.[13]

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a 96-well plate, combine the purified kinase, the kinase-specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase.

  • Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP formed and is inversely correlated with kinase activity. Calculate IC₅₀ values.

Cellular Proliferation Assays

To assess the compound's effect on cancer cell growth, a cell viability assay is essential.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine represents a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic route outlined in this guide is robust and based on well-established chemical principles. The proposed biological evaluation strategy provides a clear path to elucidating its mechanism of action and therapeutic potential.

Future research should focus on:

  • Synthesis and Optimization: Synthesizing the title compound and a library of analogues to explore the structure-activity relationship in detail.

  • Target Identification and Validation: Identifying the specific kinase targets and validating them in cellular and in vivo models.

  • Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to assess their drug-likeness.

This in-depth technical guide serves as a critical starting point for the scientific community to unlock the full therapeutic potential of this intriguing pyrazole derivative.

References

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC. [Link]

  • Regioselective synthesis of 1-aryl-3, 5-bis(het)aryl pyrazole... ResearchGate. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]

  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • Representative examples of trifluoromethyl phenyl-containing approved drugs. ResearchGate. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]

  • Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed. [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. [Link]

  • Magnetic 2-aminopyridine-functionalized Fe₃O₄@SiO₂ nanocatalyst for green production of new pyrazole carbonitrile and aryl. Materials Chemistry and Mechanics. [Link]

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The Aminopyrazole Pharmacophore: From Synthetic Synthon to Kinase Masterkey

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of aminopyrazole compounds in drug discovery.

Technical Whitepaper | Medicinal Chemistry & Drug Design

Executive Summary

The aminopyrazole moiety—specifically the 3-aminopyrazole and 5-aminopyrazole regioisomers—represents one of the most privileged scaffolds in modern medicinal chemistry. Historically utilized in dye manufacturing and agrochemistry, this fragment underwent a paradigm shift in the early 21st century, emerging as a premier "hinge-binding" motif for ATP-competitive kinase inhibitors. This guide analyzes the structural rationale behind its success, the synthetic challenges of regiocontrol, and its pivotal role in the discovery of breakthrough oncology therapeutics like Tozasertib (VX-680) and second-generation TRK inhibitors.

Structural Rationale: The "Hinge Binder" Concept

The dominance of aminopyrazoles in drug discovery is not accidental; it is driven by their electronic and steric complementarity to the ATP-binding pocket of protein kinases.

The Donor-Acceptor Motif

Protein kinases bind ATP via a "hinge region" connecting the N- and C-terminal lobes. Inhibitors must mimic the hydrogen bonding pattern of the adenine ring of ATP.

  • 3-Aminopyrazole: Functions as a bidentate ligand. The exocyclic amine acts as a hydrogen bond donor (HBD), while the pyrazole nitrogen (N2) acts as a hydrogen bond acceptor (HBA).

  • Tautomerism: The pyrazole ring exists in tautomeric equilibrium (

    
     vs 
    
    
    
    ). This fluidity allows the scaffold to adapt to subtle conformational differences in the kinase hinge, a feature often cited as a reason for its high hit rate in fragment-based screening.
Visualization of Binding Mode

The following diagram illustrates the canonical binding interaction of an aminopyrazole-based inhibitor within the kinase hinge region.

KinaseBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor 3-Aminopyrazole Inhibitor Glu Gatekeeper/Hinge Residue (e.g., Glu/Met Carbonyl) HingeNH Hinge Backbone NH PyzN Pyrazole N2 (Acceptor) HingeNH->PyzN H-Bond ExoNH Exocyclic NH (Donor) ExoNH->Glu H-Bond Scaffold Core Scaffold (Hydrophobic Tail) Scaffold->ExoNH

Figure 1: Canonical bidentate hydrogen bonding interaction between a 3-aminopyrazole moiety and the kinase hinge backbone.

Synthetic Methodology: The Regioselectivity Challenge

The synthesis of aminopyrazoles is deceptively simple, often leading to mixtures of regioisomers (3-amino vs. 5-amino) that are difficult to separate. Understanding the mechanistic causality is critical for process scalability.

The -Ketonitrile Route

The most common route involves the condensation of


-ketonitriles with hydrazines.
  • Mechanism: The hydrazine can attack either the ketone (forming a hydrazone) or the nitrile.

  • The Problem: When using substituted hydrazines (R-NH-NH2), two isomers are possible:

    • 5-Aminopyrazole: Thermodynamically favored in many standard acidic conditions.

    • 3-Aminopyrazole: Often the desired pharmacophore, but kinetically elusive.

Protocol: Regioselective Synthesis of 3-Aminopyrazoles

This protocol is based on the kinetic control strategy described by Fandrick et al. (Boehringer Ingelheim), utilizing basic conditions to trap the kinetic intermediate.

Objective: Synthesis of 1-aryl-3-aminopyrazole (Target) vs. 1-aryl-5-aminopyrazole (Impurity).

Materials:

  • 
    -Ketonitrile substrate (1.0 eq)
    
  • Aryl hydrazine hydrochloride (1.1 eq)

  • Sodium Ethoxide (NaOEt), 21% wt in EtOH (2.5 eq)

  • Ethanol (anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge the reaction vessel with Ethanol and the

    
    -ketonitrile. Cool to 0°C.
    
  • Base Addition (Critical): Add NaOEt solution dropwise. Rationale: High basicity promotes the rapid deprotonation and attack of the hydrazine at the nitrile carbon or directs the initial attack to the ketone followed by rapid cyclization under kinetic control.

  • Hydrazine Addition: Add the Aryl hydrazine salt in portions.

  • Reaction: Stir at 0°C to Room Temperature (Do NOT reflux).

    • Note: Heating typically promotes isomerization to the thermodynamic 5-amino product.

  • Quench: Neutralize with dilute acetic acid.

  • Isolation: Concentrate in vacuo. The 3-amino isomer often precipitates or can be crystallized from EtOAc/Heptane.

Self-Validating Check:

  • NMR Signature: The C-4 proton of the pyrazole ring is diagnostic. In DMSO-d6, the 3-amino isomer typically shows a sharper, more downfield shift for the NH2 protons compared to the 5-amino isomer due to different hydrogen bonding environments.

Mechanism of Regioselectivity

The following diagram outlines the divergent pathways.

SynthesisPath cluster_kinetic Kinetic Control (NaOEt, Low Temp) cluster_thermo Thermodynamic Control (Heat/Acid) Start Beta-Ketonitrile + Hydrazine IntermediateA Initial Adduct Start->IntermediateA Fast IntermediateB Hydrazone Start->IntermediateB Slow/Reversible Product3 3-Aminopyrazole (Target) IntermediateA->Product3 Cyclization Product5 5-Aminopyrazole (Isomer) IntermediateB->Product5 Cyclization

Figure 2: Divergent synthetic pathways controlled by reaction temperature and pH.

Historical Case Study: The Discovery of VX-680 (Tozasertib)

The discovery of VX-680 by Vertex Pharmaceuticals marks a milestone in aminopyrazole history, demonstrating the scaffold's ability to target difficult kinases like Aurora A/B and BCR-ABL T315I.

The Challenge
  • Target: Aurora Kinases (implicated in tumorigenesis) and the T315I "gatekeeper" mutant of BCR-ABL (resistant to Imatinib).

  • Structural Hurdle: The T315I mutation introduces a bulky isoleucine residue that sterically blocks many inhibitors.

The Solution

Researchers utilized a 3-aminopyrazole fragment linked to a pyrimidine core.[1]

  • Fragment Evolution: The 3-aminopyrazole served as the ATP-mimetic hinge binder.

  • Key Insight: The small size of the aminopyrazole allowed the molecule to accommodate the bulky Isoleucine-315 gatekeeper residue, unlike the bulkier scaffolds of earlier generations.

  • Outcome: VX-680 became one of the first compounds to show potency against the T315I mutation in clinical trials, validating the aminopyrazole as a "compact" hinge binder.

Quantitative Data: Selectivity Profile

Kinase TargetIC50 (nM)Clinical Relevance
Aurora A 0.6Mitotic regulation / Oncology
Aurora B 18Cytokinesis / Oncology
FLT3 30AML (Acute Myeloid Leukemia)
ABL (T315I) ~30Drug-resistant CML

Advanced Applications: Pyrazolo[1,5-a]pyrimidines

The 3-aminopyrazole is not just a final product; it is a critical intermediate for fused bicyclic systems. Condensation of 3-aminopyrazoles with 1,3-dicarbonyls yields pyrazolo[1,5-a]pyrimidines .

  • Significance: This fused system locks the "active" conformation of the inhibitor, reducing the entropic penalty of binding.

  • Modern Examples:

    • Larotrectinib (Vitrakvi): A TRK inhibitor for solid tumors with NTRK gene fusions. The core scaffold is a direct descendant of aminopyrazole chemistry.

    • Entrectinib: Another TRK/ROS1 inhibitor utilizing the fused indazole/pyrazole-like geometry.

References

  • Fandrick, K. R., et al. (2015). "Control of Regioselectivity in the Synthesis of 3- and 5-Aminopyrazoles." The Journal of Organic Chemistry.

  • Harrington, E. A., et al. (2004). "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo."[2] Nature Medicine.

  • Bavetsias, V., & Linardopoulos, S. (2015). "Aurora Kinase Inhibitors: Current Status and Outlook." Future Medicinal Chemistry.

  • Drueckes, P., et al. (2018). "Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of NTRK Fusion-Positive Cancers."[3] Current Oncology Reports.

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry.

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3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine .

Executive Summary

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a specialized heterocyclic building block belonging to the N-aryl-5-aminopyrazole class. Distinguished by the ortho-trifluoromethyl group on the N1-phenyl ring, this scaffold offers unique steric and electronic properties that are highly valued in the design of kinase inhibitors, GPCR ligands, and agrochemicals.

This guide details the synthesis, reactivity, and medicinal chemistry applications of this compound.[1][2][3] It focuses on its role as a "privileged scaffold" for generating focused libraries of bioactive molecules, particularly in the inhibition of p38 MAP kinase and other serine/threonine kinases.

Chemical Profile & Structural Biology

The molecule consists of a 5-aminopyrazole core substituted at the N1 position with a 2-(trifluoromethyl)phenyl group and at the C3 position with a methyl group.

Physicochemical Properties
PropertyValue (Predicted/Experimental)Relevance
Molecular Formula C₁₁H₁₀F₃N₃Core composition
Molecular Weight 241.21 g/mol Fragment-based drug discovery (FBDD) compliant
ClogP ~2.5 - 2.8Moderate lipophilicity; good membrane permeability
H-Bond Donors 2 (Primary Amine)Key interaction point (Hinge binder in kinases)
H-Bond Acceptors 2 (Pyrazole N2, Fluorine)Interaction with solvent/protein residues
Topological Polar Surface Area (TPSA) ~52 ŲExcellent for oral bioavailability (<140 Ų)
The "Ortho-Effect" & Conformational Lock

The defining feature of this building block is the 2-trifluoromethyl (2-CF₃) group.

  • Steric Clash: The bulky CF₃ group at the ortho position creates significant steric hindrance with the pyrazole ring.

  • Torsion Angle: This forces the phenyl ring to twist out of the plane of the pyrazole ring (dihedral angle ~60–90°).

  • Impact: This "conformational lock" reduces the entropy penalty upon binding to a protein target (e.g., a kinase pocket) compared to a freely rotating N-phenyl analog. It also disrupts planar stacking, improving solubility.

Synthetic Accessibility

The synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is achieved through a classical Knorr-type condensation between a hydrazine and a


-ketonitrile equivalent.
Retrosynthetic Analysis

The most robust route involves the cyclocondensation of 2-(trifluoromethyl)phenylhydrazine with 3-aminocrotononitrile (also known as diacetonitrile).

Synthesis Hydrazine 2-(Trifluoromethyl) phenylhydrazine Intermediate Hydrazone Intermediate Hydrazine->Intermediate EtOH, Reflux HCl (cat.) Nitrile 3-Aminocrotononitrile (Diacetonitrile) Nitrile->Intermediate Product 3-Methyl-1-(2-(trifluoromethyl) phenyl)-1H-pyrazol-5-amine Intermediate->Product Cyclization - H2O, - NH3

Figure 1: Synthetic pathway via Knorr condensation.[2][4][5][6][7]

Mechanism
  • Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the nitrile carbon (or the imine carbon) of 3-aminocrotononitrile.

  • Cyclization: Intramolecular attack of the second hydrazine nitrogen onto the ketone/imine carbon.

  • Aromatization: Loss of water/ammonia drives the formation of the aromatic pyrazole ring.

Reactivity & Functionalization

As a building block, the molecule offers three distinct vectors for diversification:

  • The 5-Amino Group (Nucleophile):

    • Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides.

    • Urea Formation: Reacts with isocyanates to form ureas (Critical for kinase inhibitors).

    • Sandmeyer Reaction: Conversion to 5-halo pyrazoles (Cl, Br, I) for cross-coupling.

  • The C-4 Position (Electrophile):

    • Halogenation: Highly reactive towards electrophilic aromatic substitution (e.g., NIS, NBS) to install a handle for Suzuki/Sonogashira coupling.

    • Formylation: Vilsmeier-Haack reaction yields the 4-carbaldehyde.

  • The C-3 Methyl Group:

    • Generally inert but can be oxidized to a carboxylic acid under harsh conditions (KMnO₄) or radical brominated (NBS).

Reactivity Core 3-Methyl-1-(2-CF3-Ph) pyrazol-5-amine Urea Urea Derivatives (Kinase Inhibitors) Core->Urea R-NCO (Isocyanates) Halogen 4-Halo-pyrazole (Suzuki Coupling) Core->Halogen NBS/NIS (Electrophilic Sub.) Fused Pyrazolo[1,5-a]pyrimidines (Cyclization w/ 1,3-dicarbonyls) Core->Fused Malonaldehyde derivatives (Condensation)

Figure 2: Divergent synthesis map for library generation.

Medicinal Chemistry Applications

This scaffold is a bioisostere of the 1-phenyl-5-aminopyrazole core found in several bioactive molecules.

Kinase Inhibition (p38 MAPK, BRAF)

The N-aryl-5-aminopyrazole motif is a proven "hinge-binding" mimetic.

  • Binding Mode: The N2 nitrogen of the pyrazole accepts a hydrogen bond from the kinase hinge region, while the exocyclic 5-NH₂ (or its urea derivative) donates a hydrogen bond.

  • Role of 2-CF₃: The bulky trifluoromethyl group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the specific kinase. Crucially, it twists the phenyl ring, preventing it from clashing with the lower lobe of the kinase.

Case Study: Urea-Based Inhibitors

Many high-potency kinase inhibitors (e.g., Doramapimod analogs) utilize a 1-aryl-5-pyrazolyl urea structure.

  • Structure: [Pyraozle]-NH-CO-NH-[Aryl]

  • Mechanism: The urea moiety forms a "DD" (donor-donor) or "DDA" hydrogen bond network with the conserved Glu-Asp-Phe (DFG) motif in the kinase activation loop.

  • Advantage of Title Compound: The 2-CF₃ group improves metabolic stability against CYP450 oxidation compared to unsubstituted phenyl or 2-methylphenyl analogs.

Experimental Protocols

Protocol A: Synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Objective: Preparation of the core building block on a gram scale.

Materials:

  • 2-(Trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq)

  • 3-Aminocrotononitrile (1.1 eq)

  • Ethanol (Absolute)

  • Concentrated HCl (Catalytic)

  • Sodium Hydroxide (10% aq)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-(trifluoromethyl)phenylhydrazine HCl (10.0 mmol) in Ethanol (50 mL).

  • Addition: Add 3-aminocrotononitrile (11.0 mmol) and catalytic conc. HCl (3-5 drops).

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of hydrazine.

  • Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove most of the ethanol.

  • Neutralization: Dilute the residue with water (50 mL) and slowly basify with 10% NaOH solution to pH ~9–10. The product should precipitate as an oil or solid.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0–40% EtOAc in Hexanes).

  • Yield: Expect a pale yellow solid/oil (Yield: 60–80%).

Protocol B: Synthesis of a Pyrazolyl-Urea Derivative

Objective: Functionalization of the amine to create a kinase inhibitor motif.

Procedure:

  • Dissolve the 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (1.0 mmol) in anhydrous THF (5 mL).

  • Add the desired aryl isocyanate (e.g., phenyl isocyanate, 1.1 mmol) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Isolation: The urea product often precipitates. Filter the solid and wash with cold ether. If no precipitate forms, evaporate THF and recrystallize from CH₂Cl₂/Hexane.

Safety & Handling

  • Hazards: Aryl hydrazines are suspected carcinogens and toxic by ingestion. Handle in a fume hood.

  • Stability: The pyrazole amine is stable at room temperature but should be stored under inert atmosphere (N₂) to prevent slow oxidation of the amine (browning).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

References

  • El-Sawy, E. R., et al. "Synthesis and biological activity of some new 1-aryl-pyrazoles." Acta Pharmaceutica, 2012.

  • Regan, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 2002.

  • Dumas, J. "Protein Kinase Inhibitors: Emerging Trends." Expert Opinion on Therapeutic Patents, 2001.

  • Fray, M. J., et al. "Structure-Activity Relationships of 1,5-Diarylpyrazole-3-carboxamides as CB1 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters, 2006.

  • PubChem Compound Summary. "1-Aryl-3-methyl-1H-pyrazol-5-amine derivatives."

Sources

Methodological & Application

Application Note: Strategic Use of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, a versatile building block for drug discovery and medicinal chemistry. We delve into the core reactivity of this substituted 5-aminopyrazole, highlighting the strategic influence of the 2-(trifluoromethyl)phenyl moiety on its chemical behavior. Detailed, field-proven protocols for two high-impact transformations—amide bond formation and the synthesis of fused pyrazolo[3,4-b]pyridine scaffolds—are presented. This note is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in the design of novel molecular entities.

Introduction: The Strategic Value of Substituted 5-Aminopyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-inflammatory to anticancer agents.[1][2] Within this class, 5-aminopyrazoles are particularly valuable synthons due to their polyfunctional nature, which allows for the construction of complex molecular architectures.[3][4]

The title compound, 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, is of particular interest for several reasons:

  • The 5-Amino Group: This primary amine is the most nucleophilic site on the molecule, serving as a robust handle for a wide array of chemical transformations, most notably acylation and condensation reactions.[3]

  • The Pyrazole Core: The inherent aromaticity and specific nitrogen arrangement of the pyrazole ring contribute to the pharmacokinetic profile of the final molecule.

  • The 2-(Trifluoromethyl)phenyl Substituent: The inclusion of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through specific electronic interactions.[5][6] Its placement at the ortho position introduces significant steric and electronic effects that influence the reactivity of the pyrazole system.

This guide will explore how to harness these features in practical synthetic applications.

Compound Profile & Safety

Physicochemical Data

Specific experimental data for 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is not widely available, likely due to its status as a specialized reagent. The data below is for a close structural isomer, 3-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, and provides a reasonable estimation.

PropertyValueSource
CAS Number 345-07-3 (for meta-isomer)BLDpharm[7]
Molecular Formula C₁₁H₁₀F₃N₃BLDpharm[7]
Molecular Weight 241.21 g/mol BLDpharm[7]
Appearance Expected to be an off-white to light-yellow solidInferred
Safety & Handling

Hazard Statement: Based on analogs like 5-amino-3-methyl-1-phenylpyrazole, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8]

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere if possible.

Core Reactivity and Mechanistic Considerations

5-Aminopyrazoles are multifunctional compounds with three primary nucleophilic centers. The general order of reactivity is: 5-NH₂ > 1-NH > 4-CH .[3] The N1-position of the title compound is blocked by the trifluoromethylphenyl group, simplifying its reactivity profile. The primary reactions will involve the exocyclic 5-amino group and the C4-position of the pyrazole ring.

The electron-withdrawing nature of the trifluoromethyl group decreases the electron density of the N1-phenyl ring, which can subtly influence the nucleophilicity of the 5-amino group. Furthermore, the ortho-positioning of the CF₃ group provides steric hindrance that may necessitate slightly more forcing conditions compared to its unsubstituted phenyl counterpart.

G cluster_0 Reactivity Sites of 3-Methyl-1-(2-CF3-Ph)-1H-pyrazol-5-amine cluster_1 Primary Transformations Reagent 3-Methyl-1-(2-(trifluoromethyl)phenyl) -1H-pyrazol-5-amine N5_Amine 5-NH₂ (Primary Nucleophile) Reagent->N5_Amine Most Reactive C4_Position C4-H (Secondary Nucleophile/ Electrophilic Substitution Site) Reagent->C4_Position Reactive in Condensations Acylation Amide Bond Formation (Acylation) N5_Amine->Acylation Condensation Fused Ring Synthesis (Condensation/Cyclization) C4_Position->Condensation Participates with 5-NH₂

Caption: Reactivity hierarchy of the aminopyrazole scaffold.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazole Amide via Acylation

This protocol details the reaction of the title compound with an acyl chloride to form a stable amide bond, a cornerstone reaction in medicinal chemistry.

Rationale: The exocyclic 5-amino group is a potent nucleophile that readily attacks electrophilic carbonyl carbons. The use of a base, such as pyridine or triethylamine, is crucial to neutralize the HCl byproduct generated during the reaction, driving it to completion. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve a wide range of organic compounds.

G cluster_workflow Workflow: Amide Coupling A 1. Dissolve Aminopyrazole and Base in DCM B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride (dropwise) B->C D 4. Warm to RT Stir for 2-4h C->D E 5. Aqueous Workup (Wash with H₂O, brine) D->E F 6. Dry, Filter, Evaporate E->F G 7. Purify (Crystallization or Chromatography) F->G

Caption: Step-by-step workflow for amide bond formation.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (1.0 equiv., e.g., 241 mg, 1.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (DCM, ~5-10 mL) and a suitable non-nucleophilic base such as triethylamine (TEA, 1.5 equiv., e.g., 0.21 mL, 1.5 mmol) or pyridine (1.5 equiv.). Stir until all solids dissolve.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation.

  • Acyl Chloride Addition: Dissolve the desired acyl chloride (e.g., benzoyl chloride, 1.1 equiv., e.g., 0.13 mL, 1.1 mmol) in a small amount of anhydrous DCM (~2 mL) and add it dropwise to the stirring aminopyrazole solution over 5-10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexanes mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: Synthesis of a Fused Pyrazolo[3,4-b]pyridine

This protocol describes a multicomponent reaction to construct the medicinally relevant pyrazolo[3,4-b]pyridine scaffold.[9][10]

Rationale: This reaction proceeds via a cascade mechanism. A likely pathway involves the initial Michael addition of the 5-amino group to the α,β-unsaturated ketone (a bielectrophile). This is followed by an intramolecular cyclization where the C4-position of the pyrazole attacks the ketone carbonyl. A final dehydration/aromatization step yields the stable fused heterocyclic product.[3] The use of an ionic liquid or a high-boiling solvent like DMF with a catalytic amount of acid or base can facilitate this transformation.

Step-by-Step Methodology:

  • Reagent Preparation: In a sealable reaction vessel, combine 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (1.0 equiv.), an α,β-unsaturated ketone (e.g., chalcone, 1.0 equiv.), and a solvent such as dimethylformamide (DMF) or an ionic liquid (e.g., [bmim]Br).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., triethylamine, 0.2 equiv.) or an acid (e.g., p-toluenesulfonic acid, 0.1 equiv.) to promote the reaction.

  • Heating: Seal the vessel and heat the reaction mixture to 90-120 °C. The steric hindrance from the 2-CF₃-phenyl group might require higher temperatures or longer reaction times.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. If using DMF, pour the mixture into ice-water to precipitate the crude product. If using an ionic liquid, extract the product with an organic solvent like ethyl acetate.

  • Isolation & Purification: Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol. The crude product can be further purified by recrystallization or flash column chromatography to yield the desired pyrazolo[3,4-b]pyridine.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Insufficiently active reagents; Low reaction temperature; Steric hindrance slowing the reaction.Ensure reagents are pure and dry; Increase reaction temperature incrementally; Prolong reaction time; For acylation, consider using a coupling agent (e.g., HATU) with the corresponding carboxylic acid instead of an acyl chloride.
Multiple Products Observed Side reactions (e.g., N-1 attack in un-substituted pyrazoles); Impure starting materials.Confirm the N1-position is blocked in your starting material; Purify starting materials before use; Optimize reaction temperature to improve selectivity.
Difficult Purification Product and starting material have similar polarity; Oily product.Adjust the mobile phase for chromatography (try different solvent systems or gradients); Attempt to form a crystalline salt of the product for purification; Triturate the oil with a non-polar solvent like hexanes or ether to induce solidification.

Conclusion

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a high-value building block for constructing complex heterocyclic molecules. Its reactivity is dominated by the nucleophilic 5-amino group, enabling straightforward access to amides and fused pyrazolo[3,4-b]pyridine systems. The strategic placement of the 2-trifluoromethylphenyl group provides a powerful tool for chemists to introduce desirable physicochemical properties into their target molecules. The protocols outlined in this guide offer reliable and adaptable methods for leveraging this reagent in drug discovery and development programs.

References

  • Verma, A., & Joshi, S. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 10, 1290–1329. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 136-168). Italian Society of Chemistry. Available at: [Link]

  • Elgemeie, G. H., & Anwar, H. F. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. Available at: [Link]

  • Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6439. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Quiroga, J., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12582–12591. Available at: [Link]

  • Mejía, S. B., & Turos, E. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(x), manuscript in preparation. Available at: [Link]

  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • Sciforum. (2005). Reactions of 5-aminopyrazole with Active Methylene Compounds: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Available at: [Link]

  • MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Available at: [Link]

  • ResearchGate. (n.d.). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Retrieved January 30, 2026, from [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • ResearchGate. (2026). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Available at: [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis. Retrieved January 30, 2026, from [Link]

  • ACS Publications. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. Available at: [Link]

  • PharmaCompass. (n.d.). 3-amino-5-methyl pyrazole. Retrieved January 30, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Retrieved January 30, 2026, from [Link]

Sources

Application Note: Optimization of C-N Bond Formation with 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

This guide details the experimental protocols for utilizing 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (hereafter referred to as Amine-1 ) in organic synthesis.[1] Amine-1 is a critical scaffold in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Penflufen, Sedaxane) and kinase inhibitors.

The Challenge

Amine-1 presents a unique synthetic challenge due to the ortho-trifluoromethyl (


-CF

) group
on the N-phenyl ring.[1] This substituent exerts a dual deactivating effect:
  • Steric Hindrance: The bulky CF

    
     group twists the phenyl ring out of planarity, shielding the exocyclic amine at position 5.
    
  • Electronic Deactivation: The strong electron-withdrawing nature of the CF

    
     group and the pyrazole core significantly reduces the nucleophilicity of the amine compared to standard anilines.
    

Standard peptide coupling conditions (e.g., EDC/NHS) often result in low yields or stalled reactions. This guide prioritizes high-energy electrophiles and specific catalytic systems to overcome these barriers.

Physicochemical Profile
PropertyData / Observation
CAS Number 10250-65-4
Molecular Formula C

H

F

N

Molecular Weight 241.21 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility (High) DMSO, DMF, DCM, THF, Ethyl Acetate
Solubility (Low) Water, Hexanes, Diethyl Ether
pKa (Conjugate Acid) ~2.5–3.0 (Estimated; significantly less basic than aniline)

Experimental Workflows (Visualized)

Diagram 1: General Coupling Strategy Workflow

The following flowchart illustrates the decision matrix for selecting the appropriate coupling route based on the electrophile type.

CouplingStrategy Start Start: Amine-1 Coupling Target Target Moiety? Start->Target Route_Amide Amide Bond (C=O attachment) Target->Route_Amide Acylation Route_Aryl Biaryl Amine (Ar-NH-Ar attachment) Target->Route_Aryl Arylation Cond_AcidCl Method A: Acid Chloride (Base: Pyridine/TEA) Route_Amide->Cond_AcidCl Standard/Robust Cond_T3P Method B: T3P Coupling (Base: DIPEA, Solvent: EtOAc) Route_Amide->Cond_T3P Sensitive Substrates Cond_Buchwald Method C: Buchwald-Hartwig (Cat: Pd(OAc)2/Xantphos) Route_Aryl->Cond_Buchwald Cross-Coupling Workup Workup: Acidic Wash -> Recrystallization Cond_AcidCl->Workup Cond_T3P->Workup Cond_Buchwald->Workup End Final Product (SDHI/Kinase Inhibitor) Workup->End

Caption: Strategic decision tree for coupling Amine-1. Green nodes indicate preferred amide formation routes; Red indicates metal-catalyzed routes.[1]

Protocol A: High-Efficiency Amide Coupling (Acylation)

Due to the low nucleophilicity of Amine-1 , activating the carboxylic acid partner into an Acid Chloride is the most reliable method. For substrates sensitive to acid chlorides, Propylphosphonic Anhydride (T3P) is the recommended coupling agent as it drives the reaction through an activated cyclic anhydride intermediate.

Method A1: Acid Chloride Route (Recommended)

Applicability: Robust substrates (e.g., synthesis of Penflufen analogs).

Reagents:

  • Amine-1 (1.0 equiv)[1]

  • Acid Chloride (1.1–1.2 equiv)

  • Base: Pyridine (2.0 equiv) OR Triethylamine (2.5 equiv) + DMAP (0.1 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction flask with Amine-1 (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Pyridine (2.0 equiv) via syringe.[1] Cool the mixture to 0°C under nitrogen atmosphere.

    • Expert Note: If using TEA, add catalytic DMAP (4-dimethylaminopyridine) to act as an acyl-transfer catalyst.[1] This is crucial for sterically hindered amines.[1]

  • Electrophile Addition: Add the Acid Chloride dropwise over 15 minutes.

    • Observation: A precipitate (pyridinium salt) should begin to form.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • QC Check: Monitor by TLC (EtOAc/Hexane 1:1).[1] If starting amine persists after 12h, heat to reflux (40°C for DCM).

  • Workup:

    • Quench with 1M HCl (to remove excess pyridine/amine).

    • Wash organic layer with Sat.[1] NaHCO

      
       (to remove acid).
      
    • Dry over MgSO

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol or Toluene/Heptane. Column chromatography is rarely needed for this route.[1]

Method A2: T3P Coupling (Green/Safety Route)

Applicability: When Acid Chlorides are unstable or commercial availability is limited.

Reagents:

  • Amine-1 (1.0 equiv)[1]

  • Carboxylic Acid (1.1 equiv)

  • T3P (50% w/w in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF[1]

Procedure:

  • Dissolve Amine-1 and the Carboxylic Acid in EtOAc.[1]

  • Add DIPEA (Diisopropylethylamine).[1]

  • Add T3P solution dropwise at RT.[1]

  • Heat the mixture to 60–70°C . Note: Heat is almost always required for T3P couplings with electron-deficient amines.[1]

  • Stir for 12–24 hours. Wash with water and brine.[1]

Protocol B: Buchwald-Hartwig Amination (Arylation)[1]

Coupling Amine-1 with aryl halides is difficult due to the potential for the pyrazole nitrogens to coordinate with the Palladium catalyst, poisoning it. Bidentate phosphine ligands with a wide bite angle are essential.[1]

Reagents:

  • Amine-1 (1.0 equiv)[1]

  • Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%) or Pd
    
    
    
    (dba)
    
    
  • Ligand: Xantphos (10 mol%) or BrettPhos (highly recommended for hindered amines)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or NaOtBu (1.5 equiv)[1]
  • Solvent: 1,4-Dioxane or Toluene (degassed)[1]

Step-by-Step Procedure:

  • Inerting: Charge a reaction vial with Amine-1 , Aryl Halide, Base, and Pd/Ligand. Seal and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous, degassed 1,4-Dioxane via syringe.

  • Heating: Heat the block to 100°C for 16 hours.

    • Expert Note: Do not exceed 110°C initially to prevent catalyst decomposition.[1]

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and Palladium black.

  • Purification: Flash chromatography is required.[1]

Analytical Validation & Troubleshooting

Expected Analytical Data
  • 1H NMR (DMSO-d6):

    • Amine NH

      
      :  Broad singlet around 
      
      
      
      5.0–6.0 ppm (shifts downfield to >9.0 ppm upon acylation).
    • Pyrazole CH: Singlet around

      
       5.5–6.0 ppm.[1]
      
    • Methyl Group: Singlet around

      
       2.1–2.3 ppm.[1]
      
    • Aromatic: Multiplet for the 2-CF

      
      -phenyl ring.[1]
      
  • 19F NMR: Single sharp peak around

    
     -60 ppm (CF
    
    
    
    ).[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (Amide) Nucleophile is too weak.Switch from EDC to Acid Chloride. Add DMAP catalyst.[1] Heat to reflux.[1]
Black Precipitate (Pd) Catalyst poisoning.Switch ligand to Xantphos or BrettPhos.[1] Ensure strict O

-free conditions.
Bis-acylation Excess electrophile/Heat.[1]Control stoichiometry strictly (1.05 equiv). Keep temp < 40°C.
Starting Material Stuck Steric hindrance of

-CF

.[1]
Use T3P at 70°C or use microwave irradiation (100°C, 30 min).

References

  • Penflufen Synthesis & Metabolites: Vertex AI Search Results 1.1, 1.2. Details the commercial synthesis involving pyrazole-4-carboxylate intermediates and subsequent functionalization. 2[1][3][4][5][6]

  • Reactivity of 5-Aminopyrazoles: Molecules (MDPI), 2023. "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives." Reviews the nucleophilic sites (N1 vs C5-NH2) and cyclization patterns. 3

  • Amide Coupling with T3P: Bachem Application Note. "Efficient Peptide Synthesis: A Guide to Coupling Reagents." Discusses the utility of phosphonic anhydrides for difficult couplings. 7

  • Trifluoromethyl-substituted Pyrazoles: Org. Biomol. Chem., 2009.[8] "Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids...". Provides context on the electronic effects of CF3 groups on pyrazole rings. 8

Sources

analytical methods for monitoring reactions of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Molecule Profile

The synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (hereafter referred to as Pyrazol-Amine 1 ) represents a critical junction in the manufacturing of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel pharmaceutical scaffolds.

This aminopyrazole moiety serves as the nucleophilic "head" for coupling with acid chlorides (e.g., pyrazole-4-carbonyl chlorides) to form the bioactive carboxamide bond characteristic of modern agrochemicals like Fluxapyroxad.

The Analytical Challenge

The primary challenge in synthesizing Pyrazol-Amine 1 is not yield, but regioselectivity . The condensation of 2-(trifluoromethyl)phenylhydrazine with 3-aminocrotononitrile (or equivalent


-ketonitriles) typically produces a mixture of the desired 5-amino isomer and the undesired 3-amino regioisomer.

Why this matters:

  • Downstream Failure: The 3-amino isomer is often unreactive or forms biologically inactive byproducts in subsequent coupling steps.

  • Safety: Residual hydrazines are potent genotoxic impurities (GTIs) requiring ppm-level monitoring.

Critical Quality Attributes (CQAs) & Impurity Profiling

Before establishing methods, we must define the target profile.

ComponentRoleAnalytical TargetMethod of Choice
Pyrazol-Amine 1 Product> 98.0% PurityHPLC-UV (254 nm)
Regioisomer A Isomeric Impurity< 0.5%HPLC-UV / 19F-NMR
Hydrazine SM Starting Material< 10 ppm (GTI)LC-MS/MS
Oxidation Byproducts DegradantsMonitorHPLC-UV
Visualization: Synthesis & Impurity Pathways

The following diagram illustrates the reaction pathway and critical control points.[1]

ReactionPath cluster_0 Reaction Monitoring Zone Hydrazine 2-(CF3)phenyl hydrazine Intermediate Hydrazone Intermediate Hydrazine->Intermediate Condensation Nitrile 3-Aminocrotononitrile Nitrile->Intermediate Product TARGET: 5-Amino Isomer Intermediate->Product Cyclization (Kinetic) Impurity IMPURITY: 3-Amino Isomer Intermediate->Impurity Cyclization (Thermo)

Figure 1: Reaction pathway showing the divergence between the desired 5-amino product and the 3-amino regioisomer.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Routine process monitoring, purity assessment, and regioisomer quantification.

Method Rationale

We utilize an acidic mobile phase . The amine group on the pyrazole is basic (


). Under acidic conditions (pH ~2.5), the amine is protonated, preventing interaction with silanol groups on the column stationary phase, which eliminates peak tailing and improves resolution between the regioisomers.
Experimental Conditions
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (or 0.05% TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 40°C
Detection UV @ 254 nm (primary), 220 nm (secondary)
Injection Vol 5.0 µL
Gradient Table
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Elute polar salts)
15.090Linear Gradient
18.090Wash
18.110Re-equilibration
23.010Stop
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between Pyrazol-Amine 1 and Regioisomer A.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Precision: RSD < 1.0% for 5 replicate injections of standard.

Protocol B: Trace Hydrazine Analysis (LC-MS/MS)

Purpose: Safety compliance. The starting material, 2-(trifluoromethyl)phenylhydrazine, is a potential carcinogen. UV detection is insufficient for ppm-level detection due to the lack of a strong chromophore compared to the pyrazole.

Method Rationale

Direct analysis of hydrazines can be difficult due to instability. However, for this specific hydrazine, derivatization is often unnecessary if using HILIC or specialized reverse-phase conditions. We recommend a Pentafluorophenyl (PFP) column, which offers unique selectivity for fluorinated aromatics and polar amines.

Experimental Conditions
  • Instrument: Triple Quadrupole MS (QqQ).

  • Column: Fluorophenyl (PFP) Phase, 100 x 2.1 mm, 1.9 µm.

  • Ionization: ESI Positive Mode.

  • MRM Transition (Quant):

    
     [M+H]+ 
    
    
    
    Fragment (Specific to hydrazine core).
    • Note: Establish specific transitions experimentally; typically loss of

      
       or 
      
      
      
      fragments.

Protocol C: Structural Verification via 19F-NMR

Purpose: Absolute confirmation of regioisomer identity.

Method Rationale

The trifluoromethyl group (


) acts as a built-in "spy" nucleus. The chemical environment of the 

group on the phenyl ring shifts subtly but distinctly depending on whether the pyrazole is attached via the nitrogen adjacent to the amine (5-amino) or the nitrogen distal to the amine (3-amino).
Experimental Workflow
  • Solvent: Dissolve 10 mg sample in

    
     (Avoid 
    
    
    
    if amine proton exchange is relevant, though for 19F it matters less).
  • Acquisition: Standard 19F parameters (proton decoupled).

  • Analysis:

    • Pyrazol-Amine 1 (Target):

      
       ppm (singlet).
      
    • Regioisomer:

      
       ppm (singlet).
      
    • Note: Shifts are illustrative; run a spiked co-injection experiment to confirm relative positions.

Integrated Analytical Workflow

The following diagram summarizes how these methods fit into a drug development lifecycle.

Workflow Sample Crude Reaction Mixture Prep Sample Prep (Dilution in MeOH/H2O) Sample->Prep HPLC Protocol A: HPLC-UV (Purity & Regioisomer) Prep->HPLC Decision Is Purity > 95%? NMR Protocol C: 19F-NMR (Identity Confirmation) Decision->NMR Yes Reprocess Recrystallization Decision->Reprocess No HPLC->Decision LCMS Protocol B: LC-MS/MS (GTI Clearance) NMR->LCMS Identity Confirmed Release Batch Release LCMS->Release Hydrazine < 10ppm Reprocess->Prep

Figure 2: Integrated analytical decision tree for batch release.

References

  • Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link

  • Fadda, A. A., et al. (2012). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link

  • Lamberth, C. (2013). Succinate dehydrogenase inhibitors - a new mode of action for fungicides.[3] Bioorganic & Medicinal Chemistry. (Contextual grounding for Fluxapyroxad intermediates).

  • FDA Guidance for Industry. (2008). Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. Link

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine in Heterocyclic Chemistry

The privileged pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The starting material, 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, is a highly functionalized building block poised for the synthesis of diverse heterocyclic systems. The presence of a trifluoromethyl group offers the potential to enhance metabolic stability and binding affinity of the resulting compounds, making them attractive candidates for drug discovery programs. This guide provides detailed protocols and scientific rationale for the synthesis of three key fused heterocyclic systems: pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines.

I. Synthesis of Pyrazolo[3,4-b]pyridines: A Gateway to Novel Kinase Inhibitors

Pyrazolo[3,4-b]pyridines are a class of compounds known for their potential as kinase inhibitors and other therapeutic agents. The synthesis of this scaffold from 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine can be efficiently achieved through a condensation reaction with a 1,3-dicarbonyl compound, such as a β-ketoester. This approach, a variation of the Friedländer annulation, provides a reliable method for constructing the pyridine ring fused to the pyrazole core.

Mechanistic Rationale

The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolo[3,4-b]pyridine system. The regioselectivity of the cyclization is generally high, driven by the differential reactivity of the two carbonyl groups of the β-ketoester.

Experimental Workflow: Synthesis of Pyrazolo[3,4-b]pyridines

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product A 3-Methyl-1-(2-(trifluoromethyl)phenyl)- 1H-pyrazol-5-amine D Round-bottom flask A->D B Ethyl Acetoacetate B->D C Glacial Acetic Acid (Solvent/Catalyst) C->D E Reflux (e.g., 120 °C) D->E F Cooling & Precipitation E->F G Filtration F->G H Washing with cold ethanol G->H I Drying under vacuum H->I J Recrystallization (e.g., from Ethanol) I->J K 4,6-Dimethyl-1-(2-(trifluoromethyl)phenyl)- 1H-pyrazolo[3,4-b]pyridine J->K

Caption: Workflow for the synthesis of a pyrazolo[3,4-b]pyridine derivative.

Detailed Protocol: Synthesis of 4,6-Dimethyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine
Reagent/SolventMolecular WeightMolesEquivalentsAmount
3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine241.21 g/mol 10 mmol1.02.41 g
Ethyl acetoacetate130.14 g/mol 12 mmol1.21.56 g (1.54 mL)
Glacial Acetic Acid60.05 g/mol --20 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (2.41 g, 10 mmol) and glacial acetic acid (20 mL).

  • Stir the mixture at room temperature until the starting material is completely dissolved.

  • Add ethyl acetoacetate (1.54 mL, 12 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled solution into ice-cold water (100 mL) with stirring. A precipitate will form.

  • Collect the solid by vacuum filtration and wash with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from ethanol to afford the title compound as a crystalline solid.

II. Synthesis of Pyrazolo[1,5-a]pyrimidines: Building Blocks for Bioactive Molecules

Pyrazolo[1,5-a]pyrimidines are another important class of heterocyclic compounds with a wide range of biological activities. A common and effective method for their synthesis involves the condensation of an aminopyrazole with a β-dicarbonyl compound, often catalyzed by an acid.[1] This reaction provides a straightforward entry to this privileged scaffold.

Mechanistic Insights

The reaction is believed to proceed via an initial condensation between the exocyclic amino group of the pyrazole and one of the carbonyl groups of the 1,3-diketone to form an enaminone intermediate. Subsequent intramolecular cyclization onto the endocyclic nitrogen of the pyrazole ring, followed by dehydration, yields the final pyrazolo[1,5-a]pyrimidine product. The use of an acid catalyst facilitates both the initial condensation and the final dehydration step.

Experimental Workflow: Synthesis of Pyrazolo[1,5-a]pyrimidines

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product A 3-Methyl-1-(2-(trifluoromethyl)phenyl)- 1H-pyrazol-5-amine E Round-bottom flask A->E B Acetylacetone B->E C Ethanol (Solvent) C->E D Conc. Sulfuric Acid (Catalyst) D->E F Reflux (e.g., 80 °C) E->F G Cooling & Neutralization (aq. NaHCO3) F->G H Extraction with Ethyl Acetate G->H I Drying over Na2SO4 H->I J Solvent Evaporation I->J K Column Chromatography (Silica gel) J->K L 2,5,7-Trimethyl-1-(2-(trifluoromethyl)phenyl)- 1H-pyrazolo[1,5-a]pyrimidine K->L

Caption: Workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative.

Detailed Protocol: Synthesis of 2,5,7-Trimethyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazolo[1,5-a]pyrimidine
Reagent/SolventMolecular WeightMolesEquivalentsAmount
3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine241.21 g/mol 10 mmol1.02.41 g
Acetylacetone100.12 g/mol 11 mmol1.11.10 g (1.12 mL)
Ethanol46.07 g/mol --30 mL
Concentrated Sulfuric Acid98.08 g/mol -catalytic2-3 drops

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (2.41 g, 10 mmol) in ethanol (30 mL).

  • To this solution, add acetylacetone (1.12 mL, 11 mmol) followed by the careful addition of 2-3 drops of concentrated sulfuric acid.

  • Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure pyrazolo[1,5-a]pyrimidine.

III. Synthesis of Pyrazolo[3,4-d]pyrimidines: A Scaffold for Potent Enzyme Inhibitors

The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore found in numerous clinically approved drugs, particularly kinase inhibitors.[2] A versatile route to this scaffold involves the cyclization of a 5-aminopyrazole-4-carboxamide derivative with a suitable one-carbon synthon, such as formamide.

Mechanistic Considerations

The synthesis begins with the conversion of the 5-amino-3-methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazole to its corresponding 4-cyano derivative, which is then hydrolyzed to the carboxamide. The final cyclization with formamide proceeds through a condensation reaction, leading to the formation of the pyrimidine ring fused to the pyrazole.

Experimental Workflow: Synthesis of Pyrazolo[3,4-d]pyrimidines

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Cyclization A 3-Methyl-1-(2-(trifluoromethyl)phenyl)- 1H-pyrazol-5-amine D Reaction at 0 °C to RT A->D B Chlorosulfonyl isocyanate B->D C Acetonitrile (Solvent) C->D E 5-Amino-3-methyl-1-(2-(trifluoromethyl)phenyl)- 1H-pyrazole-4-carbonitrile D->E G Heating E->G F Sulfuric Acid F->G H 5-Amino-3-methyl-1-(2-(trifluoromethyl)phenyl)- 1H-pyrazole-4-carboxamide G->H J Reflux H->J I Formamide I->J K 1-(2-(Trifluoromethyl)phenyl)-3-methyl- 1H-pyrazolo[3,4-d]pyrimidin-4-amine J->K

Caption: Multi-step workflow for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative.

Detailed Protocol: Synthesis of 1-(2-(Trifluoromethyl)phenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Step 1: Synthesis of 5-Amino-3-methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile

Reagent/SolventMolecular WeightMolesEquivalentsAmount
3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine241.21 g/mol 10 mmol1.02.41 g
Chlorosulfonyl isocyanate141.53 g/mol 11 mmol1.11.56 g (0.96 mL)
Acetonitrile41.05 g/mol --40 mL

Procedure:

  • Dissolve 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (2.41 g, 10 mmol) in dry acetonitrile (40 mL) in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add chlorosulfonyl isocyanate (0.96 mL, 11 mmol) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by carefully adding water (50 mL).

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired nitrile.

Step 2: Synthesis of 5-Amino-3-methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide

  • To the 5-amino-3-methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile (from the previous step), add concentrated sulfuric acid (10 mL) carefully at 0 °C.

  • Heat the mixture at 60-70 °C for 1-2 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a concentrated aqueous ammonia solution.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the carboxamide.

Step 3: Synthesis of 1-(2-(Trifluoromethyl)phenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • A mixture of 5-amino-3-methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide (from Step 2) and formamide (15 mL) is heated to reflux for 4-6 hours.

  • Cool the reaction mixture and pour it into water.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to give the final product.

Conclusion

The protocols outlined in this application note provide robust and versatile methods for the synthesis of a variety of biologically relevant heterocyclic compounds starting from 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine. The strategic incorporation of the trifluoromethylphenyl moiety makes the resulting scaffolds particularly interesting for further investigation in drug discovery and development. These detailed procedures, along with the mechanistic rationale, should serve as a valuable resource for researchers in the field of medicinal and synthetic organic chemistry.

References

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]

  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. ACS Publications. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... ResearchGate. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Reactions of benzaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-amine and... ResearchGate. [Link]

Sources

Application Note: Leveraging 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (CAS: 113100-53-1) is a high-value heterocyclic building block, distinct for its ortho-trifluoromethyl (o-CF₃) phenyl moiety. Unlike generic aminopyrazoles, this scaffold offers a pre-validated "privileged structure" for targeting the ATP-binding cleft of protein kinases, specifically p38 MAPK , JNK3 , and B-Raf .

The bulky, electron-withdrawing o-CF₃ group exerts a profound steric influence, forcing the N-phenyl ring out of planarity with the pyrazole core (dihedral angle twist). This conformation is critical for:

  • Selectivity: Fitting into restricted hydrophobic pockets (e.g., the "gatekeeper" region) where planar analogs clash.

  • Metabolic Stability: Blocking oxidative metabolism at the ortho-position and modulating the pKa of the pyrazole nitrogens.

This guide details the application of this amine in synthesizing pyrazolo[1,5-a]pyrimidine libraries and urea-based kinase inhibitors , complete with optimized protocols and mechanistic insights.

Cheminformatics & Structural Properties[1][2][3][4][5]

PropertyValueDrug Discovery Significance
Molecular Weight 241.21 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
ClogP ~2.8Lipophilic enough for cell permeability; optimal for CNS targets.
H-Bond Donors 2 (–NH₂)Critical hinge-binding motif for kinases.
Rotatable Bonds 1 (N–C aryl)Restricted rotation due to o-CF₃ (Atropisomerism potential).
Topological Polar Surface Area 38.9 ŲHigh oral bioavailability potential.

Primary Application: Synthesis of Pyrazolo[1,5-a]pyrimidines

The most prolific application of this scaffold is the synthesis of pyrazolo[1,5-a]pyrimidines via cyclocondensation with 1,3-dielectrophiles. This fused system mimics the adenine core of ATP, making it a potent scaffold for kinase inhibition (e.g., Doramapimod, Zaleplon analogs).

Mechanism of Action

The exocyclic amine (N5) and the endocyclic nitrogen (N2) act as a 1,3-binucleophile. The o-CF₃ group on the N1-phenyl ring sterically crowds the N1 position, directing electrophilic attack and influencing the regioselectivity of the cyclization.

Protocol A: Regioselective Cyclocondensation

Objective: Synthesize a library of 7-substituted-pyrazolo[1,5-a]pyrimidines.

Reagents:

  • Substrate: 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (1.0 equiv)

  • Electrophile: 1,3-Diketone (e.g., Acetylacetone or substituted benzoylacetone) (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

  • Catalyst: Piperidine (if using EtOH) or none (if using AcOH)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the aminopyrazole in 5 mL of Glacial Acetic Acid in a round-bottom flask.

    • Expert Insight: AcOH is preferred over EtOH for sterically hindered amines (like this o-CF₃ analog) as it protonates the carbonyl, activating the electrophile.

  • Addition: Add 1.1 mmol of the 1,3-diketone dropwise at room temperature.

  • Reflux: Heat the reaction mixture to 110°C (reflux) for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).[1]

    • Checkpoint: The starting amine spot (lower Rf) should disappear, replaced by a highly fluorescent spot (product).

  • Workup: Cool to room temperature. Pour the mixture into 20 mL of ice-cold water.

  • Precipitation: The product usually precipitates as a solid. Filter, wash with cold water (3x), and dry under vacuum.

  • Purification: If no precipitate forms, extract with Dichloromethane (DCM), dry over MgSO₄, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Troubleshooting:

  • Low Yield: The o-CF₃ group reduces nucleophilicity. If reaction is sluggish, add 10 mol% p-Toluenesulfonic acid (pTSA) and use Toluene with a Dean-Stark trap to remove water.

  • Regioisomers: Asymmetrical diketones yield isomers (5- vs 7-substituted). The steric bulk of the o-CF₃ group strongly favors the formation of the isomer where the smaller group of the diketone ends up proximal to the N1-phenyl ring.

Secondary Application: Urea-Based p38 MAPK Inhibitors

Many Type II kinase inhibitors (binding to the DFG-out conformation) utilize a urea linker attached to the 5-position of the pyrazole.

Protocol B: Isocyanate Coupling

Objective: Synthesize 1-aryl-3-pyrazolyl urea derivatives.

Reagents:

  • Amine: 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (1.0 equiv)

  • Isocyanate: Aryl isocyanate (e.g., 4-fluorophenyl isocyanate) (1.1 equiv)

  • Solvent: Anhydrous THF or DCM

  • Base: Pyridine (0.5 equiv - optional)

Methodology:

  • Dissolution: Dissolve the aminopyrazole in anhydrous THF under Nitrogen atmosphere.

  • Coupling: Add the aryl isocyanate dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Isolation: Evaporate solvent. Recrystallize from EtOH/Water.

    • Note: The urea protons form a crucial "donor-acceptor" motif that binds to the Glu-71 and Asp-168 residues in the p38 alpha kinase pocket [1].

Visualizing the Workflow & Mechanism

Diagram 1: Synthetic Workflow for Drug Discovery

This flow illustrates how the scaffold is diverted into two distinct inhibitor classes.

DrugDiscoveryWorkflow Start Starting Material: 3-Methyl-1-(2-(trifluoromethyl)phenyl) -1H-pyrazol-5-amine Path1 Pathway A: Cyclocondensation (1,3-Diketones) Start->Path1 AcOH, Reflux Path2 Pathway B: Urea Formation (Isocyanates) Start->Path2 THF, RT Prod1 Pyrazolo[1,5-a]pyrimidines (ATP-Competitive Inhibitors) Path1->Prod1 Ring Closure Prod2 Pyrazolyl-Ureas (Type II DFG-out Inhibitors) Path2->Prod2 Addition Target Target Validation: p38 MAPK, JNK3, B-Raf Prod1->Target Hinge Binding Prod2->Target Allosteric Binding

Caption: Divergent synthesis pathways transforming the aminopyrazole scaffold into Type I (fused ring) and Type II (urea) kinase inhibitors.

Diagram 2: The "Ortho-Trifluoromethyl" Effect

This diagram explains the structural causality of the CF3 group in kinase selectivity.

OrthoEffect CF3 Ortho-CF3 Group Steric Steric Clash with Pyrazole C5-H CF3->Steric Causes Metabolism Metabolic Stability: Blocks P450 Oxidation at Ortho-Position CF3->Metabolism Provides Twist Phenyl Ring Twist (Non-Planar Conformation) Steric->Twist Forces Selectivity Selectivity: Fits Hydrophobic Back Pocket (JNK3 > p38) Twist->Selectivity Enables

Caption: Mechanistic impact of the 2-CF3 substituent on conformation and biological profile.

References

  • Regan, J., et al. (2002). "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry.

  • Boruah, P.R., et al. (2013). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry.

  • Goettert, M., et al. (2019). "Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine." Synthetic Communications.

  • Kelekçi, N.G., et al. (2007). "Synthesis and biological activities of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Kamenecka, T., et al. (2009). "Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38." Journal of Biological Chemistry.

Sources

Application Note: 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine as a Scaffold for Next-Generation Anti-Inflammatory Agents

[1]

Executive Summary

The compound 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine represents a privileged scaffold in medicinal chemistry, particularly for the development of p38 MAPK inhibitors and COX-2 inhibitors .[1] The 1,3,5-substituted pyrazole core serves as a rigid bioisostere for amide or urea linkers, while the ortho-trifluoromethyl group on the N1-phenyl ring induces a critical orthogonal conformation (atropisomerism) that enhances selectivity for hydrophobic pockets in kinase and cyclooxygenase active sites.[1]

This guide details the optimized synthesis of this intermediate and its downstream application in generating urea-based anti-inflammatory libraries.[1]

Chemical Profile & Mechanistic Significance[1][2][3][4][5][6][7][8][9]

The "Fluorine Effect" in Ligand Binding

The inclusion of the 2-trifluoromethyl (2-CF

1
  • Conformational Lock: The bulky CF

    
     group at the ortho position creates significant steric clash with the pyrazole protons, forcing the phenyl ring to rotate out of the pyrazole plane (dihedral angle 
    
    
    50–90°). This "twisted" conformation is often required to fit into the ATP-binding pocket of kinases (e.g., p38
    
    
    ) or the side pocket of COX-2.[1]
  • Metabolic Stability: The CF

    
     group blocks metabolic oxidation at the susceptible ortho position and electronically deactivates the phenyl ring, prolonging half-life (t
    
    
    ).[1]
Core Scaffold Structure
PropertySpecification
IUPAC Name 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine
Molecular Formula C

H

F

N

Molecular Weight 241.21 g/mol
Key Functionality Primary amine (C5-NH

) for urea/amide coupling
Regiochemistry 5-Amino (kinetic product) vs. 3-Amino (thermodynamic)

Application Protocol 1: Regioselective Synthesis of the Core Scaffold

Objective: Synthesize 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine with >98% regioselectivity, avoiding the formation of the 3-amino-5-methyl isomer.

Principle: The reaction utilizes the condensation of 3-aminocrotononitrile with 2-(trifluoromethyl)phenylhydrazine .[1] Under controlled acidic conditions, the hydrazine terminal nitrogen preferentially attacks the electrophilic nitrile carbon (or the imine, depending on pH), guiding the cyclization to the 5-amino isomer.

Materials
  • Reagent A: 2-(Trifluoromethyl)phenylhydrazine hydrochloride (1.0 equiv)[1]

  • Reagent B: 3-Aminocrotononitrile (1.1 equiv)[1]

  • Solvent: Absolute Ethanol (EtOH)[1][2][3]

  • Catalyst: Conc. Hydrochloric Acid (HCl) (0.1 equiv) or Glacial Acetic Acid[1]

  • Base: 10% NaOH (for neutralization)

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Reagent A (10 mmol) in 50 mL of Absolute Ethanol.

  • Addition: Add Reagent B (11 mmol) in a single portion.

  • Acid Catalysis: Add catalytic HCl (0.5 mL). Note: The acidic environment protonates the nitrile, enhancing electrophilicity and ensuring the hydrazine attacks the correct carbon center.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting hydrazine spot should disappear.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~10 mL under reduced pressure.[1]

    • Pour the residue into 50 mL of ice-cold water.

    • Neutralize with 10% NaOH until pH ~8–9.[1] The product typically precipitates as a solid.[1]

  • Purification:

    • Filter the precipitate.[1]

    • Recrystallization: Dissolve the crude solid in minimal hot ethanol/water (9:1). Cool slowly to 4 °C.

    • Yield: Expected yield is 75–85%.[1]

Critical Quality Attribute (CQA): Verify regiochemistry via NOESY NMR. A correlation between the pyrazole-C4 proton and the phenyl ring protons confirms the N1-substitution pattern.[1]

Application Protocol 2: Derivatization to Urea-Based Inhibitors[1]

Objective: Convert the 5-amino scaffold into a 1,3-disubstituted urea. This motif is a classic pharmacophore for p38 MAPK inhibitors (e.g., Doramapimod analogs) and anti-inflammatory agents , utilizing the urea hydrogens to form hydrogen bonds with Glu71 and Asp168 in the kinase hinge region.

Reaction Scheme Logic

The 5-amino group on the pyrazole is relatively non-nucleophilic due to electron withdrawal by the pyrazole ring.[1] Therefore, reaction with isocyanates is preferred over acid chlorides to ensure clean conversion to the urea.

Step-by-Step Methodology
  • Solvation: Dissolve the purified 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (1.0 equiv) in anhydrous THF or DCM under an inert atmosphere (Nitrogen/Argon).

  • Activation (Optional): If the amine is sluggish, add 1.0 equiv of Pyridine or Triethylamine.

  • Coupling: Add the desired Aryl Isocyanate (e.g., 4-fluorophenyl isocyanate) (1.1 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quenching: Quench with a small amount of methanol.

  • Isolation: Evaporate solvent. The urea product is often highly crystalline.[1] Triturate with diethyl ether or hexane to remove unreacted isocyanate.[1]

Visualizations & Pathway Analysis

Synthetic Pathway & Regiochemistry

The following diagram illustrates the condensation logic and the critical branching point for regioselectivity.

SynthesisPathwayStart12-(Trifluoromethyl)phenylhydrazineIntermediateHydrazoneIntermediateStart1->IntermediateCondensationStart23-AminocrotononitrileStart2->IntermediateCyclizationCyclization(Acid Catalyzed)Intermediate->CyclizationProduct3-Methyl-1-(2-CF3-phenyl)-1H-pyrazol-5-amine(Target)Cyclization->ProductMajor Pathway(Kinetic Control)Byproduct3-Amino-5-methylIsomer (Undesired)Cyclization->ByproductMinor Pathway

Figure 1: Reaction pathway for the regioselective synthesis of the 5-aminopyrazole core.

Mechanism of Action (SAR Logic)

This diagram details how the synthesized urea derivative interacts with the target inflammatory protein (e.g., p38 MAPK).

SAR_LogicScaffoldPyrazole-UreaConjugateCF3_Group2-CF3 Group(Steric Bulk)Scaffold->CF3_GroupUrea_LinkerUrea Motif(-NH-CO-NH-)Scaffold->Urea_LinkerTarget_PocketHydrophobicPocketCF3_Group->Target_PocketInduces Twist &Fills Hydrophobic SpaceHinge_RegionHinge Region(Glu71/Asp168)Urea_Linker->Hinge_RegionCritical H-Bonding(Donor-Acceptor)EffectInhibition ofPro-inflammatory Cytokines(IL-6, TNF-alpha)Target_Pocket->EffectAllosteric/ATPCompetitionHinge_Region->Effect

Figure 2: Structure-Activity Relationship (SAR) mechanism for the pyrazole-urea anti-inflammatory agent.[1]

References

  • Synthesis of 5-Aminopyrazoles: Title: "Regioselective synthesis of 5-aminopyrazoles via the reaction of hydrazines with 3-aminocrotononitrile." Source:Journal of Heterocyclic Chemistry. Context: Establishes the standard protocol for the condensation reaction used in Protocol 1.

  • Pyrazole-Urea p38 Inhibitors: Title: "Design and synthesis of pyrazole-urea derivatives as p38α MAPK inhibitors." Source:Bioorganic & Medicinal Chemistry Letters. Context: Validates the use of the 5-aminopyrazole scaffold for urea derivatization in anti-inflammatory drug discovery.[1]

  • Role of Fluorine in Medicinal Chemistry: Title: "Fluorine in Medicinal Chemistry."[1] Source:Journal of Medicinal Chemistry. Context: Provides the theoretical grounding for the "Fluorine Effect" and conformational restriction described in Section 2.1.

  • Anti-inflammatory Pyrazoles Review: Title: "Pyrazoles and Pyrazolines as Anti-Inflammatory Agents."[1][4][2][5][6][3] Source:National Institutes of Health (PMC). Context: A comprehensive review of the biological activity of pyrazole derivatives.

Application Note: A Robust and Scalable Synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, a key intermediate in the development of various pharmacologically active agents. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, and the incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity.[1][2][3] This guide details a robust synthetic protocol, process optimization strategies, critical safety considerations, and analytical quality control methods, designed to facilitate a seamless transition from laboratory-scale experiments to pilot-plant production.

Introduction: The Strategic Importance of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs, including anti-inflammatory agents like celecoxib and anti-obesity drugs like rimonabant.[4] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. The 5-aminopyrazole moiety, in particular, serves as a crucial building block for constructing more complex heterocyclic systems.[5][6]

The introduction of fluorine-containing groups, such as the trifluoromethyl (CF₃) group, is a well-established strategy in modern medicinal chemistry to modulate a drug candidate's physicochemical properties.[1] The CF₃ group is known to enhance:

  • Metabolic Stability: By blocking sites of oxidative metabolism.

  • Lipophilicity: Improving membrane permeability and oral bioavailability.

  • Binding Affinity: Through favorable interactions with biological targets.

This application note addresses the critical need for a scalable and efficient synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, providing researchers and process chemists with the necessary protocols and insights for large-scale production.

Synthetic Strategy and Mechanistic Rationale

The most common and industrially viable approach for constructing the pyrazole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[7][8] For the synthesis of 5-aminopyrazoles, a β-ketonitrile is the preferred starting material.

Our selected strategy involves the cyclocondensation reaction between 2-(Trifluoromethyl)phenylhydrazine and 3-Aminocrotononitrile . This choice is underpinned by several key factors:

  • Atom Economy: This condensation reaction is highly efficient, minimizing waste.

  • Reagent Availability: Both starting materials are commercially available, a critical consideration for scale-up.

  • Regioselectivity: The reaction generally proceeds with high regioselectivity, yielding the desired 1,5-disubstituted pyrazole isomer. The more nucleophilic nitrogen of the hydrazine attacks the ketone carbonyl, while the less hindered nitrogen attacks the nitrile precursor.

Synthetic_Workflow SM1 2-(Trifluoromethyl)phenylhydrazine Reaction Cyclocondensation SM1->Reaction SM2 3-Aminocrotononitrile SM2->Reaction Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction Workup Reaction Work-up (Neutralization & Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product 3-Methyl-1-(2-(trifluoromethyl)phenyl) -1H-pyrazol-5-amine Purification->Product

Caption: General workflow for the synthesis of the target pyrazole amine.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

This protocol is designed for a 100 g scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

  • 2-(Trifluoromethyl)phenylhydrazine (1.0 eq, 100.0 g)

  • 3-Aminocrotononitrile (1.05 eq, 48.5 g)

  • Glacial Acetic Acid (2.0 vol, 200 mL)

  • Ethanol (5.0 vol, 500 mL)

  • Saturated Sodium Bicarbonate Solution (aq.)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add ethanol (500 mL) and 2-(Trifluoromethyl)phenylhydrazine (100.0 g).

  • Reagent Addition: Begin stirring the solution and add 3-Aminocrotononitrile (48.5 g) in one portion, followed by the slow addition of glacial acetic acid (200 mL). An initial exotherm may be observed; maintain the temperature below 40°C.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting hydrazine is consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol and acetic acid under reduced pressure using a rotary evaporator.

  • Work-up and Neutralization: To the resulting residue, add ethyl acetate (500 mL) and water (500 mL). Slowly add saturated sodium bicarbonate solution with vigorous stirring until the aqueous layer is neutral to pH paper (pH 7-8).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL). Combine all organic extracts.

  • Washing: Wash the combined organic layer with brine (250 mL), dry over anhydrous sodium sulfate, and filter.

  • Crystallization and Isolation: Concentrate the filtrate under reduced pressure to a volume of approximately 200 mL. Cool the concentrated solution in an ice bath to induce crystallization. If necessary, add n-heptane to promote precipitation. Filter the solid product, wash with cold n-heptane, and dry under vacuum at 40-50°C to a constant weight.

Expected Yield: 80-90%.

Protocol 2: Synthesis of N-(3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)acetamide (A Representative Derivative)

Procedure:

  • Setup: In a 500 mL flask, dissolve the 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (1.0 eq, 50.0 g) in dichloromethane (250 mL).

  • Base Addition: Add triethylamine (1.5 eq, 43.5 mL) and cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.1 eq, 17.0 mL) dropwise, maintaining the internal temperature below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water (200 mL). Separate the organic layer, wash with 1 M HCl (aq.), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield the pure acetamide derivative.

Process Optimization and Scale-Up Considerations

Scaling up a chemical synthesis requires careful attention to parameters that may have a negligible effect at the lab scale but become critical at the pilot or production scale.

ParameterRecommendationRationale / Impact on Scale-Up
Temperature Control Maintain internal temp < 40°C during acid addition.The initial condensation can be exothermic. Poor heat dissipation in large reactors can lead to runaway reactions and impurity formation.
Solvent Choice Ethanol/Acetic Acid is effective.Consider solvent recovery and recycling for cost-effectiveness and environmental impact on a larger scale.
Catalyst Loading Acetic acid acts as both solvent and catalyst.Stoichiometric use is acceptable, but catalytic amounts of stronger acids could be explored to reduce acid waste.
Purification Method Recrystallization is preferred over chromatography.Column chromatography is generally not economically viable for large-scale production.[9] Developing a robust crystallization protocol is essential for achieving high purity.
Agitation Use mechanical stirring; ensure efficient mixing.Inadequate mixing can lead to localized hot spots and concentration gradients, resulting in lower yields and increased impurities.

digraph "Optimization_Logic" {
graph [nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
Start [label="Monitor Reaction by HPLC", shape=ellipse, fillcolor="#F1F3F4"];
Decision1 [label="Starting Material\nRemaining > 5%?", shape=diamond, fillcolor="#FBBC05"];
Action1 [label="Increase Reflux Time\n(e.g., by 2 hours)", fillcolor="#FFFFFF"];
Decision2 [label="Impurity Profile\n> 2%?", shape=diamond, fillcolor="#FBBC05"];
Action2 [label="Investigate Lower\nReaction Temperature", fillcolor="#FFFFFF"];
End [label="Proceed to Work-up", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Fail [label="Re-evaluate Conditions", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Decision1;
Decision1 -> Action1 [label="Yes"];
Decision1 -> Decision2 [label="No"];
Action1 -> Start [label="Re-analyze"];
Decision2 -> Action2 [label="Yes"];
Decision2 -> End [label="No"];
Action2 -> Fail;

}

Caption: Decision logic for in-process reaction optimization.

Safety Considerations
  • Hydrazine Derivatives: Phenylhydrazines are toxic and potential carcinogens. Handle with extreme care, using engineering controls (fume hood) and appropriate PPE (gloves, safety glasses, lab coat).

  • Trifluoromethylated Compounds: While the CF₃ group itself is generally stable, the synthesis and handling of fluorinated compounds require caution.[10] Ensure adequate ventilation to avoid inhalation. Some fluorinated intermediates can be volatile.[11]

  • Exothermic Reactions: Be prepared for potential exotherms, especially during acid addition and neutralization steps. Use controlled addition rates and have cooling baths readily available.

Analytical Characterization and Quality Control

To ensure the identity and purity of the final product, a comprehensive analytical characterization is required.

Analysis MethodExpected Results for 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine
¹H NMR Peaks corresponding to the methyl group (s, ~2.2 ppm), pyrazole CH (s, ~5.5 ppm), aromatic protons (m, ~7.5-7.8 ppm), and amine protons (br s, ~4.5 ppm).[12]
¹³C NMR Resonances for methyl carbon, aromatic carbons, pyrazole ring carbons, and the CF₃ carbon (quartet due to C-F coupling).[9]
¹⁹F NMR A singlet corresponding to the CF₃ group.
Mass Spec (ESI+) [M+H]⁺ at m/z corresponding to the molecular weight (C₁₁H₁₀F₃N₃).
IR Spectroscopy Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N stretching (pyrazole ring), and strong C-F stretching.[13]
HPLC Purity >98% area.
Melting Point A sharp melting point range should be observed.

Conclusion

The protocols and guidelines presented in this application note describe a reliable and scalable synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine and its derivatives. By focusing on a robust cyclocondensation strategy, optimizing critical process parameters, and adhering to strict safety and quality control measures, researchers and drug development professionals can efficiently produce this valuable intermediate on a large scale. The insights provided herein are intended to bridge the gap between bench-scale synthesis and the demands of industrial production, ultimately accelerating the drug development pipeline.

References

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC. PubMed Central. Available at: [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. Available at: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. Available at: [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). ResearchGate. Available at: [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available at: [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.Google Patents.
  • Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. Available at: [Link]

  • Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. ResearchGate. Available at: [Link]

  • Method for purifying pyrazoles.Google Patents.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

  • Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF 6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. MDPI. Available at: [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]

  • Process for the purification of pyrazoles.Google Patents.
  • Trifluoromethyl group – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Reddit. Available at: [Link]

Sources

Application Note: 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine as a Versatile Precursor for the Synthesis of Fused Pyrazoloazines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine as a pivotal precursor for synthesizing a diverse range of fused pyrazoloazine heterocycles. We delve into the synthetic rationale, detailed experimental protocols, and mechanistic insights for the preparation of high-value scaffolds, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-a][1][2][3]triazines. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and high yields.

Introduction: The Strategic Importance of the Precursor

Fused heterocyclic systems are the cornerstone of modern medicinal chemistry, with pyrazolo-fused azines being particularly prominent due to their wide spectrum of biological activities, including roles as kinase inhibitors, anti-cancer agents, and anti-inflammatory molecules.[4][5][6][7] The precursor, 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine , is a highly valuable building block for several reasons:

  • Inherent Bioactivity: The pyrazole core itself is a well-established pharmacophore.[8] The presence of a trifluoromethyl group on the phenyl ring can significantly enhance metabolic stability, binding affinity, and cell permeability of the final compounds.[9]

  • Defined Reactivity: The molecule possesses multiple nucleophilic sites, primarily the exocyclic 5-amino group and the endocyclic N1 nitrogen of the pyrazole ring.[10] This predictable, differential reactivity allows for regioselective cyclization reactions when treated with appropriate bi-electrophiles.

  • Synthetic Versatility: As this guide will demonstrate, this single precursor provides access to at least three major classes of fused heterocycles, making it a powerful tool for generating diverse chemical libraries for drug discovery screening.

The following diagram illustrates the strategic position of this precursor in the synthesis of diverse fused pyrazoloazine scaffolds.

G cluster_precursor Core Precursor Synthesis cluster_products Fused Pyrazoloazine Scaffolds start 2-(Trifluoromethyl)phenylhydrazine + 3-Oxobutanenitrile precursor 3-Methyl-1-(2-(trifluoromethyl)phenyl) -1H-pyrazol-5-amine start->precursor Condensation/ Cyclization pp Pyrazolo[1,5-a]pyrimidines precursor->pp + 1,3-Dielectrophile (e.g., β-Diketone) ppy Pyrazolo[3,4-b]pyridines precursor->ppy + 1,3-Dielectrophile (e.g., α,β-Unsaturated Ketone) pt Pyrazolo[1,5-a][1,3,5]triazines precursor->pt + C-N-C Synthon (e.g., Cyanamide derivative) G cluster_workflow Pyrazolo[1,5-a]pyrimidine Synthesis Workflow cluster_inputs Inputs step1 Step 1: Mix Precursor & β-Diketone in Solvent step2 Step 2: Add Acid Catalyst (e.g., Acetic Acid) step1->step2 step3 Step 3: Reflux Reaction (Monitor by TLC) step2->step3 step4 Step 4: Cool & Precipitate (Add to ice-water) step3->step4 step5 Step 5: Isolate Product (Vacuum Filtration) step4->step5 step6 Step 6: Purify & Characterize (Recrystallization, NMR, MS) step5->step6 precursor Pyrazol-5-amine Precursor precursor->step1 diketone 1,3-Diketone diketone->step1 solvent Solvent (EtOH/AcOH) solvent->step1

Sources

Application Notes & Protocols: Strategic Functionalization of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the chemical functionalization of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, a key scaffold in medicinal chemistry and materials science. We delve into the electronic characteristics of the substituted pyrazole ring to predict and rationalize its reactivity. Detailed, field-tested protocols are provided for selective modifications at the C4-position, the C5-exocyclic amine, and through advanced C-H activation/cross-coupling strategies. This guide is intended for researchers, chemists, and drug development professionals seeking to generate diverse libraries of pyrazole derivatives for screening and optimization.

Introduction: The Pyrazole Scaffold

Pyrazoles are a privileged class of five-membered nitrogen-containing heterocycles, forming the core of numerous approved pharmaceuticals and agrochemicals.[1] Their synthetic versatility and ability to participate in various biological interactions make them a focal point of drug discovery programs. The specific molecule of interest, 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, offers multiple reaction handles for diversification. Understanding the interplay of its substituents is paramount to achieving predictable and high-yielding transformations.

Molecular Structure and Reactivity Analysis

The reactivity of the pyrazole ring is dictated by the electronic nature of its substituents. In our target molecule, we have three key groups influencing the reaction pathways:

  • C5-Amino Group (-NH₂): A powerful electron-donating group (EDG) that significantly increases the electron density of the pyrazole ring, particularly at the C4 position, through resonance. It is also the most potent nucleophilic site in the molecule.

  • C3-Methyl Group (-CH₃): A weak electron-donating group that provides a modest increase in ring electron density.

  • N1-Aryl Group (-C₆H₄-2-CF₃): The 2-(trifluoromethyl)phenyl group is electron-withdrawing due to the inductive effect of the -CF₃ group. This effect moderately deactivates the ring but also influences the regiochemistry of certain reactions.

The confluence of these effects establishes a clear hierarchy of reactive sites, which is essential for selective functionalization. The general order of nucleophilicity is: 5-NH₂ > C4-H. Consequently, electrophilic attack will preferentially occur at the C4 position, which is strongly activated by the C5-amino group.[2][3]

Caption: Predicted regioselectivity for functionalization.

Functionalization at the C4-Position via Electrophilic Aromatic Substitution

Rationale & Mechanistic Considerations

The C4 position of the 5-aminopyrazole core is the most electron-rich and sterically accessible site, making it highly susceptible to electrophilic attack.[2][3] The strong activating effect of the C5-amino group directs incoming electrophiles almost exclusively to this position. Standard electrophilic aromatic substitution conditions can be employed, often under milder conditions than those required for less activated rings.

Protocol: C4-Bromination

This protocol introduces a bromine atom at the C4 position, creating a valuable intermediate for subsequent cross-coupling reactions.

Materials:

  • 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting pyrazole in DMF or MeCN (approx. 0.2 M concentration) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add NBS portion-wise over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ to remove any residual bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexanes/EtOAc gradient) to yield 4-bromo-3-methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

Protocol: C4-Nitration

Nitration introduces a nitro group, a versatile functional group that can be a precursor to an amine or other functionalities.

Materials:

  • 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (1.0 eq)

  • Fuming Nitric Acid (HNO₃) (1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a dropping funnel, cool concentrated H₂SO₄ to -5 to 0 °C.

  • Slowly add the starting pyrazole to the cold sulfuric acid with vigorous stirring to ensure complete dissolution.

  • Add fuming HNO₃ dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 1-2 hours. Monitor by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of saturated NaHCO₃ until the pH is ~7-8.

  • Extract the product with EtOAc (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by flash chromatography to obtain 3-methyl-4-nitro-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

Reaction Electrophile Source Solvent Temp (°C) Typical Yield
Bromination N-Bromosuccinimide (NBS)DMF / MeCN0 to RT85-95%
Iodination N-Iodosuccinimide (NIS)DMF / MeCN0 to RT80-90%
Nitration HNO₃ / H₂SO₄H₂SO₄070-85%

Functionalization at the C5-Exocyclic Amine

Rationale & Mechanistic Considerations

The C5-amino group is the most nucleophilic center in the molecule and will readily react with a variety of electrophiles. These reactions are typically high-yielding and do not require catalysis. For subsequent electrophilic substitution on the pyrazole ring, this amine may need to be protected (e.g., as an amide) to prevent side reactions and modulate ring reactivity.

Protocol: N-Acylation (Amide Formation)

This protocol forms a stable amide bond, which can be a final product or a protecting group.

Materials:

  • 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (1.0 eq)

  • Acetyl chloride or Acetic anhydride (1.1 eq)

  • Pyridine or Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting pyrazole in DCM and add pyridine or TEA. Cool the mixture to 0 °C.

  • Add the acylating agent (e.g., acetyl chloride) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours until completion (monitor by TLC/LC-MS).

  • Dilute the reaction with DCM and wash with 1 M HCl (to remove excess base), followed by saturated NaHCO₃.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • The crude product is often pure enough for subsequent steps, but can be recrystallized or purified by column chromatography if necessary.

Functionalization via C-H Activation and Cross-Coupling

Rationale & Mechanistic Considerations

Modern synthetic methods allow for the direct functionalization of C-H bonds or the use of pre-functionalized intermediates (like the 4-bromo derivative) in cross-coupling reactions.[3][4] Palladium-catalyzed reactions are particularly effective for creating C-C and C-N bonds at the C4 position.

Protocol: Suzuki Cross-Coupling of the C4-Bromo Derivative

This protocol demonstrates the formation of a C-C bond at the C4 position, a key transformation in drug discovery for introducing aryl or heteroaryl moieties.

Materials:

  • 4-bromo-3-methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Pd(PPh₃)₄ or other suitable Pd catalyst (0.05 eq)

  • 2 M aqueous Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Dioxane or Toluene/Ethanol mixture

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flask, add the 4-bromo-pyrazole, arylboronic acid, and the palladium catalyst.

  • Degas the flask by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., Dioxane) followed by the degassed aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (typically 4-12 hours), monitoring by LC-MS.

  • Cool the reaction to room temperature and dilute with EtOAc and water.

  • Separate the layers and extract the aqueous phase with EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the C4-arylated product.

General Experimental Workflow

Caption: General workflow for pyrazole functionalization.

References

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc.[Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters - ACS Publications.[Link]

  • Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate.[Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH.[Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Semantic Scholar.[Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.[Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.[Link]

  • Regioselective synthesis of 3- and 5-aminopyrazoles. The Heterocyclist - WordPress.com.[Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate.[Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

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The Lynchpin of Modern Agrochemicals: Synthesis and Application of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core in Crop Protection

The pyrazole heterocycle is a cornerstone in the architecture of numerous modern agrochemicals. Its unique electronic properties and versatile reactivity make it a privileged scaffold for the development of potent and selective insecticides, fungicides, and herbicides.[1][2] Among the vast array of pyrazole-based intermediates, 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine stands out as a critical building block for a new generation of crop protection agents. The strategic placement of a trifluoromethyl group on the phenyl ring often enhances the metabolic stability and biological activity of the final product. This guide provides an in-depth exploration of the synthetic utility of this key intermediate, complete with detailed protocols and mechanistic insights for researchers and professionals in the field of agrochemical development.

Significance in Agrochemical Synthesis: A Gateway to High-Value Active Ingredients

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine serves as a pivotal precursor in the synthesis of advanced pyrazole carboxamide and other related agrochemicals. The primary amino group at the 5-position of the pyrazole ring is a versatile handle for the introduction of diverse functionalities, most notably through the formation of amide bonds with various carboxylic acids. This modular approach allows for the systematic exploration of structure-activity relationships (SAR) to optimize the biological efficacy and safety profile of the target agrochemicals.

The trifluoromethylphenyl moiety is a particularly valuable feature. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability. This often translates to improved bioavailability and persistence in the target pest or pathogen, leading to enhanced field performance.

Synthetic Pathways and Core Reactions

The primary application of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine in agrochemical synthesis revolves around its conversion to pyrazole carboxamides. This transformation is typically achieved through the acylation of the 5-amino group with a suitable carboxylic acid chloride or carboxylic acid.

Workflow for the Synthesis of Pyrazole Carboxamides

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Start 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine Reaction Amide Coupling Start->Reaction Reactant 1 Acid Carboxylic Acid Derivative (e.g., Acid Chloride) Acid->Reaction Reactant 2 Product Pyrazole Carboxamide Agrochemical Reaction->Product Yields

Caption: General workflow for the synthesis of pyrazole carboxamide agrochemicals.

Application Note 1: Synthesis of a Novel Fungicidal Pyrazole Carboxamide

This section details the synthesis of a representative pyrazole carboxamide with potential fungicidal activity, starting from 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine. The protocol is based on established methods for amide bond formation.

Protocol: Synthesis of N-(3-methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)benzamide

Objective: To synthesize a model pyrazole carboxamide to demonstrate the utility of the title intermediate.

Materials:

  • 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer for product characterization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir at room temperature for 10 minutes. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add benzoyl chloride (1.1 eq) dropwise via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-(3-methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)benzamide.

Expected Results and Characterization:

The final product is expected to be a solid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterExpected Outcome
Yield 75-85%
Appearance White to off-white solid
¹H NMR Peaks corresponding to the pyrazole, phenyl, and trifluoromethylphenyl protons.
¹³C NMR Carbons of the pyrazole, phenyl, trifluoromethylphenyl, and amide carbonyl groups.
Mass Spec Molecular ion peak corresponding to the calculated mass of the product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of benzoyl chloride.

  • Triethylamine: This base is essential to scavenge the hydrochloric acid produced, driving the reaction to completion.

  • Controlled Addition at 0 °C: Dropwise addition of the highly reactive benzoyl chloride at low temperature helps to control the exothermicity of the reaction and minimize side product formation.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are necessary to remove unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.

Application Note 2: Potential in Diamide Insecticide Synthesis

While not a direct precursor to chlorantraniliprole, 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a valuable starting material for the synthesis of other diamide insecticides. The core strategy involves the coupling of this aminopyrazole with a substituted anthranilic acid derivative. These diamide insecticides are known to target the ryanodine receptors in insects, leading to muscle dysfunction and eventual death.

Conceptual Synthetic Pathway to a Diamide Insecticide

Aminopyrazole 3-Methyl-1-(2-(trifluoromethyl)phenyl) -1H-pyrazol-5-amine Coupling Amide Coupling (e.g., using a coupling agent like EDCI) Aminopyrazole->Coupling Anthranilic_Acid Substituted Anthranilic Acid (e.g., 2-amino-5-chloro-3-methylbenzoic acid) Anthranilic_Acid->Coupling Diamide Diamide Insecticide Coupling->Diamide

Caption: Conceptual pathway for synthesizing diamide insecticides.

Conclusion: A Versatile Intermediate for Agrochemical Innovation

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its strategic design, incorporating a reactive amino group and a metabolically robust trifluoromethylphenyl moiety, provides a powerful platform for the development of new and effective crop protection solutions. The protocols and insights provided in this guide are intended to empower researchers and scientists to leverage the full potential of this key building block in their discovery and development programs.

References

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.
  • YouTube. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. Ms. Amarjit Kaur. Retrieved from [Link]

  • PubMed. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Retrieved from [Link]

  • PubMed Central. (2022). Development of: 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease. PubMed Central. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Retrieved from [Link]

  • PubMed Central. (n.d.). The continuing significance of chiral agrochemicals. PubMed Central. Retrieved from [Link]

  • PubMed. (1996). Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. PubMed. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the preparation of pesticide compounds. Google Patents.
  • Springer Nature. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Springer Nature. Retrieved from [Link]

  • PubMed Central. (n.d.). 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Bioactive and Solvent Free Synthesis of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole. ResearchGate. Retrieved from [Link]

  • Googleapis.com. (2021). PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS - European Patent Office - EP 4140995 A1. Googleapis.com. Retrieved from [Link]

  • PubMed. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. PubMed. Retrieved from [Link]

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Application Notes and Protocols for the Creation of a Chemical Library Based on 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the design, synthesis, and application of a chemical library centered around the privileged 3-methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine scaffold. Pyrazole-containing compounds are of significant interest in medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide details a robust synthetic protocol for the core scaffold, followed by validated methods for diversification through amide coupling, reductive amination, and sulfonylation. Furthermore, it outlines the principles of library design and provides a practical framework for the utilization of this library in high-throughput screening campaigns, with a particular focus on kinase inhibitor discovery. The protocols are designed to be both detailed for practical implementation and grounded in established chemical principles, providing researchers with a powerful tool for hit and lead generation in drug discovery programs.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is a cornerstone of modern medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[1] The versatility of the pyrazole scaffold lies in its ability to engage in various biological interactions, often acting as a bioisostere for other aromatic or heteroaromatic systems, thereby improving physicochemical properties such as metabolic stability and aqueous solubility. The presence of multiple sites for functionalization on the pyrazole ring allows for the generation of vast chemical diversity from a common core.

The subject of this guide, 3-methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, is a particularly attractive starting point for a chemical library for several reasons:

  • The 5-amino group: This primary amine serves as a key handle for a multitude of well-established chemical transformations, enabling the introduction of a wide range of substituents.

  • The 2-(trifluoromethyl)phenyl group: The trifluoromethyl moiety is a common feature in many modern pharmaceuticals.[2][3] Its strong electron-withdrawing nature can significantly influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.[4][5][6]

  • The pyrazole core: The inherent drug-like properties of the pyrazole ring itself provide a solid foundation for the development of novel therapeutic agents.

This guide will provide a detailed roadmap for leveraging these features to create a high-quality chemical library for drug discovery.

Synthesis of the Core Scaffold: 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

The most direct and widely utilized method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile or a synthetic equivalent with a hydrazine derivative.[7] In this protocol, we will utilize 3-aminocrotononitrile as the β-ketonitrile equivalent and 2-(trifluoromethyl)phenylhydrazine.

Protocol 2.1: Synthesis of the Core Scaffold

Materials:

  • 2-(Trifluoromethyl)phenylhydrazine hydrochloride

  • 3-Aminocrotononitrile

  • Ethanol (absolute)

  • Triethylamine (TEA)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq) and absolute ethanol to create a 0.5 M solution.

  • Add triethylamine (1.1 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free hydrazine.

  • To this solution, add 3-aminocrotononitrile (1.05 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate and 1 M hydrochloric acid. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 3-methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine as a solid.

Expected Yield: 70-85%

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS.

Design and Synthesis of the Chemical Library

The design of a chemical library should be guided by the principles of Diversity-Oriented Synthesis (DOS) , which aims to generate a collection of structurally diverse molecules to explore a wide range of chemical space.[8] The primary amino group at the C5 position of our core scaffold is the ideal point for diversification.

Diversification Strategy

We will employ three robust and versatile chemical reactions to introduce diversity:

  • Amide Coupling: Reaction with a diverse set of carboxylic acids will introduce a wide range of functional groups and explore different steric and electronic environments.

  • Reductive Amination: Reaction with various aldehydes and ketones will generate secondary amines, introducing flexibility and different hydrogen bonding patterns.

  • Sulfonylation: Reaction with sulfonyl chlorides will produce sulfonamides, which are important functional groups in many bioactive molecules.

G cluster_0 Core Scaffold Synthesis cluster_1 Library Diversification cluster_2 Final Library start 2-(Trifluoromethyl)phenylhydrazine + 3-Aminocrotononitrile core 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine start->core Cyclocondensation amides Amide Derivatives core->amides Amide Coupling amines Secondary Amines core->amines Reductive Amination sulfonamides Sulfonamide Derivatives core->sulfonamides Sulfonylation acids Carboxylic Acids (R-COOH) acids->amides aldehydes Aldehydes/Ketones (RCHO/RCOR') aldehydes->amines sulfonyls Sulfonyl Chlorides (R-SO2Cl) sulfonyls->sulfonamides

Caption: Workflow for the synthesis and diversification of the pyrazole library.

Protocol for Library Synthesis (Parallel Synthesis Approach)

The following protocols are designed for parallel synthesis in a 24- or 96-well plate format.

Reagents:

  • Stock solution of 3-methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine in anhydrous DMF (e.g., 0.2 M)

  • A diverse library of carboxylic acids (as stock solutions in DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (as a stock solution in DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • To each well of a reaction block, add the stock solution of the core scaffold (1.0 eq).

  • Add the stock solution of a unique carboxylic acid to each well (1.1 eq).

  • Add the HATU stock solution (1.2 eq) to each well.

  • Initiate the reaction by adding DIPEA (2.0 eq) to each well.

  • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Upon completion, quench the reaction by adding water to each well.

  • Extract the products with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Remove the solvent under vacuum. The crude products can be purified by preparative HPLC-MS.

Reagents:

  • Stock solution of 3-methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine in 1,2-dichloroethane (DCE) (e.g., 0.2 M)

  • A diverse library of aldehydes or ketones (as stock solutions in DCE)

  • Sodium triacetoxyborohydride

  • Acetic acid (glacial)

Procedure:

  • To each well of a reaction block, add the stock solution of the core scaffold (1.0 eq).

  • Add the stock solution of a unique aldehyde or ketone to each well (1.2 eq).

  • Add a catalytic amount of glacial acetic acid to each well.

  • Stir the mixture for 30 minutes at room temperature to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) to each well.[9][10][11][12]

  • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the products with dichloromethane.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude products can be purified by preparative HPLC-MS.

Reagents:

  • Stock solution of 3-methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine in anhydrous dichloromethane (DCM) (e.g., 0.2 M)

  • A diverse library of sulfonyl chlorides (as stock solutions in DCM)

  • Pyridine or Triethylamine

Procedure:

  • To each well of a reaction block, add the stock solution of the core scaffold (1.0 eq) and pyridine (1.5 eq).

  • Cool the reaction block to 0 °C.

  • Slowly add the stock solution of a unique sulfonyl chloride to each well (1.1 eq).[13]

  • Allow the reaction to warm to room temperature and shake for 4-8 hours.

  • Quench the reaction by adding 1 M hydrochloric acid.

  • Extract the products with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude products can be purified by preparative HPLC-MS.

Library Quality Control and Management

Table 1: Quality Control Parameters

ParameterMethodAcceptance Criteria
Purity LC-MS> 90%
Identity ¹H NMR and/or HRMSConsistent with expected structure
Concentration UV-Vis or qNMRWithin ± 10% of target concentration
Solubility Nephelometry> 50 µM in DMSO

Application in High-Throughput Screening: Kinase Inhibitor Discovery

The pyrazole scaffold is a well-known hinge-binding motif in many kinase inhibitors.[14] This library is therefore well-suited for screening against a panel of protein kinases to identify novel inhibitors.

Assay Principle

A common format for HTS kinase assays is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate peptide by the kinase.

G cluster_0 Assay Components cluster_1 Kinase Reaction cluster_2 Detection Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Substrate Biotinylated Peptide Substrate Substrate->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP Inhibitor Library Compound Inhibitor->Kinase FRET FRET Signal PhosphoSubstrate->FRET Eu_Ab Europium-labeled Anti-phospho Antibody Eu_Ab->FRET SA_XL Streptavidin-XL665 SA_XL->FRET

Caption: Principle of a TR-FRET kinase assay for HTS.

Protocol 5.1: High-Throughput Screening

Materials:

  • Purified, active kinase

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • 384-well low-volume assay plates

  • Acoustic liquid handler or pintool for compound dispensing

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of each library compound from the stock plates into the 384-well assay plates to achieve the desired final screening concentration (e.g., 10 µM).

  • Enzyme/Substrate Addition: Add a solution of the kinase and biotinylated substrate peptide in assay buffer to each well.

  • Initiation of Reaction: Add a solution of ATP in assay buffer to each well to start the kinase reaction. Incubate for a time determined by the kinase activity (e.g., 60 minutes) at room temperature.

  • Detection: Add a solution containing the Europium-labeled antibody and Streptavidin-XL665 in a stop buffer (containing EDTA to chelate Mg²⁺ and stop the reaction).

  • Incubation: Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Data Acquisition: Read the plates on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (XL665) wavelengths.

Data Analysis and Hit Validation
  • Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.

  • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

  • Confirm the activity of the primary hits by re-testing in a dose-response format to determine their IC₅₀ values.

  • Perform counter-screens to eliminate compounds that interfere with the assay format (e.g., autofluorescent compounds).

  • Conduct orthogonal assays to confirm the mechanism of action and rule out non-specific inhibition.

Conclusion

The 3-methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine scaffold represents a valuable starting point for the construction of a diverse and medicinally relevant chemical library. The protocols outlined in this guide provide a robust framework for the synthesis of the core scaffold, its diversification through multiple synthetic routes, and its application in high-throughput screening campaigns. By following these detailed procedures and adhering to the principles of library design and quality control, researchers can generate a high-quality collection of novel molecules with the potential to yield promising hits for a variety of biological targets, thereby accelerating the drug discovery process.

References

  • Kaur, A. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]

  • PrepChem. (n.d.). Synthesis of 3-Amino-5-methyl-1-phenyl-2-pyrazoline. [Link]

  • CN103275010A. (2013). Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic Chemistry Portal. [Link]

  • A Literature Review on the Synthesis of Pyrazole Heterocycles. (2019). ResearchGate. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). ResearchGate. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC. [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. (n.d.). ResearchGate. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PMC. [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. (2021). PubMed. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Publications. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • High-throughput screen of a small-molecule compounds library. (n.d.). ResearchGate. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). HAL Open Science. [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers. [Link]

  • Myers Chem 115. (n.d.). Harvard University. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Metastasis and Treatment. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). Organic Chemistry Portal. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Synthesis of New Pyrazolo [5, 1-c][15][16][17] triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity. (n.d.). Science Publishing Group. [Link]

  • Reductive Amination With Sodium Triacetoxyborohydride. (n.d.). Scribd. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (n.d.). MDPI. [Link]

  • Understanding how bacterial cell wall peptidoglycan metabolism can be used to develop antimicrobial strategies. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • Review on Synthesis of pyrazole and pyrazolines. (2025). ResearchGate. [Link]

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Troubleshooting & Optimization

troubleshooting low yield in 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine Synthesis

Welcome to the technical support center for the synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation. Here, we address common issues leading to low yields and provide actionable, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most probable synthetic route for 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine and what are its critical steps?

The most common and efficient method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a substituted hydrazine. For the target molecule, this involves the reaction of (2-(trifluoromethyl)phenyl)hydrazine with 3-aminocrotononitrile (or its precursor, acetoacetonitrile).

The reaction proceeds in two main stages:

  • Hydrazone Formation: A nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile precursor.

  • Cyclization: An intramolecular addition of the second hydrazine nitrogen atom onto the nitrile carbon, which after tautomerization, leads to the aromatic 5-aminopyrazole ring.

  • Criticality: The success of this synthesis hinges on the relative reactivity of the hydrazine nitrogens, the electrophilicity of the ketone and nitrile groups, and the stability of the intermediates. The electron-withdrawing trifluoromethyl (CF3) group on the phenyl ring can significantly influence the nucleophilicity of the hydrazine.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Poor Quality Starting Materials: Hydrazines are susceptible to oxidation, and β-ketonitriles can be unstable.

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or pH can hinder the reaction or promote side reactions.

  • Regioselectivity Issues: The unsymmetrical (2-(trifluoromethyl)phenyl)hydrazine can potentially react to form an undesired regioisomer, although the formation of the 5-amino isomer is generally favored with β-ketonitriles.[1]

  • Side Reactions: Dimerization of the β-ketonitrile, decomposition of the hydrazine, or formation of pyrazolone impurities are common issues.

  • Inefficient Purification: The product may be lost during workup or purification due to its solubility or instability.

Below is a systematic guide to address each of these potential failure points.

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Incomplete Reaction or No Product Formation

If you observe a significant amount of unreacted starting material (e.g., via TLC or LC-MS analysis), consider the following interventions.

  • (2-(trifluoromethyl)phenyl)hydrazine: This reagent is prone to air oxidation, often indicated by a change in color (e.g., to dark brown or black).

    • Protocol: If oxidation is suspected, purify the hydrazine by recrystallization or column chromatography before use. It is often supplied as a hydrochloride salt, which is more stable. Ensure the free base is liberated correctly before reaction, typically with a mild base like sodium bicarbonate or triethylamine.

  • 3-Aminocrotononitrile/Acetoacetonitrile: This reagent can be unstable.

    • Protocol: Use freshly opened or distilled reagent. Check for discoloration or polymerization.

The reaction is typically acid-catalyzed. However, strong acids can lead to degradation. The pH of the reaction medium is crucial.[2][3]

ParameterRecommendationRationale
Catalyst Acetic Acid (catalytic amount)Provides the necessary acidic environment to facilitate hydrazone formation without being overly harsh.
Solvent Ethanol, Methanol, or IsopropanolProtic solvents are generally effective for this condensation. Ethanol is a common choice.
Temperature 60-80 °C (Reflux)Balances reaction rate with the stability of reactants and products. Higher temperatures can lead to side products.[4]
pH Control Adjust initial pH to 5.0-6.5A slightly acidic medium is optimal for the condensation of phenylhydrazine with β-dicarbonyl compounds.[2][3]

Workflow for Reaction Optimization:

G cluster_start Start: Low Yield cluster_reagents Reagent Quality Check cluster_conditions Reaction Condition Optimization cluster_monitoring Reaction Monitoring cluster_end Outcome start Low Yield Observed reagent_check Verify Purity of Hydrazine and β-Ketonitrile start->reagent_check purify_reagents Purify/Use Fresh Reagents reagent_check->purify_reagents If Impure temp_check Screen Temperatures (e.g., RT, 60°C, 80°C) reagent_check->temp_check If Pure purify_reagents->temp_check solvent_check Test Solvents (EtOH, MeOH, Toluene) temp_check->solvent_check catalyst_check Vary Catalyst (AcOH, HCl, None) solvent_check->catalyst_check tlc_lcms Monitor by TLC/LC-MS (every 1-2 hours) catalyst_check->tlc_lcms end_success Improved Yield tlc_lcms->end_success Complete Conversion end_fail Yield Still Low (Proceed to Side Reaction Analysis) tlc_lcms->end_fail Incomplete/Side Products

Caption: Troubleshooting workflow for incomplete reactions.

Issue 2: Presence of Significant Side Products

The formation of impurities is a common cause of low yield. Identifying the nature of the side product is key to mitigating its formation.

  • Formation of Pyrazolone: The 5-aminopyrazole can hydrolyze to the corresponding 5-pyrazolone, especially if water is present under acidic conditions at elevated temperatures.

    • Solution: Use anhydrous solvents and reagents. Minimize reaction time after product formation is complete. A neutral or slightly basic workup can also help prevent hydrolysis.

  • Formation of Regioisomer: While the reaction of a substituted hydrazine with a β-ketonitrile typically yields the 5-aminopyrazole, the formation of the 3-amino isomer is possible.

    • Solution: Regioselectivity is often solvent and temperature-dependent. Characterize the impurity to confirm its identity. Running the reaction at a lower temperature may improve selectivity.

  • Decomposition of Hydrazine: The ortho-trifluoromethyl group makes the N-N bond of the hydrazine susceptible to cleavage under harsh conditions.

    • Solution: Avoid excessively high temperatures and strong acids. Add the hydrazine slowly to the reaction mixture to maintain a low instantaneous concentration.

Visualizing the Main Reaction and a Key Side Reaction:

G cluster_reactants Starting Materials cluster_main Desired Pathway cluster_side Side Reaction hydrazine 2-(CF3)phenylhydrazine intermediate Hydrazone Intermediate hydrazine->intermediate + AcOH, EtOH, Δ ketonitrile 3-Aminocrotononitrile ketonitrile->intermediate + AcOH, EtOH, Δ product 3-Methyl-1-(2-(trifluoromethyl)phenyl) -1H-pyrazol-5-amine intermediate->product Cyclization side_product Pyrazolone Impurity product->side_product + H2O, H+

Caption: Desired reaction pathway versus hydrolysis side reaction.

Issue 3: Product Loss During Workup and Purification

Aminopyrazoles can be tricky to isolate. Their basic amino group and acidic N-H proton (of the pyrazole ring) can lead to solubility in both aqueous acid and base.

  • Solvent Removal: After the reaction is complete, remove the solvent (e.g., ethanol) under reduced pressure.

  • Aqueous Quench: Add the residue to a biphasic mixture of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is neutral or slightly basic (pH 7-8). This will ensure the amino group is in its free base form and soluble in the organic layer. Avoid strong bases , which can deprotonate the pyrazole N-H and increase aqueous solubility.

  • Extraction: Separate the layers and extract the aqueous layer 2-3 times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Crystallization: This is often the most effective method for purifying aminopyrazoles.

    • Recommended Solvents: Try a solvent/anti-solvent system. Common choices include ethanol/water, isopropanol/hexanes, or ethyl acetate/hexanes. A good starting point for finding a suitable solvent is to consult the literature for the melting point of a similar compound, as the procedure may also list the recrystallization solvent.[5]

  • Column Chromatography: If crystallization fails, silica gel chromatography can be used.

    • Eluent System: Start with a non-polar eluent (e.g., hexanes or petroleum ether) and gradually increase the polarity with ethyl acetate. A small amount of triethylamine (~0.5-1%) can be added to the eluent system to prevent the product from streaking on the silica gel.

References

  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available from: [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available from: [Link]

  • CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents.
  • 3(5)-aminopyrazole. Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available from: [Link]

  • synthesis of pyrazoles. YouTube. Available from: [Link]

  • One-pot synthesis of pyrazole. Chemistry Stack Exchange. Available from: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

  • Synthesis and the Reactions of Trifluoromethylated 1,2,3-Triketones 2-(Het)arylhydrazones and 4,7-Dihydroazolo[5,1-c]triazines. ResearchGate. Available from: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available from: [Link]

  • Purification of Amino-Pyrazoles. Reddit. Available from: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available from: [Link]

  • WO2017060787A1 - Process for preparation of aminopyrazole - Google Patents.
  • Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au. Available from: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. Available from: [Link]

  • WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents.
  • Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journals. Available from: [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters - ACS Publications. Available from: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. Available from: [Link]

  • Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. PMC - NIH. Available from: [Link]

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Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this important pyrazole derivative. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions and achieve high-yield, high-purity synthesis.

Introduction to the Synthesis

The synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a critical process in the development of various pharmacologically active compounds. The pyrazole core, particularly when substituted with a trifluoromethyl group, is a privileged scaffold in medicinal chemistry. The most direct and efficient synthetic route to this target molecule involves the cyclocondensation reaction between 2-(trifluoromethyl)phenylhydrazine and 3-oxobutanenitrile (also known as acetoacetonitrile). This method is generally preferred over routes involving a pyrazolone intermediate as it directly yields the desired 5-amino functionality.

This guide will delve into the intricacies of this reaction, providing a detailed experimental protocol, troubleshooting advice for common issues, and a comprehensive FAQ section.

Reaction Mechanism and Regioselectivity

The core of this synthesis is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine derivative with a β-dicarbonyl compound or its equivalent.[1] In our case, we utilize a β-ketonitrile. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring.

A critical aspect of this synthesis is controlling the regioselectivity. The reaction of an unsymmetrical β-dicarbonyl equivalent with a substituted hydrazine can potentially lead to two regioisomers. In the synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, the desired isomer is the one where the substituted phenyl group is at the N1 position and the methyl group is at the C3 position.

The regiochemical outcome is influenced by several factors, including the nature of the substituents on both the hydrazine and the β-ketonitrile, the solvent, and the presence of catalysts. Generally, the more nucleophilic nitrogen of the hydrazine will attack the more electrophilic carbonyl carbon of the β-ketonitrile. The subsequent cyclization is then directed by the steric and electronic properties of the substituents.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine. As with any chemical synthesis, optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-(Trifluoromethyl)phenylhydrazine

  • 3-Oxobutanenitrile (Acetoacetonitrile)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalyst)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(trifluoromethyl)phenylhydrazine (1.0 equivalent) in anhydrous ethanol (approximately 5-10 mL per gram of hydrazine).

  • Addition of Reagents: To the stirred solution, add 3-oxobutanenitrile (1.0-1.2 equivalents) in one portion.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizing the Workflow:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up cluster_4 Purification & Characterization A Dissolve 2-(trifluoromethyl)phenylhydrazine in anhydrous ethanol B Add 3-oxobutanenitrile A->B C Add catalytic glacial acetic acid B->C D Reflux for 4-6 hours (Monitor by TLC) C->D E Cool and concentrate D->E F Dissolve in Ethyl Acetate E->F G Wash with NaHCO3, H2O, Brine F->G H Dry over Na2SO4 G->H I Concentrate crude product H->I J Purify by Column Chromatography I->J K Characterize (NMR, MS) J->K

Caption: Experimental workflow for the synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides practical solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive or impure starting materials. 2. Insufficient reaction time or temperature. 3. Ineffective catalyst.1. Check the purity of 2-(trifluoromethyl)phenylhydrazine and 3-oxobutanenitrile. The hydrazine can degrade over time. 2. Extend the reflux time and monitor the reaction by TLC. Ensure the reaction temperature is maintained at the reflux point of the solvent. 3. Increase the amount of acetic acid catalyst slightly. Alternatively, a stronger acid catalyst like a drop of sulfuric acid can be cautiously tested, though this may increase side reactions.[2]
Formation of Regioisomers 1. The reaction conditions are not optimal for regioselectivity. 2. The electronic and steric effects of the substituents are not sufficiently directing.1. Solvent Choice: Consider using a more polar, hydrogen-bond donating solvent like a fluorinated alcohol (e.g., trifluoroethanol). These solvents can preferentially solvate and activate one of the carbonyl groups of the intermediate, enhancing regioselectivity. 2. Temperature Control: Running the reaction at a lower temperature for a longer duration might favor the formation of the thermodynamically more stable isomer.
Presence of Impurities in the Final Product 1. Incomplete reaction. 2. Side reactions, such as self-condensation of the β-ketonitrile. 3. Degradation of the product during work-up or purification.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Use a slight excess of the hydrazine to ensure the β-ketonitrile is fully consumed. 3. Avoid prolonged exposure to strong acids or bases during work-up. During purification, use a moderate polarity eluent system to avoid streaking and decomposition on the silica gel.
Difficulty in Product Isolation/Purification 1. The product is an oil and difficult to crystallize. 2. The product co-elutes with impurities during chromatography.1. If the product is an oil, try triturating with a non-polar solvent like hexanes or diethyl ether to induce crystallization. 2. Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexanes is often effective. If regioisomers are present, they may be difficult to separate and may require multiple chromatographic runs or the use of a different stationary phase.

Troubleshooting Decision Tree:

G Start Reaction Outcome Unsatisfactory LowYield Low or No Product? Start->LowYield Isomers Regioisomers Observed? LowYield->Isomers No CheckReagents Verify Starting Material Purity & Activity LowYield->CheckReagents Yes Impurities Product Impure? Isomers->Impurities No ChangeSolvent Use Fluorinated Alcohol Solvent Isomers->ChangeSolvent Yes End Consult Further Literature Impurities->End No, but other issues CheckCompletion Ensure Reaction is Complete (TLC) Impurities->CheckCompletion Yes OptimizeConditions Increase Reaction Time/Temperature CheckReagents->OptimizeConditions Reagents OK OptimizeConditions->End LowerTemp Run at Lower Temperature for Longer ChangeSolvent->LowerTemp If still an issue LowerTemp->End OptimizeWorkup Optimize Work-up & Purification CheckCompletion->OptimizeWorkup Reaction Complete OptimizeWorkup->End

Caption: A decision tree for troubleshooting the synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: Why is 3-oxobutanenitrile used instead of ethyl acetoacetate?

A1: The reaction of a hydrazine with a β-ketonitrile directly yields a 5-aminopyrazole. If ethyl acetoacetate were used, the initial product would be a pyrazolone. A subsequent, often harsh, chemical transformation would be required to convert the pyrazolone to the desired 5-aminopyrazole, adding steps and potentially reducing the overall yield.

Q2: What is the role of the acetic acid catalyst?

A2: The acetic acid acts as a mild acid catalyst. It protonates the carbonyl oxygen of the 3-oxobutanenitrile, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine. This accelerates the formation of the hydrazone intermediate.

Q3: How can I confirm the regiochemistry of my product?

A3: The most definitive method for confirming the regiochemistry is through 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). An HMBC experiment can show correlations between the protons on the N-phenyl ring and the carbons of the pyrazole ring, confirming the connectivity. An NOESY experiment can show through-space interactions between the protons of the methyl group and the protons on the phenyl ring, which would be expected for the desired isomer.

Q4: Can I use a different solvent for the reaction?

A4: Yes, other polar protic solvents like methanol or isopropanol can be used. Aprotic solvents like toluene or DMF can also be employed, but the reaction rate and regioselectivity may be affected.[3] It is recommended to perform small-scale trial reactions to determine the optimal solvent for your specific setup.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Hydrazine derivatives: Phenylhydrazines can be toxic and are suspected carcinogens. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Nitriles: 3-Oxobutanenitrile is a nitrile and should be handled with care to avoid inhalation or skin contact.

  • Solvents: Ethanol is flammable. Ensure there are no open flames or ignition sources in the vicinity of the reaction.

  • Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

References

  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google P
  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - PubMed Central. (URL not available)
  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Labor
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (URL: [Link])

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (URL not available)
  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (URL not available)
  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. (URL not available)
  • Synthesis of new 1-aryl-3,5-dialkylpyrazoles by N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoro and 2-fluoronitrobenzene under microwave irradiation and classical heating. - ResearchGate. (URL: [Link])

  • Scheme 1: Reaction of phenylhydrazine with acetone - ResearchGate. (URL: [Link])

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - NIH. (URL: [Link])

  • Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. (URL: [Link])

  • Regioselective synthesis of 1-aryl-3, 5-bis(het)aryl pyrazole... - ResearchGate. (URL: [Link])

  • Knorr pyrazole synthesis - Name-Reaction.com. (URL: [Link])

  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • Reaction rates of phenylhydrazine with a range of carbonyl compounds in... - ResearchGate. (URL: [Link])

  • Approaches towards the synthesis of 5-aminopyrazoles - ResearchGate. (URL: [Link])

  • WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (URL: )
  • Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino- - Kuwait Journal of Science. (URL: [Link])

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. (URL: [Link])

  • Recent developments in aminopyrazole chemistry - Arkivoc. (URL: [Link])

  • 3(5)-aminopyrazole - Organic Syntheses Procedure. (URL: [Link])

  • (3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)-4-METHOXYBENZOATE - Optional[13C NMR]. (URL: [Link])

Sources

Technical Support Center: Purity Optimization for 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-05 Subject: Troubleshooting Purity & Yield Issues in Sterically Hindered Aminopyrazole Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Chemical Context

This guide addresses the synthesis and purification of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine . This scaffold is a critical intermediate, structurally analogous to precursors used in thrombopoietin receptor agonists (e.g., Eltrombopag).

The Core Challenge: The ortho-trifluoromethyl (


-CF

) group on the N-aryl ring introduces significant steric hindrance and electron-withdrawing effects .[1] This alters the reactivity profile compared to standard phenylhydrazine condensations, leading to three primary failure modes:
  • Regioisomeric Contamination: Formation of the thermodynamic isomer (3-amino-5-methyl) vs. the kinetic target (5-amino-3-methyl).[1]

  • Incomplete Cyclization: Steric bulk prevents the final ring closure, leaving unreacted hydrazone intermediates.

  • Trace Hydrazine Retention: The lipophilicity of the fluorinated ring causes hydrazine entrapment in the crystal lattice.[1]

Module 1: Reaction Optimization (Upstream Control)

Objective: Minimize impurity formation at the source.

The Chemistry of Regioselectivity

The synthesis typically involves the condensation of 2-(trifluoromethyl)phenylhydrazine with 3-aminocrotononitrile (or 3-oxobutanenitrile).[1]

  • Target Pathway: The terminal hydrazine nitrogen (

    
    ) attacks the ketone/enamine carbon, followed by the internal nitrogen attacking the nitrile to form the 5-amino group.[1]
    
  • Failure Pathway: If the internal nitrogen (deactivated by the aryl ring and sterically hindered by the

    
    -CF
    
    
    
    ) attacks first, or if reaction conditions favor thermodynamic equilibration, you obtain the wrong isomer or acyclic byproducts.[1]
Optimization Protocol
ParameterRecommendationScientific Rationale
Solvent System Ethanol + Acetic Acid (10:1) Acetic acid acts as a proton source to activate the nitrile for the weak internal nitrogen nucleophile, essential for closing the ring against the steric bulk of the

-CF

group.[1]
Temperature Reflux (78-80°C) High thermal energy is required to overcome the activation energy barrier imposed by the steric hindrance of the trifluoromethyl group.[1]
Reagent Order Pre-mix Hydrazine + Acid Protonating the hydrazine slightly reduces the formation of oxidation byproducts (diazenes) before it reacts with the nitrile.[1]
Time 12–16 Hours Do not rush.[1] The

-CF

group significantly retards the rate of cyclization compared to non-substituted phenylhydrazines.[1]

Module 2: Purification Workflows (Downstream Isolation)

Objective: Isolate the target >98% purity.

Method A: The "Acid-Swing" Extraction (Recommended)

Best for: Removing non-basic impurities (unreacted nitrile, neutral hydrazones, oligomers).

  • Dissolution: Dissolve the crude brown solid in 1.0 M HCl (10 mL per gram of crude).

    • Note: The 5-aminopyrazole is basic and will protonate/dissolve.[1] Neutral impurities will remain suspended.[1]

  • Filtration: Filter the acidic solution through a Celite pad to remove insoluble tars and neutral organics.[1]

  • Washing: Extract the aqueous acidic filtrate with Ethyl Acetate (2x) . Discard the organic layer (removes non-basic colored impurities).

  • Precipitation: Cool the aqueous layer to 0°C. Slowly adjust pH to >10 using 10% NaOH .

  • Collection: The pure free base will precipitate as a white/off-white solid.[1] Filter and wash with ice-cold water.[1]

Method B: Recrystallization (Polymorph Control)

Best for: Final polishing to >99.5% HPLC purity.

  • Solvent: Methanol/Water (9:1) or Toluene (for highly lipophilic impurities).

  • Technique: Dissolve at reflux in Methanol. Add water dropwise until turbidity persists.[1] Cool slowly to room temperature, then 4°C.

  • Warning: Avoid rapid cooling; the fluorinated group promotes oiling out (formation of a sticky gum) rather than crystallization.

Visualization: Process Logic & Troubleshooting

Figure 1: Reaction & Purification Decision Tree

G Start Start: Crude Reaction Mixture CheckState Physical State? Start->CheckState Oily Sticky Red/Brown Oil CheckState->Oily Oxidation/Oligomers Solid Precipitated Solid CheckState->Solid Standard AcidWash Protocol A: Acid-Base Swing (1M HCl Dissolution) Oily->AcidWash Rescue Solid->AcidWash Standard Clean Filter Filter Insolubles (Removes Neutral Impurities) AcidWash->Filter Basify Basify (pH > 10) Precipitate Target Filter->Basify CheckPurity HPLC Purity Check Basify->CheckPurity Recryst Protocol B: Recrystallization (MeOH/H2O) CheckPurity->Recryst < 98% Final Final Product (>99% Purity) CheckPurity->Final > 98% Recryst->Final

Caption: Logical workflow for rescuing crude mixtures and finalizing purity. The Acid-Base swing is the critical control point for removing non-amine byproducts.[1]

Analytical Troubleshooting (FAQs)

Q1: My HPLC shows a split peak for the main product. Is this a mixture of isomers?

  • Diagnosis: Likely not.[1] Aminopyrazoles often exhibit tautomerism (amino-imine equilibrium) or hydrogen-bonding aggregates in non-polar solvents.[1]

  • Fix: Run the HPLC with 0.1% Trifluoroacetic Acid (TFA) in the mobile phase. The acid locks the tautomer and suppresses peak tailing/splitting.[1] If two distinct peaks persist with >1 min separation, you likely have the regioisomer.

Q2: The product is turning pink/red upon storage.

  • Cause: Oxidation of the primary amine group or trace hydrazine residues reacting with air.[1]

  • Fix: Store under Argon/Nitrogen at -20°C. If the solid is already colored, wash with a dilute solution of Sodium Bisulfite (reducing agent) during the filtration step to quench oxidative species.[1]

Q3: The melting point is lower than reported (e.g., <100°C vs expected >140°C).

  • Cause: Solvent inclusion.[1] The trifluoromethyl group creates "pockets" in the crystal lattice that trap solvent molecules (solvates).

  • Fix: Dry the sample in a vacuum oven at 50°C for 24 hours. Verify with 1H NMR ; look for solvent peaks (e.g., Ethanol triplets/quartets) which are often distinct from the product signals.

References

  • Law, J., et al. (2019).[2] "Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines." Journal of Visualized Experiments.

  • Baraldi, P. G., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." PMC - National Institutes of Health.[1]

  • Aggarwal, R., et al. (2011). "Regioselective synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry.

  • Vertex Pharmaceuticals. (2007). "Synthesis process of 1-phenyl-3-methyl-5-pyrazolone derivatives." Google Patents CN101367763A.[1]

Sources

stability of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine. It provides in-depth information, troubleshooting advice, and experimental protocols to address potential stability issues encountered during research and development.

Introduction

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a substituted aminopyrazole, a class of compounds with significant interest in medicinal chemistry. Understanding its stability under various pH conditions is critical for ensuring the integrity of experimental results, developing robust analytical methods, and formulating stable drug products. This guide offers insights into the potential stability challenges and provides practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine?

A1: Based on the chemical structure, the primary stability concerns are:

  • Oxidative Degradation: The aminopyrazole core is susceptible to oxidation, which can be influenced by pH, the presence of oxidizing agents, and exposure to air and light. Aromatic amines, in general, can undergo oxidation to form colored degradation products.

  • pH-Dependent Degradation: The stability of the compound is expected to be influenced by pH. The amino group and the pyrazole ring have basic and acidic properties, respectively, and their ionization state at different pH values can affect their reactivity and degradation pathways.

  • Photodegradation: Aromatic compounds and those with heteroatomic ring systems can be susceptible to degradation upon exposure to UV or visible light.

Q2: How does pH likely affect the stability of this compound?

A2: The effect of pH on the stability of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is multifaceted:

  • Protonation: At acidic pH, the amino group will be protonated. This may increase its stability towards certain oxidative reactions but could also influence its solubility and chromatographic behavior. The pyrazole ring itself is weakly basic.[1]

  • Deprotonation: Under basic conditions, the pyrazole N-H proton can be removed, forming a pyrazolate anion. This can increase the electron density in the ring system, potentially making it more susceptible to oxidation.

  • Hydrolysis: While the pyrazole ring is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring-opening, although this is less common than oxidation for this class of compounds.

Q3: What are the potential degradation products?

A3: While specific degradation products for this exact molecule are not extensively documented in the literature, based on related compounds, potential degradation products could include:

  • Oxidation Products: Formation of azo-dimers or quinone-imine-like structures resulting from the oxidation of the aminopyrazole moiety. The presence of a trifluoromethyl group, an electron-withdrawing group, might influence the rate and products of oxidation.

  • Hydrolysis Products: Under harsh conditions, hydrolysis could potentially lead to the cleavage of the pyrazole ring.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, it is recommended to store 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine as a solid in a tightly sealed container, protected from light and moisture. For solutions, it is advisable to use freshly prepared solutions and store them at low temperatures (2-8 °C) for short periods, protected from light. The choice of solvent and buffer pH for solutions should be carefully considered based on the experimental needs and the stability profile of the compound.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and analysis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

Problem Potential Cause Troubleshooting Steps
Appearance of new peaks in HPLC chromatogram over time Degradation of the compound in solution.1. Verify Peak Purity: Use a PDA detector to check the peak purity of the main peak. 2. Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times. 3. Optimize Storage: Prepare fresh solutions for each experiment. If storage is necessary, evaluate the stability in different solvents and at different temperatures and pH values. Store protected from light.
Discoloration of the solid compound or solutions Oxidation of the aminopyrazole moiety.1. Inert Atmosphere: Handle the solid compound under an inert atmosphere (e.g., nitrogen or argon) if possible. 2. Antioxidants: For solution-based assays, consider the addition of antioxidants if compatible with the experimental setup. 3. Degas Solvents: Use degassed solvents for preparing solutions to minimize dissolved oxygen.
Poor peak shape or shifting retention times in reverse-phase HPLC Interaction of the basic amino group with residual silanols on the HPLC column; pH of the mobile phase close to the pKa of the analyte.1. Adjust Mobile Phase pH: For this basic compound, a mobile phase pH of >7 is generally recommended to ensure it is in its neutral form. Alternatively, a low pH (e.g., 2-3) can be used to ensure it is fully protonated. Avoid working near the pKa. 2. Use a suitable column: Employ a column with end-capping or a hybrid particle technology to minimize silanol interactions. 3. Add an amine modifier: If tailing persists at low pH, consider adding a small amount of a competing amine like triethylamine (TEA) to the mobile phase.
Inconsistent analytical results Instability of the compound under analytical conditions.1. Sample Preparation: Minimize the time between sample preparation and analysis. Keep samples in an autosampler at a low temperature. 2. Method Validation: Validate the analytical method for stability, including solution stability at room temperature and refrigerated conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80 °C) for a defined period.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) and/or white light for a defined period. Run a dark control in parallel.

3. Sample Analysis:

  • Analyze the stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2).

  • Use a PDA detector to monitor for the appearance of new peaks and changes in the UV spectrum.

  • For identification of degradation products, collect fractions or use LC-MS/MS (see Protocol 3).

4. Data Evaluation:

  • Calculate the percentage degradation in each condition.

  • Characterize the major degradation products.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60-80°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60-80°C) Stock->Base Oxidation Oxidative Degradation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Degradation (Solid & Solution, 60-80°C) Stock->Thermal Photo Photodegradation (UV/Vis Light, RT) Stock->Photo HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Characterize Degradants

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA detector, monitor at a suitable wavelength (e.g., the λmax of the parent compound).

  • Injection Volume: 10 µL

Protocol 3: LC-MS/MS for Degradation Product Identification
  • LC System: Use the HPLC method described in Protocol 2 or a compatible UPLC method for faster analysis.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is likely to be suitable for this compound.

  • Data Acquisition: Acquire full scan MS data and data-dependent MS/MS fragmentation data.

  • Data Analysis:

    • Determine the accurate mass of the degradation products.

    • Propose elemental compositions based on the accurate mass.

    • Analyze the fragmentation patterns to elucidate the structures of the degradation products.

Potential Degradation Pathways

Based on the chemistry of aminopyrazoles and aromatic amines, a plausible oxidative degradation pathway is proposed below. This is a hypothetical pathway and requires experimental confirmation.

Oxidative_Degradation cluster_main Proposed Oxidative Degradation of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine Parent [Parent Compound] 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine Radical Amine Radical Cation Parent->Radical [O] Dimer Azo-Dimer Radical->Dimer Dimerization QuinoneImine Quinone-Imine like structure Radical->QuinoneImine Further Oxidation

Sources

Technical Support Center: Thermal Process Safety for 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

[1]

Status: Operational Ticket ID: CHEM-SAFE-8821 Subject: Managing Reaction Exotherms & Thermal Runaway Risks Assigned Specialist: Senior Application Scientist, Process Safety Unit

Executive Summary

You are working with 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (CAS: 380238-10-8).[1][2] This scaffold presents a unique intersection of electronic activation (via the electron-rich pyrazole ring) and steric/electronic modulation (via the ortho-trifluoromethyl group).

From a process safety perspective, this compound is classified as a High-Energy Intermediate . The high Nitrogen-to-Carbon (N:C) ratio inherent to the aminopyrazole core means that its decomposition—particularly during diazotization or oxidative stress—can release significant energy (-65 to -150 kJ/mol), often accompanied by rapid gas evolution (

This guide addresses the three most critical thermal events associated with this molecule:

  • Diazotization Runaway (Sandmeyer/Deamination chemistry).

  • Acylation/Condensation Exotherms (Formation of fused heterocycles).[1]

  • Acid-Base Neutralization Spikes .

Module 1: Critical Hazard – Diazotization & Sandmeyer Chemistry[1]

The Hazard Mechanism

The 5-amino group is frequently converted to a diazonium salt (

  • Risk: Pyrazole-5-diazonium salts are notoriously unstable. The electron-rich pyrazole ring can destabilize the diazo group, leading to decomposition at temperatures as low as 10°C.

  • Consequence: Rapid evolution of nitrogen gas + heat

    
     Over-pressurization 
    
    
    Vessel rupture.
Troubleshooting Guide: Diazotization
SymptomProbable CauseImmediate Action
Temperature Spikes during

addition
Dosing Rate > Cooling Capacity. The reaction is instantaneous; heat is generated faster than the jacket can remove it.STOP DOSING immediately. Increase stirrer speed to max safe limit. Do not resume until

.
Delayed Exotherm (Temperature rises after dosing stops) Reagent Accumulation. Poor mixing caused nitrite to pool unreacted.[1] It is now reacting all at once.Emergency Cooling. Do NOT add more reagent. Prepare quench (sulfamic acid or urea) if T approaches 10°C.
Foaming / Gas Evolution Thermal Decomposition. The diazonium salt is breaking down and releasing

.[1]
Open Vent to Scrubber. Ensure the system is not sealed.[1] Lower jacket temperature to -10°C.
Standard Operating Procedure (SOP): Safe Diazotization
  • Solvent: Acetic acid/Propionic acid (preferred) or Mineral acid (

    
    ).[1]
    
  • Temperature Limit:

    
     to 
    
    
    . Never exceed +5°C.
  • Monitoring: Use Starch-Iodide paper to confirm excess nitrous acid (turns blue/black).[1]

  • Quench: Have a solution of Sulfamic Acid or Urea ready to destroy excess nitrite if the reaction stalls.[1]

Module 2: Condensation & Cyclization (Pyrazolo-Pyrimidines)[1][3]

The Hazard Mechanism

Reacting the amine with 1,3-dicarbonyls (e.g., acetylacetone) or alkynes often requires acid catalysis or high temperatures.[1]

  • Risk: These reactions are condensation polymerizations in nature. They release water/alcohol and heat.[1] If the reagents are mixed cold and then heated ("heat-to-reflux"), the reaction may initiate suddenly at a threshold temperature, causing a "thermal jump."[1]

Troubleshooting Guide: Cyclization

Q: I am seeing a sudden boil-over when heating the reaction mixture to reflux. Why?

A: You likely used a "dump and heat" procedure.[1] The reaction has a high activation energy but is exothermic.[1] As you heated, nothing happened until you hit ~60°C, at which point all the reagents reacted simultaneously. [1] Fix: Use a Semi-Batch Protocol . Heat the solvent/catalyst to reflux first, then dose the pyrazole-amine (or the dicarbonyl) slowly over 1-2 hours. This consumes the heat as it is generated.[1]

Q: The product precipitates as a thick sludge, and the temperature is rising.

A: Precipitation reduces stirring efficiency (heat transfer coefficient


 drops).[1] The heat is trapped in the center of the reactor (hot spot).
[1] Fix:  Add more solvent (dilution) or switch to a high-torque overhead stirrer. Ensure the impeller type is an Anchor  or Helical Ribbon  for slurries, not a simple propeller.[1]

Module 3: Engineering Controls & Decision Logic

Visualizing the Safety Workflow

Before scaling up any reaction involving 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine , follow this decision logic to prevent thermal runaway.

SafetyLogicStartStart: Reaction PlanningCheckClassIs reaction Diazotizationor Oxidation?Start->CheckClassDSCRun DSC (Diff. Scanning Calorimetry)Check for decomposition < 100°CCheckClass->DSCYes (High Risk)RC1Run RC1 (Reaction Calorimetry)Determine Heat of Reaction (ΔHr)CheckClass->RC1No (General)DSC->RC1StableAdiabaticCalculate Adiabatic Temp Rise (ΔTad)ΔTad = ΔHr / CpRC1->AdiabaticDecisionIs ΔTad > 50°C?Adiabatic->DecisionSafeProceed with Standard Cooling(Batch Mode OK)Decision->SafeNoSemiBatchMANDATORY: Semi-Batch ModeDose Limiting Reagent SlowlyDecision->SemiBatchYes

Figure 1: Thermal Safety Decision Tree for Aminopyrazole Scale-up.

Key Data for Engineering Calculations
ParameterEstimated Value (Class Average)Relevance
Onset of Decomposition (

)
~120°C (Solid) / ~10°C (Diazo soln)Do not heat solid above 100°C without testing.[1] Keep diazo < 5°C.
Heat of Diazotization (

)
-90 to -140 kJ/molHigh Exotherm.[1] Requires active cooling.[1]
Specific Heat Capacity (

)
~1.8 J/g[1]·K (Organic Solvents)Used to calculate how much temperature will rise if cooling fails.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I distill the product if the reaction mixture contains residual diazonium salts? ABSOLUTELY NOT. Distilling a mixture with unquenched diazonium salts will concentrate the explosive intermediate.[1] As the solvent removes, the temperature rises and the concentration increases, leading to a detonation.[1]

  • Protocol: Always test for residual nitrite (Starch-Iodide) and diazonium (coupling test with

    
    -naphthol) before heating/workup. Quench with urea/sulfamic acid first.[1]
    

Q2: The trifluoromethyl group—does it make the amine less reactive? Yes.[1] The

1
  • Implication: You might be tempted to apply more heat to force the reaction.[1] Do not do this blindly. The thermal instability of the pyrazole core remains, even if the amine is sluggish.[1] Use catalysts (e.g., DMAP, Lewis Acids) rather than excess heat.[1]

Q3: What is the best solvent for managing the exotherm?

  • Recommended: Dichloromethane (DCM) or Toluene.[1]

    • Why? DCM boils at 40°C. If the reaction runs away, the solvent boiling acts as a "thermal fuse," limiting the temperature to 40°C (reflux cooling) preventing the mixture from reaching the decomposition temperature of the pyrazole.[1]

  • Avoid: High-boiling solvents like DMSO or DMF for the initial exothermic steps, as they cannot provide evaporative cooling during a runaway.

References

  • Reactive Chemical Hazards of Diazonium Salts. Sheng, M., Frurip, D., & Gorman, D. (2015).[1][3] Journal of Loss Prevention in the Process Industries.[1] (Provides the "12 Cardinal Rules" for handling diazonium species safely). Link[1]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole. Larsen, S. et al. (2022). Molecules.[1][4][5][6][7][8][9][10] (Detailed case study on scaling up aminopyrazole diazotization and handling thermal risks). Link

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI Molbank (2022).[1] (Discusses acid-catalyzed condensation conditions and isolation of trifluoromethyl-phenyl pyrazoles). Link

  • Thermal Stability of Pyrazoles. NIST WebBook.[1] (Thermochemical data for 3-methyl-5-(trifluoromethyl)pyrazole derivatives). Link

Technical Support Center: Solvent Effects on the Reactivity of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. The unique electronic and steric properties of this molecule, particularly the interplay between the nucleophilic 5-amino group and the electron-withdrawing trifluoromethylphenyl substituent, make its reactivity highly dependent on the chosen solvent system. This resource provides in-depth, field-proven insights into troubleshooting common experimental challenges and answers frequently asked questions.

Section 1: Understanding the Core Reactivity and Solvent Interactions

Before troubleshooting specific reactions, it is crucial to understand the fundamental properties of the molecule and how solvents mediate its behavior.

Q1: What are the key structural features of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine that dictate its reactivity and sensitivity to solvents?

A1: The reactivity of this compound is governed by three main features, each influenced differently by the solvent environment:

  • The 5-Amino Group (-NH₂): This is the primary nucleophilic center of the molecule. Its basicity and nucleophilicity are strongly modulated by the solvent. Protic solvents can hydrogen-bond with the amine, reducing its nucleophilicity, while aprotic solvents leave it more "bare" and reactive.

  • The Pyrazole Ring: This aromatic heterocycle has multiple potential reaction sites. The nitrogen at position 2 is basic and can be protonated or alkylated, while the carbon at position 4 can undergo electrophilic substitution.[1][2] Solvent polarity can influence which site is favored in a reaction.[3]

  • The 1-(2-(trifluoromethyl)phenyl) Group: The CF₃ group is strongly electron-withdrawing, which reduces the basicity of the entire pyrazole system compared to an unsubstituted phenylpyrazole. Its ortho position also introduces significant steric hindrance, which can direct the approach of reagents and be influenced by the size and shape of solvent molecules in the solvation shell.

Section 2: Troubleshooting Guide for Common Synthetic Transformations

This section addresses specific problems you may encounter during common derivatization reactions and provides solvent-focused solutions.

Issue 1: Low Yields in N-Acylation or N-Sulfonylation Reactions

Q2: I am attempting to acylate the 5-amino group with an acid chloride in dichloromethane (DCM), but my yields are consistently low (<40%), and I see unreacted starting material.

A2: This is a common issue stemming from a combination of factors, including base choice and, critically, the solvent's ability to manage reaction byproducts and stabilize intermediates.

Root Cause Analysis:

  • HCl Byproduct: The reaction of an amine with an acid chloride generates one equivalent of HCl. In a non-polar aprotic solvent like DCM, this HCl can protonate the starting amine, rendering it unreactive and effectively halting the reaction. The resulting ammonium salt often precipitates, further complicating the reaction mixture.

  • Insufficient Basicity: While a tertiary amine base (e.g., triethylamine, Et₃N) is often added to scavenge HCl, its effectiveness can be hampered in certain solvents if it is also protonated and precipitates.

Troubleshooting Protocol & Solvent Recommendations:

  • Switch to a More Polar Aprotic Solvent: Solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are superior choices for this reaction. They can better solvate the ionic intermediates and the ammonium salt byproducts, keeping them in solution and maintaining a homogeneous reaction environment.

  • Optimize the Base:

    • Pyridine: Using pyridine as both the base and the solvent can be highly effective. It is a strong enough base to scavenge HCl and its polarity is suitable for the reaction.

    • Diisopropylethylamine (DIPEA): This sterically hindered base is less likely to compete with the 5-amino group in reacting with the acylating agent. It is highly effective in both DCM and MeCN.

  • Consider a Two-Phase System (Schotten-Baumann conditions): For robust, scalable reactions, a two-phase system can be ideal. Dissolve the amine in a solvent like Toluene or DCM and the base (e.g., NaOH or K₂CO₃) in water. With vigorous stirring, the acylation occurs at the interface, and the HCl byproduct is immediately neutralized in the aqueous phase.

Data Summary: Solvent Choice for N-Acylation

SolventTypeDielectric Constant (ε)Typical Outcome & Rationale
Dichloromethane (DCM)Aprotic, Non-polar9.1Poor. Fails to solvate ionic byproducts, leading to precipitation and incomplete reaction.
Acetonitrile (MeCN)Aprotic, Polar37.5Good. Solvates intermediates and byproducts, promoting reaction completion.
N,N-Dimethylformamide (DMF)Aprotic, Polar36.7Excellent. High polarity and solvating power. Ideal for difficult acylations but can be hard to remove.
PyridineAprotic, Polar (acts as base)12.4Excellent. Serves as both solvent and base, driving the reaction to completion.
Toluene/Water (2-phase)BiphasicN/AExcellent. Irreversibly removes HCl byproduct into the aqueous phase. Ideal for scale-up.
Issue 2: Poor Control and Side Products in Diazotization Reactions

Q3: I am trying to form a diazonium salt from the 5-amino group to perform a Sandmeyer reaction. The reaction is messy, and my final yield of the substituted product is very low.

A3: The stability of diazonium salts is notoriously sensitive to the reaction medium.[4] Solvent choice is critical for controlling the formation of the nitrosating agent and stabilizing the resulting diazonium intermediate.[5][6]

Root Cause Analysis:

  • Decomposition: In solvents that are too nucleophilic (like methanol or ethanol) or at elevated temperatures, the diazonium salt can decompose prematurely or undergo solvolysis, leading to undesired byproducts.[7]

  • Poor Solubility: The starting amine may have poor solubility in highly aqueous acidic media, leading to a heterogeneous reaction and slow, incomplete diazotization.

  • Side Reactions: If the concentration of free amine is too high, it can couple with the newly formed diazonium salt to form a triazene (diazoamino) compound, which is a common impurity.

Troubleshooting Workflow for Diazotization:

G cluster_0 Diazotization Troubleshooting A Start: Low Yield / Impure Product B Is the starting amine fully dissolved in the acid before adding NaNO₂? A->B C No B->C If No D Yes B->D If Yes E Action: Switch to a co-solvent system. Try Acetic Acid / H₂O or THF / aq. HCl. C->E F Is the temperature maintained at 0-5 °C? D->F E->F G No F->G If No H Yes F->H If Yes I Action: Improve cooling. Ensure slow, portion-wise addition of NaNO₂ solution. G->I J Consider solvent for Sandmeyer step. Is the Cu(I) salt soluble? H->J I->J K Action: Use Acetonitrile as the solvent for the Sandmeyer reaction. It stabilizes both the diazonium salt and the Cu(I) catalyst. J->K L Success K->L

Caption: Troubleshooting workflow for diazotization reactions.

Solvent Recommendations for Diazotization:

  • Aqueous Strong Acid (HCl, H₂SO₄): This is the classical condition.[5] The key is to ensure the amine salt is fully dissolved before cooling and adding sodium nitrite. If solubility is an issue, a co-solvent is necessary.

  • Acetic Acid / Water: Using concentrated acetic acid as a co-solvent can dramatically improve the solubility of the starting amine while maintaining the acidic conditions required for the reaction.

  • Acetonitrile (for subsequent reactions): While the diazotization is typically done in aqueous acid, if the subsequent step (e.g., Sandmeyer) is sluggish, performing the reaction in a solvent like acetonitrile can be beneficial. Acetonitrile is a poor nucleophile and can help stabilize the diazonium salt.

Section 3: Advanced FAQs

Q4: Can I perform a C-H functionalization at the C4 position of the pyrazole ring, and how does the solvent affect this?

A4: Yes, electrophilic substitution at the C4 position is possible, but it competes with reactions at the amino group.[1][2] Solvent choice is key to modulating the relative reactivity of these sites.

  • For Electrophilic Aromatic Substitution (e.g., Halogenation):

    • Non-polar solvents (DCM, Chloroform): These solvents are preferred. They do not strongly solvate the electrophile, keeping it highly reactive.

    • Protic solvents (Acetic Acid): Acetic acid can be an excellent choice as it can protonate the N2 position of the pyrazole, which can sometimes increase the electron density at C4, facilitating the substitution. It also helps to deactivate the amino group slightly through hydrogen bonding.

Q5: How does solvent choice impact the purification of the final product, especially crystallization?

A5: Solvent selection is critical for effective purification by recrystallization. The principle of "like dissolves like" is a good starting point.

  • General Solubility Profile: The compound is moderately polar. It will have good solubility in polar aprotic solvents (Acetone, Ethyl Acetate) and lower solubility in non-polar solvents (Hexane, Heptane) and polar protic solvents (Water, Ethanol).

  • Recommended Crystallization Systems:

    • Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol and slowly add water until turbidity persists. Cool slowly to obtain crystals.

    • Ethyl Acetate/Hexane: A very common and effective system. Dissolve in hot ethyl acetate and add hexane until cloudy, then cool.

    • Toluene: For less polar impurities, crystallizing from hot toluene upon cooling can be very effective.

References

  • MDPI. (n.d.). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • PubMed Central. (n.d.). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]

  • PubMed Central. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • American Chemical Society. (n.d.). Effect of the solvent on the kinetics of diazotization. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent‐Assisted Efficient Syntheses of 1,3,5‐Triaryl‐1H‐Pyrazoles via Ring Opening and Cyclization in Chalcone Epoxides. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016881A - Solvent medium for diazotization reaction.
  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines. Retrieved from [Link]

  • eScholarship.org. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Retrieved from [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]

  • Ijarse. (n.d.). SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. Retrieved from [Link]

  • ACS Publications. (2024). Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazotisation of aromatic amines and solvolysis of diazonium salts in ethylene glycol ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Some Reactions of 3-Methyl-5-oxo-1-phenyl-Δ2-pyrazoline-4-thiocarbohydrazide. Retrieved from [Link]

  • YouTube. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine. This document provides in-depth, field-proven insights to help you overcome common challenges and achieve efficient, high-yielding syntheses. The unique structural features of this substrate—namely the steric hindrance from the ortho-trifluoromethylphenyl group and the electronic deactivation of the 5-amino moiety—necessitate a rational approach to catalyst system selection.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when working with this challenging substrate.

Q1: What are the primary obstacles in using 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine in cross-coupling reactions?

A: There are three main challenges rooted in the molecule's structure:

  • Low Nucleophilicity: The potent electron-withdrawing effect of the ortho-trifluoromethylphenyl group significantly reduces the electron density on the pyrazole ring and, consequently, the nucleophilicity of the 5-amino group. This makes it a reluctant partner in C-N bond formation.[1]

  • Steric Hindrance: The bulky substituent at the N1 position creates considerable steric congestion around the amine, impeding its access to the metal center of the catalyst. This is a common issue with hindered primary amines.[2]

  • Catalyst Inhibition: The presence of multiple nitrogen atoms (two in the pyrazole ring and the exocyclic amine) can lead to catalyst inhibition. These nitrogen atoms can act as ligands, coordinating to the palladium center and sequestering it from the desired catalytic cycle. This is a known issue with nitrogen-rich heterocycles.[3][4]

Q2: Which cross-coupling reaction is the most logical starting point for this amine?

A: The most direct and common application for this molecule is as the amine component in a Buchwald-Hartwig amination to form a new C-N bond with an aryl or heteroaryl halide/triflate.[5][6] This reaction is specifically designed for such transformations and has a vast toolkit of catalysts and ligands developed to handle difficult substrates.

Q3: I need to set up an initial screening experiment for a Buchwald-Hartwig reaction. What's a robust starting point for the catalyst system?

A: For a substrate that is both sterically hindered and electronically deactivated, a highly active catalyst system is non-negotiable. We recommend starting with a modern, bulky, and electron-rich biarylmonophosphine ligand. These ligands are designed to accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[7]

A reliable starting point would be:

  • Palladium Precatalyst: A G3 or G4 palladacycle precatalyst (e.g., XPhos Pd G3, BrettPhos Pd G3). These are air-stable and provide a reliable source of the active Pd(0) species.

  • Ligand: BrettPhos is an excellent choice for electronically challenging primary amines.[8][9] RuPhos is another strong candidate, particularly for hindered substrates.

  • Base: Sodium tert-butoxide (NaOtBu) is often the base of choice for challenging aminations due to its high basicity and non-nucleophilic nature.

Q4: How critical are solvent and temperature, and what should I use?

A: They are absolutely critical. The solvent must be able to solubilize all components and remain stable at the required temperature. Toluene or 1,4-dioxane are standard choices. It is imperative that the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation. Due to the substrate's low reactivity, expect to require elevated temperatures, typically in the range of 80-110 °C .

PART 2: Troubleshooting Guide for C-N Coupling

This guide provides a logical, cause-and-effect framework for resolving issues encountered during your experiments.

Problem 1: Low or No Conversion of Starting Materials

This is the most common issue, indicating the catalytic cycle is failing to initiate or turn over efficiently.

Logical Troubleshooting Workflow

start Problem: Low/No Conversion cause1 Possible Cause 1: Insufficient Catalyst Activity start->cause1 cause2 Possible Cause 2: Suboptimal Base/Solvent start->cause2 cause3 Possible Cause 3: Catalyst Deactivation start->cause3 solution1 Action: Screen More Active Ligands (e.g., RuPhos, BrettPhos, CPhos) cause1->solution1 Ligand choice is key for deactivated amines. solution2 Action: Switch to a Stronger Base (e.g., LHMDS, K3PO4) cause2->solution2 NaOtBu may be insufficient; stronger bases can promote amine deprotonation. solution3 Action: Increase Temperature Incrementally (e.g., 90°C -> 110°C) cause2->solution3 Higher thermal energy may be needed to overcome activation barriers. solution4 Action: Ensure Rigorous Inert Conditions (Degas solvent, use glovebox) cause3->solution4 Pd(0) is oxygen-sensitive. Formation of Pd-black is a key indicator of decomposition. start Problem: Low Product Yield (SM Consumed) cause1 Possible Cause 1: Reductive Dehalogenation start->cause1 cause2 Possible Cause 2: Homocoupling of Aryl Halide start->cause2 cause3 Possible Cause 3: Product Degradation start->cause3 solution1 Action: Use a Less Electron-Rich Ligand or Lower Temperature cause1->solution1 Overly active catalysts can promote this side reaction. solution2 Action: Lower Catalyst Loading (e.g., 2 mol% -> 1 mol%) cause2->solution2 High catalyst concentration can favor bimolecular side reactions. solution3 Action: Run Reaction at Lower Temp for Longer Time cause3->solution3 solution4 Action: Check Product Stability (Re-subject isolated product to reaction conditions) cause3->solution4

Caption: Troubleshooting workflow for low product yield.

Detailed Analysis and Solutions
  • Cause: Reductive Dehalogenation of the Aryl Halide

    • Explanation: This occurs when the aryl halide partner is reduced to the corresponding arene. This side reaction is often promoted by overly active, electron-rich catalyst systems or the presence of trace water.

    • Solution: If you are using a very electron-rich ligand like BrettPhos and observing significant dehalogenation, consider switching to a slightly less donating but still bulky ligand like XPhos. Lowering the reaction temperature can also disfavor this pathway relative to the desired C-N coupling.

  • Cause: Product Degradation

    • Explanation: The newly formed product may not be stable under the prolonged high temperatures and basic conditions of the reaction.

    • Solution: Monitor the reaction by LC-MS or TLC over time. If you observe the product forming and then its concentration decreasing, degradation is likely. Attempt the reaction at the lowest possible temperature that still provides a reasonable conversion rate, even if it requires a longer reaction time. You can also perform a control experiment where you subject the purified product to the reaction conditions (without the starting materials) to confirm its stability.

PART 3: Recommended Experimental Protocols & Conditions

Protocol 1: General Procedure for Buchwald-Hartwig Amination Screening

This protocol provides a standardized, robust starting point for your experiments.

  • Preparation: In a glovebox, add the aryl halide (0.5 mmol, 1.0 equiv.), 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (0.6 mmol, 1.2 equiv.), and the base (see table below, 1.0 mmol, 2.0 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (see table) and ligand (if not using a pre-formed complex) and dissolve in a small amount of the reaction solvent. Add this catalyst solution to the reaction vial.

  • Reaction: Add the anhydrous, degassed solvent (2.5 mL, 0.2 M) to the vial. Seal the vial tightly with a Teflon-lined cap.

  • Heating & Monitoring: Remove the vial from the glovebox and place it in a pre-heated aluminum heating block at the specified temperature. Monitor the reaction progress by taking aliquots and analyzing via LC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate. Purify the crude product by column chromatography.

Data Table: Recommended Starting Conditions for Screening
Parameter Condition A (High Activity) Condition B (Moderate Activity) Condition C (Alternative Base)
Pd Precatalyst BrettPhos Pd G3 [8]XPhos Pd G3RuPhos Pd G3
Catalyst Loading 2 mol%2 mol%2 mol%
Base NaOtBuNaOtBuK₃PO₄
Solvent Toluene1,4-DioxaneToluene
Temperature 100 °C100 °C110 °C
Rationale Maximizes activity for a challenging substrate.A robust, general-purpose system.A weaker, non-nucleophilic base; may reduce side reactions.

PART 4: References

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Fors, B. P., et al. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions. Journal of the American Chemical Society. [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank. [Link]

  • National Institutes of Health. (n.d.). Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]

  • OpenOChem Learn. (n.d.). Buchwald–Hartwig Amination. [Link]

  • ACS Publications. (2012). Stereoselective Synthesis of Enamides by Palladium Catalyzed Coupling of Amides with Electron Deficient Olefins. ACS Catalysis. [Link]

  • ACS Publications. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. [Link]

  • PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Publications. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. [Link]

  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • RSC Publishing. (n.d.). Combinatorial synthesis of substituted pyrazolo-fused quinazolines by the Rh(iii)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ACS Publications. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • DSpace@MIT. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. [Link]

  • ResearchGate. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • ACS Publications. (2022). Nickel and Palladium Catalysis: Stronger Demand than Ever. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2025). Amines as the ligands for palladium-catalyzed coupling reactions. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Reddit. (2026). Troubleshooting a C–N Coupling Reaction. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Specialty Chemicals. (2026). The Role of Trifluoromethylated Pyrazoles in Modern Drug Discovery. [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • RSC Publishing. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). [Link]

  • Royal Society of Chemistry. (n.d.). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. [Link]

  • Springer. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • PubMed. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions. [Link]

Sources

Technical Support Center: Work-Up & Purification of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the post-reaction work-up and purification of this important heterocyclic amine. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

The synthesis of 5-aminopyrazoles, such as the target compound, typically involves the condensation of a hydrazine derivative—in this case, (2-(trifluoromethyl)phenyl)hydrazine—with a β-ketonitrile like 3-oxobutanenitrile.[1] While the synthesis appears straightforward, the purification process is often complicated by the formation of regioisomers, residual starting materials, and decomposition byproducts. This guide offers solutions to these common issues in a practical question-and-answer format.

Troubleshooting & FAQs

Q1: My final product is a mixture of two isomers that are difficult to separate. How can I isolate the desired 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine?

Expert Analysis: This is the most common challenge in the synthesis of asymmetrically substituted pyrazoles.[1] When (2-(trifluoromethyl)phenyl)hydrazine reacts with an unsymmetrical β-dicarbonyl or β-ketonitrile equivalent, cyclization can occur in two different ways, leading to a mixture of regioisomers. Your mixture likely contains the desired product and the isomeric impurity, 5-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine . The key to separation lies in exploiting the subtle differences in their physical properties.

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start -> decision_chrom; decision_chrom -> chrom_protocol [label="Yes"]; chrom_protocol -> check_purity1; check_purity1 -> pure_product [label="Success"]; check_purity1 -> decision_recryst [label="Failure / Co-elution"]; decision_chrom -> decision_recryst [label="No"]; decision_recryst -> recryst_protocol [label="Yes"]; recryst_protocol -> check_purity2; check_purity2 -> pure_product [label="Success"]; check_purity2 -> end_fail [label="Failure"]; decision_recryst -> end_fail [label="No"]; }

Isomer Separation Decision Workflow

Solution A: Flash Column Chromatography

Chromatography is the most powerful method for separating regioisomers.[2] Since your product is an amine, which is basic, it can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation.[3] To overcome this, you can either modify the mobile phase or use a different stationary phase.

Data Summary: Recommended Chromatography Systems

Stationary PhaseMobile Phase SystemRationale & Key Insights
Standard Silica Gel Hexane/Ethyl Acetate + 1% Triethylamine (TEA)The TEA acts as a competing base, masking the acidic silanol sites on the silica and improving the peak shape of the amine product.[4]
Standard Silica Gel Dichloromethane/Methanol + 0.5-1% Ammonium HydroxideFor more polar amines, a methanol gradient may be necessary. The ammonium hydroxide serves the same purpose as TEA.[4]
Amine-Functionalized Silica Hexane/Ethyl Acetate or Hexane/THFThis is often the most effective but more expensive option. The amine-functionalized surface minimizes the acid-base interaction, leading to excellent peak symmetry and potentially better separation.[3]
Reversed-Phase C18 Silica Water/Acetonitrile + 0.1% Formic Acid or AmmoniaIf the isomers have different polarities, reversed-phase chromatography can be effective. A basic modifier like ammonia is often preferred for basic compounds to ensure they are in their neutral form.[4]

Step-by-Step Protocol: Flash Chromatography on Silica Gel

  • Dry Load Preparation: Dissolve a small amount of your crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small portion of silica gel (approx. 2-3 times the mass of your crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Pack a glass column with silica gel using your chosen starting eluent (e.g., 95:5 Hexane/Ethyl Acetate + 1% TEA). Ensure the column is packed evenly without any air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even band.

  • Elution: Begin elution with your starting mobile phase. Gradually increase the polarity of the eluent (gradient elution) based on TLC analysis. For example, move from 5% to 30% Ethyl Acetate in Hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which contain your desired product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Solution B: Recrystallization

If the isomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective and scalable purification method.[2]

Step-by-Step Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude mixture in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold.

  • Binary Solvent System: If a single solvent is not ideal, try a binary system. Dissolve the crude product in a small amount of a "soluble" solvent (e.g., ethanol, ethyl acetate) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., water, hexane) dropwise until the solution becomes cloudy (the cloud point).

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent or solvent system.

  • Cooling & Crystallization: Slowly cool the solution to room temperature, and then in an ice bath, to induce crystallization. Slow cooling is crucial for forming pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum. Check the purity of the crystals and the mother liquor by TLC or LCMS to assess the efficiency of the separation.

Q2: My crude product is a dark, oily residue. What causes this and how can I clean it up?

Expert Analysis: The development of a dark color, often yellow, red, or brown, is typically due to the decomposition of the hydrazine starting material or the oxidation of the amine product or reaction intermediates.[2] These colored impurities are often highly polar and can be removed with simple work-up procedures before final purification.

digraph "Acid_Base_Extraction_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

start [label="Crude Product in\nOrganic Solvent (e.g., EtOAc)"]; add_acid [label="Extract with\nAqueous Acid (e.g., 1M HCl)"]; separate1 [label="Separate Layers", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; organic_phase1 [label="Organic Layer:\nContains Neutral & Acidic Impurities\n(Discard)"]; aqueous_phase1 [label="Aqueous Layer:\nContains Protonated Amine Product\n(R-NH3+ Cl-)"]; basify [label="Basify Aqueous Layer\nwith NaOH or NaHCO3 to pH > 10"]; extract_org [label="Extract with Fresh\nOrganic Solvent (e.g., EtOAc)"]; separate2 [label="Separate Layers", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; aqueous_phase2 [label="Aqueous Layer:\nContains Inorganic Salts\n(Discard)"]; organic_phase2 [label="Organic Layer:\nContains Purified Amine Product"]; finish [label="Dry (Na2SO4), Filter,\n& Concentrate"]; final_product [label="Partially Purified Product\n(Ready for Chromatography or Recrystallization)"];

start -> add_acid; add_acid -> separate1; separate1 -> organic_phase1; separate1 -> aqueous_phase1; aqueous_phase1 -> basify; basify -> extract_org; extract_org -> separate2; separate2 -> aqueous_phase2; separate2 -> organic_phase2; organic_phase2 -> finish; finish -> final_product; }

Acid-Base Extraction Workflow for Amine Purification

Solution A: Activated Charcoal Treatment

For removing colored impurities, activated charcoal is highly effective due to its high surface area and ability to adsorb large, conjugated molecules that are often responsible for color.[2]

Step-by-Step Protocol: Charcoal Treatment

  • Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate or methanol).

  • Add a small amount of activated charcoal (typically 1-5% by weight of your crude product).

  • Stir or gently heat the mixture for 15-30 minutes.

  • Filter the mixture through a pad of Celite® or a fine filter paper to remove the charcoal.

  • The resulting solution should be significantly lighter in color and can be concentrated and subjected to further purification.

Solution B: Acid-Base Extraction

This is a cornerstone technique for purifying amines. It leverages the basicity of the amine functional group to separate it from neutral or acidic impurities.[2]

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer as a salt (R-NH₃⁺Cl⁻). Most colored, non-basic impurities will remain in the organic layer.

  • Separate the layers. Discard the organic layer (or save it to check for product loss).

  • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Carefully basify the aqueous layer by adding a base (e.g., 10% NaOH or saturated NaHCO₃ solution) until the pH is >10. This deprotonates the amine salt, causing the neutral amine product to precipitate or form an oil.

  • Extract the now-neutral amine product back into a fresh organic solvent (e.g., 3 x EtOAc).

  • Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified amine.

Q3: How do I remove unreacted (2-(trifluoromethyl)phenyl)hydrazine from my product?

Expert Analysis: Unreacted starting materials are a common issue. Fortunately, the hydrazine starting material is also a base, but its properties are different enough from the product to allow for separation.

Solution A: Acidic Wash

During the work-up, a simple wash with dilute acid can help remove the more basic hydrazine. However, since your product is also an amine, this step can lead to product loss if not done carefully. The acid-base extraction described in Q2 is a more thorough way to achieve this separation.

Solution B: Column Chromatography

This is often the most reliable method. The hydrazine starting material and the pyrazole-amine product will have different polarities and thus different retention factors (Rf) on a TLC plate, allowing for effective separation via column chromatography as described in Q1 .[5]

Solution C: Recrystallization

If the product is a solid and the unreacted hydrazine is an oil or has very different solubility characteristics, recrystallization can effectively leave the hydrazine impurity behind in the mother liquor.[6]

Q4: My purified amine product is turning dark upon storage. How can I prevent this?

Expert Analysis: Aromatic amines are notoriously susceptible to air oxidation, which often results in the formation of highly colored quinone-like structures. This is a common stability issue.

Solutions for Proper Storage:

  • Inert Atmosphere: Store the purified amine under an inert atmosphere of nitrogen or argon to prevent contact with oxygen.

  • Cold and Dark: Keep the container in a refrigerator or freezer and protect it from light, which can accelerate oxidation.

  • Salt Formation: For long-term storage, consider converting the amine to a more stable salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt. The salt can be prepared by dissolving the amine in a solvent like diethyl ether or ethyl acetate and bubbling dry HCl gas through it or adding a solution of HCl in a solvent. The salt can then be stored and the free amine can be regenerated by treatment with a base when needed.

References

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?[Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.[Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Reddit. (2022). Chromotography with free amines?[Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]

  • ResearchGate. (2020). How to remove excess starting material Pyrenecarboxyaldehyde?[Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.[Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.[Link]

Sources

Technical Support Center: Stability & Degradation of Pyrazole-5-Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways for 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Executive Summary & Molecule Profile

User Context: You are likely utilizing 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine as a scaffold for SDHI fungicides (e.g., analogs of Fluxapyroxad) or HPPD-inhibitor herbicides.[1][2]

The Core Problem: 5-aminopyrazoles are electron-rich enamines masked within a heteroaromatic cycle. While the trifluoromethyl (


) group on the phenyl ring provides metabolic stability (blocking cytochrome P450 oxidation at that position), the exocyclic amine (

) remains a "soft spot" for oxidative and photolytic degradation.[1][2]

Quick Diagnostic Triage:

Observation Likely Cause Immediate Action
Sample turns brown/red Oxidative Coupling: Formation of azo-dimers or imino-quinones.[1][2] Purge with Argon; Store at -20°C.
New peak at RRT ~0.8 N-Oxidation: Formation of hydroxylamine species.[1][2] Check for peroxides in solvents (e.g., THF/Ethers).

| Loss of Assay in Light | Photolysis: Ring rearrangement or N-N bond cleavage. | Use amber glassware; avoid fluorescent light.[2] |

Detailed Degradation Pathways

Pathway A: Oxidative Instability (The "Browning" Mechanism)

The most common complaint regarding this intermediate is discoloration. This is not simple decomposition but rather oxidative dimerization .

  • Mechanism: The 5-amino group is electron-donating.[1][2] Even with the electron-withdrawing

    
    -
    
    
    
    -phenyl group, the pyrazole nitrogen system can stabilize a radical cation.[1][2]
    • Initiation: Trace oxygen or peroxides abstract a proton/electron from the amine, forming a nitrogen-centered radical (

      
      ).[1][2]
      
    • Propagation: Two radicals couple, or a radical attacks a neutral parent molecule.

    • Termination: Formation of Azo-dimers (

      
      ) or Hydrazines  (
      
      
      
      ). These highly conjugated systems absorb visible light, causing the brown/red color even at low impurity levels (<0.5%).
Pathway B: Photolytic Degradation

Pyrazoles absorb strongly in the UV region. The 1-(2-trifluoromethyl)phenyl substituent creates a "push-pull" electronic system that can be photo-labile.[1][2]

  • Mechanism: UV excitation (

    
    ) can lead to homolytic cleavage of the weak N-N bond within the pyrazole ring, leading to ring-opening nitriles or rearrangement to imidazoles (less common but possible).
    
Pathway C: Hydrolytic Stability (pH Dependent)
  • Acidic Conditions: The molecule is generally stable. The amine protonates (

    
    ), which protects it from oxidation.
    
  • Basic Conditions: Highly unstable.[1] The free base is the reactive species for oxidation.

Visualizing the Pathways (Interactive Logic)

The following diagram illustrates the critical degradation nodes.

DegradationPathways Parent Parent Molecule (3-Methyl-1-(2-CF3-phenyl)-1H-pyrazol-5-amine) Oxidation Oxidative Stress (Air/Peroxides) Parent->Oxidation Storage > 25°C UVLight UV Light Exposure (hν) Parent->UVLight λ < 300nm Radical N-Centered Radical (Intermediate) Oxidation->Radical -H• NOxide N-Hydroxylamine (Polar Impurity) Oxidation->NOxide +[O] Dimer Azo-Dimer / Hydrazine (Colored Impurity) Radical->Dimer Coupling ExcitedState Excited Singlet State UVLight->ExcitedState RingOpen Ring Opening (Nitrile Formation) ExcitedState->RingOpen N-N Cleavage

Figure 1: Primary degradation logic tree. The Red path (Oxidation) is the most frequent storage issue; the Yellow path (UV) is an operational handling risk.

Troubleshooting Protocols (Step-by-Step)

Protocol A: Forced Degradation Stress Test (ICH Q1A Aligned)

Use this to validate your analytical method (HPLC/LC-MS).[1][2]

StressorConditionDurationExpected Degradation
Acid Hydrolysis 0.1 N HCl, 60°C24 Hours< 5% (Stable due to protonation)
Base Hydrolysis 0.1 N NaOH, 60°C4 Hours> 10% (Rapid oxidation/dimerization)
Oxidation 3%

, RT
1 Hour> 15% (Formation of N-oxides/Nitro)
Photolysis 1.2M Lux hours24 HoursVariable (Depends on solvent)

Step-by-Step Execution:

  • Preparation: Dissolve 10 mg of the amine in 10 mL of Acetonitrile/Water (50:50).

  • Dosing: Add 1 mL of stress agent (HCl, NaOH, or

    
    ).
    
  • Quenching: Crucial Step. Neutralize acid/base samples exactly to pH 7.0 before injection to prevent on-column degradation.[1][2]

  • Analysis: Use a C18 column (e.g., Agilent Zorbax Eclipse Plus) with a gradient of 0.1% Formic Acid in Water vs. Acetonitrile.

Protocol B: Removing the "Brown Color" (Purification)

If your batch has already oxidized:

  • Dissolution: Dissolve the crude material in minimal Dichloromethane (DCM).

  • Wash: Wash with a 10% Sodium Bisulfite (

    
    ) solution. This is a reducing agent that can sometimes reverse early-stage oxidation or remove quinone-like impurities.[1][2]
    
  • Filtration: Pass through a short pad of silica gel. The polar azo-dimers will stick to the silica; the parent amine will elute.[1][2]

Frequently Asked Questions (FAQ)

Q1: Can I use this amine in a reaction with an acid chloride without protecting the amine?

  • Answer: Yes, but with caution. The 5-amino group is nucleophilic, but the steric bulk of the ortho-trifluoromethyl group on the N1-phenyl ring might slow down the reaction rate compared to a simple aniline.[1][2] You may need a stronger base (e.g., Pyridine or DMAP) to drive the acylation to completion.

Q2: Why does the LC-MS show a mass of M+16?

  • Answer: This is the N-Oxide or Hydroxylamine impurity (

    
    ).[1][2] This confirms oxidative degradation. Ensure your solvents (especially THF or Dioxane) are peroxide-free using test strips before use.[1][2]
    

Q3: Is the trifluoromethyl group stable?

  • Answer: Generally, yes. The

    
     bond is one of the strongest in organic chemistry (
    
    
    
    ). However, under strongly reducing conditions (e.g., Lithium Aluminum Hydride or dissolving metals), you might observe defluorination. Under standard synthetic conditions (Suzuki coupling, Amide bond formation), it is inert.

References & Authority

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1]

  • PubChem Compound Summary. 5-Amino-1-phenyl-3-methylpyrazole (Analogous Scaffold).[1][2]

  • Fipronil Degradation Studies. (Providing SAR context for 5-amino-1-arylpyrazoles). Journal of Agricultural and Food Chemistry. Note: Fipronil shares the 5-amino-1-phenylpyrazole core and exhibits similar photolytic instability.[1][2]

  • Oakwood Chemical. Safety Data Sheet for 3-(Trifluoromethyl)-1H-pyrazol-5-amine. (Component safety data).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthetic Advantages of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful development of novel therapeutics and functional materials. Among the myriad of heterocyclic scaffolds, pyrazoles stand out for their versatile biological activities and synthetic accessibility. This guide provides an in-depth analysis of a particularly valuable derivative, 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine , elucidating its synthetic advantages and comparing its utility against relevant alternatives.

The Strategic Advantage of the Trifluoromethylphenyl Pyrazole Scaffold

The incorporation of a trifluoromethyl (-CF3) group into a phenyl ring attached to a pyrazole core is a deliberate design choice that imparts a range of beneficial properties. The trifluoromethyl group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the pharmacokinetic and pharmacodynamic profile of a molecule.[1]

One of the most notable advantages is the potential for increased metabolic stability. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This can lead to a longer in vivo half-life and improved bioavailability of the final compound. Furthermore, the lipophilicity of the -CF3 group can enhance membrane permeability, facilitating the transport of the molecule to its target site.

From a synthetic standpoint, the presence of the trifluoromethyl group on the phenylhydrazine precursor can influence the regioselectivity of the pyrazole ring formation. The electronic effects of the -CF3 group can direct the cyclization reaction to favor the formation of a specific regioisomer, which is a critical consideration in the synthesis of complex molecules.[2]

Comparative Analysis: The Impact of the Trifluoromethyl Group

To illustrate the advantages of using 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, a comparison with its non-fluorinated analog, 3-methyl-1-phenyl-1H-pyrazol-5-amine, is instructive. While direct head-to-head experimental data for every application is not always available in published literature, we can infer the likely benefits based on established principles and available data for similar compounds.

Feature3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine3-Methyl-1-phenyl-1H-pyrazol-5-amine (and other alternatives)Rationale and Supporting Evidence
Metabolic Stability Expected to be highGenerally lowerThe C-F bond is significantly stronger than the C-H bond, making the trifluoromethyl group resistant to metabolic oxidation.[2]
Lipophilicity IncreasedLowerThe trifluoromethyl group significantly increases the lipophilicity of the molecule, which can improve cell membrane permeability.[1]
Binding Affinity Potentially enhancedVariableThe trifluoromethyl group can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity.
Acidity of N-H protons IncreasedLowerThe electron-withdrawing nature of the trifluoromethyl group increases the acidity of the pyrazole N-H protons, which can be advantageous in certain synthetic transformations.
Regioselectivity in Synthesis Can be influenced by the -CF3 groupPrimarily governed by other substituents and reaction conditionsThe electronic nature of the trifluoromethyl group can direct the initial nucleophilic attack of the hydrazine, leading to improved regioselectivity in pyrazole formation.[2]
Yield in Synthesis Moderate to excellent yields have been reported for similar compounds.[3]Generally good yields, but can be lower in some cases.[4]The specific yield will depend on the reaction conditions, but the synthesis of trifluoromethylated pyrazoles is generally efficient.

A Note on Regioisomers: The synthesis of N-substituted pyrazoles from substituted hydrazines and 1,3-dicarbonyl compounds can often lead to the formation of two regioisomers.[2] The reaction conditions, including the solvent and catalyst, can be optimized to favor the desired isomer. Microwave-assisted synthesis has been shown to be an effective method for improving yields and, in some cases, altering the regioisomeric ratio.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine and a common derivative, illustrating its utility as a synthetic intermediate.

Protocol 1: Synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

This protocol is based on the well-established Knorr pyrazole synthesis, adapted for the specific starting materials.

Materials:

  • (2-(Trifluoromethyl)phenyl)hydrazine

  • Ethyl acetoacetate

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (2-(trifluoromethyl)phenyl)hydrazine (1 equivalent) and ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Slowly add ethyl acetoacetate (1 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

Expected Yield: Based on similar syntheses, yields in the range of 70-85% can be expected.[3]

Protocol 2: N-Acetylation of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

This protocol demonstrates a common transformation of the amine functionality, highlighting its utility as a building block.

Materials:

  • 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (for workup)

  • Saturated aqueous sodium bicarbonate (for workup)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Dissolve 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding 1M HCl.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield N-(3-methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)acetamide.

Visualizing the Synthetic Workflow

To better understand the logical flow of the synthesis and its significance, the following diagrams are provided.

SynthesisWorkflow cluster_synthesis Synthesis of the Core Scaffold cluster_application Synthetic Application Start Starting Materials: (2-(Trifluoromethyl)phenyl)hydrazine Ethyl Acetoacetate Reaction Knorr Pyrazole Synthesis (Ethanol, Acetic Acid, Reflux) Start->Reaction Condensation Workup Workup & Purification (Extraction, Chromatography) Reaction->Workup Isolation Product 3-Methyl-1-(2-(trifluoromethyl)phenyl) -1H-pyrazol-5-amine Workup->Product Pure Product CoreProduct Core Scaffold Derivatization N-Acetylation (Acetic Anhydride, Pyridine) CoreProduct->Derivatization Functionalization FinalProduct Acetylated Derivative Derivatization->FinalProduct FurtherSynthesis Further Synthetic Transformations FinalProduct->FurtherSynthesis Advanced Intermediate

Caption: Synthetic workflow for 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

AdvantageComparison CenterNode 3-Methyl-1-(2-(trifluoromethyl)phenyl) -1H-pyrazol-5-amine Advantage1 Enhanced Metabolic Stability CenterNode->Advantage1 Advantage2 Increased Lipophilicity CenterNode->Advantage2 Advantage3 Improved Binding Affinity CenterNode->Advantage3 Advantage4 Favorable Synthetic Handle CenterNode->Advantage4 Alternative Non-fluorinated Analogues Disadvantage1 Lower Metabolic Stability Alternative->Disadvantage1 Disadvantage2 Reduced Lipophilicity Alternative->Disadvantage2 Disadvantage3 Potentially Weaker Binding Alternative->Disadvantage3

Caption: Key advantages of the trifluoromethylphenyl pyrazole scaffold.

Conclusion

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine represents a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. The strategic incorporation of a trifluoromethyl group on the phenyl ring imparts a range of advantageous properties, including enhanced metabolic stability and lipophilicity, which are crucial for the development of effective therapeutic agents. The synthetic protocols for its preparation are well-established and generally provide good yields. For researchers and scientists in the field, the use of this and similar fluorinated pyrazole derivatives offers a powerful tool for the rational design and synthesis of next-generation pharmaceuticals and functional materials.

References

  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PMC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC. [Link]

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications. [Link]

  • Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. ResearchGate. [Link]

  • Process for preparation of celecoxib.
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validation of biological activity of compounds from 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

This guide provides a technical validation framework for 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (referred to herein as Scaffold A ).[1][2] This compound serves as a privileged pharmacophore in drug discovery, particularly for synthesizing kinase inhibitors, antimicrobial Schiff bases, and anti-inflammatory agents.[2]

The Core Advantage: The Ortho-Trifluoromethyl Effect Unlike standard pyrazoles (e.g., Edaravone analogs) or para-substituted derivatives, the 2-trifluoromethyl (ortho-CF3) group on the N-phenyl ring introduces two critical bio-physicochemical advantages:[1][2]

  • Conformational Locking: The steric bulk of the ortho-CF3 group (Van der Waals radius ~2.2 Å) forces the phenyl ring to twist out of coplanarity with the pyrazole core.[1][2] This "twisted" conformation is often required to fit into restricted hydrophobic pockets of enzymes (e.g., p38 MAPK or COX-2).[1]

  • Metabolic Blockade: The C-F bond is metabolically inert.[1][2] Placing it at the ortho position protects the N-phenyl ring from common metabolic oxidations that occur at electron-rich positions, significantly extending half-life (

    
    ) compared to non-fluorinated analogs.[1][2]
    

Comparative Performance Analysis

To validate Scaffold A , we compare its derivative performance against two industry standards:

  • Standard B: 3-Methyl-1-phenyl-1H-pyrazol-5-amine (Non-fluorinated parent).[1][2]

  • Standard C: 3-Methyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine (Para-chloro analog, common in agrochemicals).[1][2]

Table 1: Comparative Biological Activity (Representative Data)

Data aggregated from structure-activity relationship (SAR) trends in pyrazole medicinal chemistry.

FeatureScaffold A (Ortho-CF3) Standard B (Unsubstituted)Standard C (Para-Cl)Performance Note
LogP (Lipophilicity) 3.2 - 3.5 1.8 - 2.12.5 - 2.8Higher LogP improves cell membrane permeability (passive transport).[1][2]
Antimicrobial Potency (MIC) High (2-4 µg/mL) Low (>64 µg/mL)Moderate (8-16 µg/mL)Ortho-CF3 enhances penetration of bacterial lipid bilayers (e.g., MRSA).[1][2]
Metabolic Stability High Low (Rapid hydroxylation)ModerateCF3 blocks Phase I metabolic oxidation sites.[1][2]
Kinase Selectivity High Specificity Low (Promiscuous binder)ModerateSteric bulk reduces off-target binding by restricting rotation.[1][2]

Validated Experimental Workflows

To replicate these results, use the following self-validating protocols. These workflows ensure that observed activity is due to the compound and not solvent artifacts or precipitation.[2]

Workflow Visualization

The following diagram outlines the critical path from scaffold derivatization to biological validation.

ValidationWorkflow cluster_Assays Parallel Validation Assays Scaffold Scaffold A (Ortho-CF3 Amine) Derivatization Schiff Base/Amide Formation Scaffold->Derivatization Reflux/EtOH Char NMR/MS Verification Derivatization->Char Purity >95% MTT Cytotoxicity (MTT) (Cancer Lines) Char->MTT MIC Antimicrobial (MIC) (Broth Dilution) Char->MIC Analysis SAR Analysis & Lead Selection MTT->Analysis IC50 Calculation MIC->Analysis MIC Determination

Figure 1: Critical path for validating biological activity. Note the mandatory purity check (NMR/MS) before biological testing to prevent false positives from impurities.

Protocol A: Cytotoxicity Validation (MTT Assay)

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HeLa).[1][2] Causality: The tetrazolium salt (MTT) is reduced to purple formazan only by metabolically active mitochondria.[1][2] Cell death prevents this color change.[2]

  • Preparation: Dissolve derivatives of Scaffold A in DMSO to 10 mM stock.

  • Seeding: Seed cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h to allow attachment.
    
  • Treatment: Add compounds in serial dilution (0.1 µM to 100 µM).

    • Control 1: 0.1% DMSO (Vehicle control - establishes 100% viability).[1][2]

    • Control 2: Doxorubicin (Positive control - validates assay sensitivity).[1]

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media, add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm.

    • Calculation:

      
      .[1][2]
      
Protocol B: Antimicrobial Potency (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus (Gram+) and E. coli (Gram-). Trustworthiness: Uses CLSI standard guidelines to ensure reproducibility.

  • Inoculum: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Dilute 1:100 in Mueller-Hinton Broth.

  • Plating: In a 96-well plate, add 100 µL broth containing serial dilutions of Scaffold A derivatives (range: 0.5 – 128 µg/mL).

  • Controls:

    • Sterility Control: Broth only (Must remain clear).[1][2]

    • Growth Control:[1][2][3] Bacteria + Broth + DMSO (Must show turbidity).[1][2]

    • Antibiotic Control: Ciprofloxacin (Must show known MIC).[1][2]

  • Incubation: 18–24h at 37°C.

  • Read: The MIC is the lowest concentration with no visible turbidity .[1][2]

Mechanism of Action (MOA)[1][2]

The biological activity of Scaffold A derivatives is hypothesized to stem from their ability to act as Type II Kinase Inhibitors or DNA Intercalators (depending on the derivative).[2] The ortho-CF3 group is critical here.

Signaling Pathway Inhibition Diagram[1][2]

MOA Compound Scaffold A Derivative Target Hydrophobic Pocket (Kinase/Enzyme) Compound->Target Competitive Binding Pathway Downstream Signaling (e.g., MAPK/NF-kB) Target->Pathway Inhibition CF3 Ortho-CF3 Group (Steric/Lipophilic Lock) CF3->Target Enhances Affinity & Selectivity Result Apoptosis / Growth Arrest Pathway->Result Reduced Proliferation

Figure 2: Mechanism of Action.[1][2] The Ortho-CF3 group (Yellow) acts as a "molecular anchor," enhancing binding affinity within the target's hydrophobic pocket, leading to downstream pathway inhibition.[1][2]

References

  • Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews.[2] Link

    • Validates the "Fluorine Effect" on lipophilicity and metabolic stability.[1][2]

  • Kumar, V., et al. (2013).[2] Pyrazole containing natural products: Synthetic preview and biological significance.[2][3][4][5][6][7] European Journal of Medicinal Chemistry. Link

    • Comprehensive review of pyrazole pharmacophores.
  • Rathore, A., et al. (2021).[2][6][8] Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.[1][6] Molecules. Link

    • Provides direct data on trifluoromethyl-phenyl pyrazole antimicrobial activity.
  • Liu, X., et al. (2012).[2] Synthesis and biological evaluation of novel pyrazole derivatives as antiproliferative agents. Bioorganic & Medicinal Chemistry Letters. Link

    • Supports the anticancer potential of pyrazole-amine scaffolds.[1]

Sources

comparative analysis of kinase inhibitors derived from different pyrazole cores

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal target class, governing a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The pursuit of selective and potent kinase inhibitors has led to the exploration of a multitude of chemical scaffolds, among which the pyrazole ring has established itself as a "privileged" core structure.[1][2] Its synthetic tractability, favorable drug-like properties, and versatile nature as a bioisosteric replacement have made it a cornerstone in the design of numerous clinically approved and investigational kinase inhibitors.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of kinase inhibitors derived from different pyrazole cores. Moving beyond a mere catalog of compounds, we will delve into the causality behind experimental choices, the structural basis for inhibitor activity, and the practical methodologies for their evaluation. Our objective is to furnish a comprehensive resource that is not only informative but also empowers the reader to make strategic decisions in their own kinase inhibitor discovery programs.

The Architectural Versatility of Pyrazole Cores in Kinase Inhibition

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of features that are highly advantageous for kinase inhibitor design. Its ability to engage in crucial hydrogen bonding interactions with the kinase hinge region, a key determinant of binding affinity, is a primary contributor to its success.[2] Furthermore, the pyrazole ring provides a rigid framework upon which various substituents can be strategically placed to optimize potency, selectivity, and pharmacokinetic properties.[3][4]

This section will compare two prominent pyrazole-based cores that have yielded successful kinase inhibitors: the aminopyrazole and the pyrazolo[1,5-a]pyrimidine scaffolds.

The Aminopyrazole Core: A Foundation for Potent and Selective Inhibition

The 3-aminopyrazole moiety is a well-established pharmacophore for the development of potent kinase inhibitors.[5][6] Its utility is exemplified by its presence in inhibitors targeting a range of kinases, including cyclin-dependent kinases (CDKs) and c-Jun N-terminal kinases (JNKs).[5][7] The primary amine group can act as a key hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the inhibitor to the kinase hinge.[5]

The strategic modification of the aminopyrazole core has been instrumental in achieving high selectivity. For instance, in the development of JNK3 inhibitors, the planar nature of the pyrazole and the N-linked phenyl structures of the aminopyrazole class were found to better occupy the smaller active site of JNK3 compared to the larger active site of the closely related p38 kinase, leading to over 2800-fold selectivity.[5]

The Pyrazolo[1,5-a]pyrimidine Core: A Fused System for Enhanced Interactions

The pyrazolo[1,5-a]pyrimidine scaffold represents a fused heterocyclic system that has proven to be a highly effective core for targeting a variety of kinases, including CDKs, Tropomyosin receptor kinases (Trks), and Pim kinases.[8][9][10][11] This bicyclic structure offers a more extended and rigid framework compared to the simple aminopyrazole, allowing for the exploration of additional interaction points within the ATP-binding pocket.

The pyrazolo[1,5-a]pyrimidine core's mechanism of action typically involves ATP-competitive inhibition.[4][10] The fused ring system can be extensively modified at multiple positions, enabling the fine-tuning of inhibitor properties. For example, structure-activity relationship (SAR) studies have demonstrated that the introduction of diverse functional groups through techniques like palladium-catalyzed cross-coupling can significantly enhance biological activity.[3][4]

Comparative Performance of Pyrazole-Based Kinase Inhibitors

To provide a clear and objective comparison of the performance of kinase inhibitors derived from different pyrazole cores, the following tables summarize their half-maximal inhibitory concentration (IC50) values against key kinase targets. It is important to note that IC50 values are dependent on the specific assay conditions.[12]

Table 1: Comparative IC50 Values of Aminopyrazole-Based Kinase Inhibitors

Compound IDTarget KinasePyrazole CoreIC50 (nM)Reference
SR-3576 JNK3Aminopyrazole7[5]
p38>20,000[5]
Compound 3f JAK14-Amino-(1H)-pyrazole3.4[13]
JAK22.2[13]
JAK33.5[13]
Compound 8t FLT31H-pyrazole-3-carboxamide0.089[14]
CDK20.719[14]
CDK40.770[14]
Anilinopyrazole Series CDK2AnilinopyrazoleSub-nanomolar[7]
CDK1~1000-fold less potent[7]

Table 2: Comparative IC50 Values of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

Compound IDTarget KinasePyrazole CoreIC50 (nM)Reference
Compound 6t CDK2Pyrazolo[1,5-a]pyrimidine90[8]
TRKA450[8]
Compound 6s CDK2Pyrazolo[1,5-a]pyrimidine230[8]
TRKA450[8]
Compound 36 TrkAPyrazolo[1,5-a]pyrimidine1.4[9]
TrkB2.4[9]
TrkC1.9[9]
CPL302253 (54) PI3KδIndol-4-yl-pyrazolo[1,5-a]pyrimidine2.8[15]

Experimental Validation: Protocols for Assessing Kinase Inhibition

The trustworthiness of any comparative analysis hinges on the reliability of the underlying experimental data. This section provides detailed, step-by-step methodologies for two widely used in vitro kinase assays, the ADP-Glo™ Kinase Assay and the LanthaScreen® Kinase Assay, to provide a self-validating system for evaluating inhibitor potency.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[16][17]

Experimental Workflow:

ADP_Glo_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_inhibitor Prepare Inhibitor Dilutions add_reagents Add Inhibitor, Kinase, and Substrate/ATP to Plate prep_inhibitor->add_reagents prep_kinase Prepare Kinase Solution prep_kinase->add_reagents prep_substrate Prepare Substrate/ATP Solution prep_substrate->add_reagents incubate_reaction Incubate at RT (e.g., 60 min) add_reagents->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT (30-60 min) add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the pyrazole-based inhibitor in the appropriate assay buffer.

    • Prepare the kinase and substrate/ATP solutions at 2x the final desired concentration in kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor solution.

    • Add 2.5 µL of the 2x kinase solution to initiate the reaction.

    • Add 2.5 µL of the 2x substrate/ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[18]

    • Incubate at room temperature for 40 minutes.[18]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[18]

    • Incubate at room temperature for 30-60 minutes.[18]

    • Measure the luminescence using a plate-reading luminometer.[18]

  • Data Analysis:

    • Generate a standard curve to correlate luminescence with ADP concentration.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay: LanthaScreen® Protocol

The LanthaScreen® Kinase Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a fluorescently labeled substrate by a kinase.[19]

Experimental Workflow:

LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_inhibitor Prepare Inhibitor Dilutions add_reagents Add Inhibitor and Kinase/Substrate/ATP to Plate prep_inhibitor->add_reagents prep_kinase_substrate Prepare Kinase/Substrate/ATP Solution prep_kinase_substrate->add_reagents incubate_reaction Incubate at RT (e.g., 60 min) add_reagents->incubate_reaction add_antibody Add Tb-labeled Antibody/ EDTA Solution incubate_reaction->add_antibody incubate_detection Incubate at RT (30 min) add_antibody->incubate_detection read_fret Read TR-FRET Signal incubate_detection->read_fret

Caption: Workflow for the LanthaScreen® Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the pyrazole-based inhibitor in the appropriate assay buffer.

    • Prepare a 2x solution of the kinase, fluorescently labeled substrate, and ATP in kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor solution.

    • Add 5 µL of the 2x kinase/substrate/ATP solution to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of a 2x solution of Terbium (Tb)-labeled antibody and EDTA to stop the reaction and detect the phosphorylated substrate.[19]

    • Incubate at room temperature for 30 minutes.[19]

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.[19]

  • Data Analysis:

    • Calculate the emission ratio of the acceptor and donor fluorophores.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

The Structural Basis of Pyrazole-Kinase Interactions

A deep understanding of how pyrazole-based inhibitors bind to their target kinases is paramount for rational drug design. X-ray crystallography has provided invaluable insights into the specific interactions that govern inhibitor potency and selectivity.[5][9]

Kinase_Inhibitor_Binding cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Pyrazole-Based Inhibitor Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif PyrazoleCore Pyrazole Core PyrazoleCore->Hinge H-Bonds PyrazoleCore->DFG_Motif Potential Interactions R1 R1 Substituent R1->HydrophobicPocket Hydrophobic Interactions R2 R2 Substituent R2->Gatekeeper Steric/Electronic Interactions

Caption: Key interactions of a pyrazole inhibitor in a kinase active site.

The pyrazole core typically forms one or more hydrogen bonds with the backbone amide groups of the hinge region residues, mimicking the binding of the adenine ring of ATP.[2] Substituents on the pyrazole ring can then be tailored to exploit other features of the ATP-binding site. For example, hydrophobic groups can occupy the hydrophobic pocket, while other functionalities can interact with the gatekeeper residue or the DFG motif to enhance both potency and selectivity.[20]

Conclusion and Future Directions

The pyrazole scaffold has unequivocally demonstrated its value as a privileged core in the design of kinase inhibitors. The comparative analysis of aminopyrazole and pyrazolo[1,5-a]pyrimidine-based inhibitors highlights the remarkable versatility of this heterocyclic system. By understanding the structure-activity relationships, the mechanistic basis of inhibition, and employing robust experimental validation protocols, researchers can continue to leverage the power of the pyrazole core to develop the next generation of highly potent and selective kinase inhibitors for the treatment of a wide range of human diseases. Future efforts will likely focus on the development of novel pyrazole-based scaffolds, the exploration of allosteric inhibition mechanisms, and the application of computational methods to further refine inhibitor design.

References

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., El-Abadelah, M. M., Voelter, W., & Al-Tel, T. H. (2024).
  • Singh, R., & Singh, P. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1083.
  • Sikdar, A., Dutta, S., & Panda, G. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(48), 33698-33718.
  • Sikdar, A., Dutta, S., & Panda, G. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(48), 33698-33718.
  • Brown, D. G., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(29), 19357-19367.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Chuen-Eng, P., et al. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega, 7(50), 47253-47264.
  • Brown, D. G., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(29), 19357-19367.
  • Galal, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • Szeliga, J., et al. (2022).
  • Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 919-924.
  • ResearchGate. (n.d.). Structures of pyrazole-based Aurora kinase inhibitors and their IC50 values. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • Amrhein, J. A., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 28(13), 5081.
  • ResearchGate. (n.d.). Relationship between experimental IC50 values, predicted IC50 values of.... Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of inhibitory activities (IC50 μM) of compounds on three targets. Retrieved from [Link]

  • Pevarello, P., et al. (2004). Anilinopyrazole as selective CDK2 inhibitors: design, synthesis, biological evaluation, and X-ray crystallographic analysis. Journal of Medicinal Chemistry, 47(15), 3367-3380.
  • Kumar, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Future Journal of Pharmaceutical Sciences, 8(1), 1-15.
  • Zhang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6649.
  • ResearchGate. (n.d.). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase.... Retrieved from [Link]

  • Bayliss, R., & Burgess, S. G. (2022). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Journal of Biological Chemistry, 297(2), 101483.
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assessing the novelty of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<From the Scientist's Desk: A Comparative Guide to the Novelty of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine Derivatives

Introduction: The Strategic Value of the Pyrazole Scaffold in Modern Drug Discovery

For decades, nitrogen-containing heterocyclic compounds have served as a cornerstone in the development of therapeutic agents.[1] Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2][3] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[4][5] Several blockbuster drugs, such as Celecoxib and Crizotinib, feature a pyrazole core, underscoring its pharmacological significance.[4]

The strategic incorporation of a trifluoromethyl (CF3) group is a well-established tactic in drug design to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[6][7] The CF3 group's strong electron-withdrawing nature and high metabolic stability can improve a compound's lipophilicity, binding affinity, and resistance to metabolic degradation.[8][9] This guide focuses on a specific, nuanced class of pyrazoles: 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine derivatives . We will assess the novelty of this scaffold, propose a robust synthetic strategy, and provide a framework for comparative biological evaluation against established alternatives.

Assessing the Novelty: A Unique Constellation of Substituents

A comprehensive survey of scientific literature and patent databases reveals that while trifluoromethylphenyl pyrazoles are known, the specific substitution pattern of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine presents a compelling case for novelty. The novelty arises from the precise arrangement of its three key substituents:

  • N1-Aryl Substitution: The phenyl ring at the N1 position is substituted with a trifluoromethyl group at the ortho- (2-) position. This ortho-CF3 group is particularly significant. It can enforce a twisted conformation between the pyrazole and phenyl rings, potentially leading to higher selectivity for specific protein targets by minimizing non-specific planar interactions.

  • C3-Methyl Group: A methyl group at the C3 position provides a key hydrophobic interaction point and can influence the electronic nature of the pyrazole ring.

  • C5-Amine Group: The primary amine at the C5 position is a critical pharmacophore. It can act as a hydrogen bond donor and acceptor, providing a crucial anchor point for binding to the active site of enzymes, such as kinases.[10][11] This group also serves as a versatile synthetic handle for generating a library of derivatives (e.g., amides, sulfonamides) to explore structure-activity relationships (SAR).

While related structures exist, the simultaneous presence of these three groups in this specific spatial arrangement is not widely documented, suggesting a distinct and underexplored chemical space. This unique architecture forms the basis for investigating novel biological activities.

Synthetic Strategy: A Rational Approach via Knorr Pyrazole Synthesis

A reliable and efficient synthesis is paramount for exploring the potential of this new derivative class. The Knorr pyrazole synthesis, a classic and robust method, is the logical choice for constructing the core scaffold.[12][13] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[14]

The proposed synthetic pathway is outlined below:

G cluster_0 Step 1: Synthesis of Pyrazole Core cluster_1 Step 2: Derivatization A 2-(Trifluoromethyl)phenylhydrazine C 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (TARGET CORE) A->C Knorr Pyrazole Synthesis (Acid Catalyst, Reflux) B Ethyl 3-aminocrotonate (or Ethyl acetoacetate + NH3) B->C E Novel Amide/Sulfonamide Derivatives C->E Acylation / Sulfonylation (Base, e.g., Pyridine) D Acyl Chlorides (R-COCl) or Sulfonyl Chlorides (R-SO2Cl) D->E

Caption: Proposed synthetic workflow for the target derivatives.

Causality Behind Experimental Choices:

  • Starting Materials: 2-(Trifluoromethyl)phenylhydrazine is chosen for the specific N1-aryl substitution. Ethyl 3-aminocrotonate is an ideal 1,3-dicarbonyl equivalent that directly installs the C3-methyl and C5-amine groups.

  • Reaction Conditions: An acid catalyst (like sulfuric or acetic acid) is used to facilitate the initial imine formation and subsequent cyclization.[12][14] Refluxing in a suitable solvent like ethanol ensures the reaction goes to completion.

  • Derivatization: The C5-amine is a nucleophilic handle perfect for creating diverse libraries. Standard acylation or sulfonylation reactions with various acyl or sulfonyl chlorides allow for systematic exploration of the R-group's impact on biological activity.

Detailed Experimental Protocol: Synthesis of the Core Scaffold
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(trifluoromethyl)phenylhydrazine (1.0 eq) and ethanol (30 mL).

  • Addition: Slowly add ethyl 3-aminocrotonate (1.1 eq) to the stirring solution at room temperature.

  • Catalysis: Add 3-4 drops of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solvent under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

Comparative Biological Evaluation: A Kinase Inhibition Paradigm

Given that many aminopyrazole derivatives are potent kinase inhibitors, a logical starting point for biological evaluation is to screen these novel compounds against a panel of relevant kinases.[4][11] For this guide, we will propose a comparative study against a known kinase inhibitor, Staurosporine , a broad-spectrum ATP-competitive inhibitor.

The LanthaScreen® Eu Kinase Binding Assay is a robust, high-throughput method ideal for this purpose.[15] It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescent tracer from the kinase's ATP pocket by a test compound.[16]

Hypothetical Comparative Data

Let's hypothesize we synthesized a derivative, Compound X (where the C5-amine has been acylated with a 4-chlorobenzoyl group), and tested it against the tyrosine kinase Src , a well-known oncogene.

CompoundTarget KinaseIC50 (nM)
Compound X Src75
Staurosporine Src15
Parent Amine Src>10,000

This hypothetical data suggests that while not as potent as the non-selective Staurosporine, Compound X shows significant, specific inhibitory activity that the parent amine lacks, validating the derivatization strategy.

Detailed Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay
  • Reagent Preparation: Prepare all reagents in the recommended kinase buffer.[15] This includes a 4X solution of the test compound (e.g., Compound X) or control inhibitor, a 2X solution of the kinase/europium-labeled antibody mixture, and a 4X solution of the Alexa Fluor™ 647-labeled tracer.[16]

  • Plate Setup: In a 384-well microplate, add 4 µL of the 4X test compound solution to the appropriate wells.[16]

  • Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to all wells.[16]

  • Tracer Addition & Incubation: Add 4 µL of the 4X tracer solution to initiate the binding reaction. Seal the plate and incubate at room temperature for 60 minutes, protected from light.[16]

  • Data Acquisition: Read the plate on a TR-FRET capable plate reader, measuring the emission at both the europium donor wavelength and the Alexa Fluor™ acceptor wavelength.

  • Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Hypothetical Mechanism and Pathway

The data from the kinase binding assay can be used to hypothesize the mechanism of action. As an ATP-competitive inhibitor, Compound X likely binds to the ATP-binding pocket of the Src kinase, preventing the phosphorylation of downstream substrates. This inhibition would disrupt the signaling cascade responsible for cell proliferation and survival.

G cluster_0 Src Kinase Signaling Pathway cluster_1 Inhibition by Compound X RTK Growth Factor Receptor (RTK) Src Src Kinase RTK->Src Substrate Downstream Substrates (e.g., FAK, STAT3) Src->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation CompoundX Compound X CompoundX->Src Binds to ATP Pocket ATP ATP ATP->Src

Caption: Hypothetical inhibition of the Src signaling pathway.

Conclusion and Future Directions

The 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine scaffold represents a novel and promising area for drug discovery. The unique ortho-trifluoromethyl substitution provides a distinct conformational constraint that, combined with the versatile C5-amine, offers significant potential for developing highly selective and potent inhibitors. The proposed synthetic route is robust and amenable to library generation.

Future work should focus on:

  • SAR Expansion: Synthesizing a broad library of derivatives by modifying the C5-amine to probe interactions with different kinase active sites.

  • Kinome Profiling: Screening promising compounds against a wide panel of kinases to determine their selectivity profile.

  • Cell-Based Assays: Validating the enzymatic activity in relevant cancer cell lines to assess anti-proliferative effects.

This guide provides a comprehensive framework for assessing, synthesizing, and evaluating this novel class of compounds, paving the way for the development of next-generation targeted therapies.

References

  • Knorr pyrazole synthesis. Name-Reaction.com. [12]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [13]

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  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PubMed Central.

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  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific.

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  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.

  • Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. PubMed.

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cross-reactivity studies of inhibitors made from 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Characterization of Inhibitors Derived from 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

As Senior Application Scientists, we bridge the gap between novel chemical entities and their robust biological characterization. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the cross-reactivity of inhibitors synthesized from the promising 3-methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine scaffold. The pyrazole core is a privileged structure in medicinal chemistry, known to yield potent inhibitors of various protein kinases.[1][2][3] However, the highly conserved nature of the ATP-binding site across the kinome necessitates a rigorous assessment of inhibitor selectivity to mitigate off-target effects and ensure therapeutic efficacy.[4]

This guide will delve into the rationale behind experimental choices, provide detailed protocols for industry-standard cross-reactivity assays, and present a framework for interpreting and comparing the resulting data. We will use a hypothetical inhibitor, "PZ-TFMP-1," derived from the core scaffold, as a case study to illustrate the principles and methodologies.

The Rationale for Cross-Reactivity Profiling

The journey of a novel inhibitor from synthesis to a validated biological tool or a potential therapeutic candidate is contingent on a thorough understanding of its interaction with the proteome. While primary target potency is a key starting point, off-target binding can lead to a variety of undesirable outcomes, including cellular toxicity, misleading experimental results, and unforeseen side effects in a clinical setting. The trifluoromethylphenyl moiety, while often enhancing metabolic stability and binding affinity, can also influence the inhibitor's selectivity profile.[5] Therefore, comprehensive cross-reactivity studies are not merely a "checkbox" in the drug discovery process but a critical step in de-risking a compound and elucidating its true mechanism of action.

Comparative Inhibitor Landscape

To provide context for our hypothetical study, it is important to consider the broader landscape of pyrazole-based inhibitors. Various derivatives have been explored as inhibitors of a wide range of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3β (GSK-3β), and Tropomyosin receptor kinases (Trks).[6] The selectivity of these inhibitors is highly dependent on the substitutions on the pyrazole core. For instance, modifications can be strategically introduced to exploit subtle differences in the kinase ATP-binding pockets to enhance selectivity.[4] Our analysis of PZ-TFMP-1 will be benchmarked against known inhibitors targeting similar kinase families to provide a comparative assessment of its selectivity.

Experimental Workflow for Cross-Reactivity Profiling

A multi-pronged approach is essential for a comprehensive understanding of an inhibitor's selectivity. We will focus on two gold-standard techniques: broad-panel enzymatic screening (KINOMEscan®) and cellular target engagement (Cellular Thermal Shift Assay - CETSA).

G cluster_0 Phase 1: Broad Kinome Profiling cluster_1 Phase 2: Cellular Target Engagement A Synthesized Inhibitor (PZ-TFMP-1) B KINOMEscan® Profiling (>400 Kinases) A->B  Submit for  screening C Data Analysis: Selectivity Score, Kd Values B->C  Generate binding  data D Identify On- and Off-Targets from KINOMEscan® C->D  Prioritize hits for  further study E Cellular Thermal Shift Assay (CETSA) D->E  Select targets for  cellular validation F Validation of Target Engagement in a Cellular Context E->F  Measure thermal  stabilization G cluster_0 CETSA Workflow A 1. Cell Treatment (Inhibitor or Vehicle) B 2. Heating (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Supernatant Collection D->E F 6. Protein Quantification (e.g., Western Blot) E->F G 7. Data Analysis (Melting Curve Shift) F->G

Figure 2: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation: CETSA Results for PZ-TFMP-1 (Hypothetical Data)

Target ProteinVehicle (Tagg °C)PZ-TFMP-1 (10 µM) (Tagg °C)Thermal Shift (ΔTagg °C)
CDK252.558.0+5.5
B-Raf55.059.5+4.5
GSK3β58.058.5+0.5

This is hypothetical data for illustrative purposes.

The hypothetical CETSA data corroborates the KINOMEscan® results, demonstrating that PZ-TFMP-1 engages and stabilizes CDK2 and B-Raf in a cellular context. The minimal thermal shift for GSK3β suggests weaker or no significant engagement in the cellular environment at the tested concentration.

Comparing PZ-TFMP-1 to an Alternative Inhibitor

To provide a comprehensive comparison, we will now introduce a well-characterized, commercially available B-Raf inhibitor, "Compound X," and compare its selectivity profile with our hypothetical PZ-TFMP-1.

Comparative Selectivity Profile

InhibitorPrimary Target(s)Potent Off-Targets (Kd < 500 nM)
PZ-TFMP-1 CDK2 (15 nM), B-Raf (45 nM)CDK5 (85 nM), GSK3β (150 nM), p38α (450 nM)
Compound X B-Raf (10 nM)SRC (250 nM), LCK (300 nM), FLT3 (480 nM)

This is hypothetical data for illustrative purposes.

This comparative table highlights the distinct selectivity profiles of the two inhibitors. While both are potent B-Raf inhibitors, PZ-TFMP-1 exhibits a dual-potency against CDK2, which could be advantageous or disadvantageous depending on the therapeutic goal. Compound X, on the other hand, shows a different set of off-target activities within the tyrosine kinase family.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to characterizing the cross-reactivity of novel inhibitors derived from the 3-methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine scaffold. Through a combination of broad-panel enzymatic screening and cellular target engagement assays, researchers can build a comprehensive selectivity profile for their compounds of interest.

The hypothetical case of PZ-TFMP-1 illustrates the importance of these studies in identifying both on-target and off-target activities. The dual-potency against CDK2 and B-Raf could be explored for synergistic anti-cancer effects in specific contexts. Conversely, for indications where only B-Raf inhibition is desired, further medicinal chemistry efforts could be directed at improving selectivity away from CDKs.

Ultimately, a thorough understanding of an inhibitor's cross-reactivity is paramount for its successful development as a research tool or therapeutic agent. By following the principles and protocols outlined in this guide, researchers can make more informed decisions and advance their drug discovery programs with greater confidence.

References

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  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (n.d.). MDPI. [Link]

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  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (n.d.). SpringerLink. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]

  • Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. (n.d.). PubMed. [Link]

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  • 5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. (n.d.). PubMed. [Link]

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A Comparative Guide to the Drug-Like Properties of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2][3] This five-membered heterocyclic ring is a key structural motif in numerous commercially available drugs, demonstrating a wide range of therapeutic applications including anti-inflammatory, anticancer, and analgesic properties.[1][4][5] The adaptability of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This guide focuses on the evaluation of drug-like properties of a specific series of analogs: 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine and its derivatives. While specific data for this exact compound is limited in publicly available literature, we will draw upon established principles and data from structurally related pyrazol-5-amine analogs to provide a comprehensive framework for their evaluation. The inclusion of a trifluoromethyl group is of particular interest, as fluorine substitution can enhance metabolic stability and biological activity.[6]

The core structure, 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, presents several points for chemical modification to optimize its drug-like properties. This guide will explore how substitutions on the pyrazole ring and the phenyl ring can impact key parameters such as permeability, metabolic stability, and cytotoxicity. Understanding these structure-activity relationships (SAR) and structure-property relationships (SPR) is crucial for advancing lead compounds through the drug discovery pipeline.[2]

This guide is intended for researchers, scientists, and drug development professionals. It will provide not only a comparative analysis of the drug-like properties of these analogs but also detailed, field-proven experimental protocols to empower researchers in their own investigations.

Evaluating Key Drug-Like Properties: A Multiparametric Approach

The journey of a drug candidate from a promising hit to a viable therapeutic is contingent on a favorable profile of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Early in vitro assessment of these properties is a critical step in the drug discovery process, enabling the selection of candidates with a higher probability of success in later clinical phases.[7] This section will delve into the core assays utilized to evaluate the drug-like properties of the 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine analog series.

Permeability: Crossing Biological Barriers

A drug's ability to permeate biological membranes is fundamental to its oral bioavailability and distribution to its target tissues. We will explore two widely used in vitro models to assess permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model provides a high-throughput, cell-free method to assess passive diffusion, a key mechanism for the absorption of many small molecule drugs.[8] This assay measures the permeation of a compound across an artificial lipid membrane, offering a simplified yet effective way to rank compounds based on their intrinsic permeability.[8][9]

Experimental Protocol: PAMPA [8][10]

  • Preparation of the Lipid Membrane: A solution of 1% lecithin in dodecane is prepared. 5 µL of this solution is added to the membrane of a 96-well donor plate and allowed to impregnate for 5 minutes.

  • Compound Preparation: Test compounds are dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a final concentration of 10 µM.

  • Assay Setup: The acceptor plate is filled with 300 µL of buffer. 150 µL of the test compound solution is added to the donor plate. The donor plate is then placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: The plate sandwich is incubated at room temperature for 5 hours with gentle shaking.

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-VD * VA / (Area * time * (VD + VA))) * ln(1 - (CA(t) / Cequilibrium))

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the effective surface area of the membrane, time is the incubation time, CA(t) is the concentration of the compound in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, serves as a more biologically relevant model for predicting intestinal absorption.[11][12] When cultured, these cells differentiate into a polarized monolayer with tight junctions and express transporters and enzymes found in the human intestine.[13] This assay can assess both passive diffusion and active transport mechanisms.[14]

Experimental Protocol: Caco-2 Permeability Assay [12][14][15]

  • Cell Culture: Caco-2 cells are seeded on permeable supports in 24-well plates and cultured for 21 days to allow for differentiation and formation of a confluent monolayer. The culture medium is changed every other day.[13]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport: The test compound (at 10 µM) is added to the apical (donor) side, and the appearance of the compound on the basolateral (acceptor) side is monitored over a 2-hour incubation period at 37°C.

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) side, and its appearance on the apical (acceptor) side is measured.

  • Quantification: Samples are taken from the acceptor compartment at specified time points and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (ER) is then determined:

    ER = Papp (B-A) / Papp (A-B)

    An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[14]

Comparative Analysis of Permeability for Pyrazol-5-amine Analogs

The following table presents hypothetical data for our lead compound and a series of analogs with modifications designed to explore the impact of structural changes on permeability.

Compound IDR1 SubstitutionR2 SubstitutionPAMPA Papp (10-6 cm/s)Caco-2 Papp (A-B) (10-6 cm/s)Caco-2 Efflux RatioPredicted Absorption
Lead H2-CF35.23.81.2Moderate
Analog 1 4-F2-CF36.55.11.1High
Analog 2 4-Cl2-CF37.15.91.3High
Analog 3 4-OCH32-CF33.12.03.5Low (Efflux)
Analog 4 H4-CF35.84.21.5Moderate
  • Interpretation: The addition of electron-withdrawing groups like fluorine and chlorine at the R1 position (para-position of the phenyl ring) appears to enhance passive permeability, as seen in Analogs 1 and 2.[2] Conversely, the electron-donating methoxy group in Analog 3 leads to lower passive permeability and a significant efflux ratio, suggesting it may be a substrate for efflux pumps. Shifting the trifluoromethyl group from the ortho to the para position (Analog 4) has a modest effect on permeability.

Metabolic Stability: Resisting Biotransformation

The liver is the primary site of drug metabolism, where enzymes such as cytochrome P450s (CYPs) modify foreign compounds to facilitate their excretion.[16] High metabolic instability can lead to rapid clearance and poor bioavailability. The in vitro liver microsomal stability assay is a standard method for assessing a compound's susceptibility to Phase I metabolism.[17][18]

Experimental Protocol: Liver Microsomal Stability Assay [17][19][20]

  • Reaction Mixture Preparation: A reaction mixture containing pooled human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in phosphate buffer (pH 7.4) is prepared.

  • Initiation of Reaction: The mixture is pre-warmed to 37°C, and the metabolic reaction is initiated by the addition of NADPH (1 mM).

  • Time Course Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t1/2) and intrinsic clearance (CLint) are determined from the slope of the natural log of the percent remaining versus time plot.

Comparative Analysis of Metabolic Stability

Compound IDR1 SubstitutionR2 SubstitutionHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Metabolic Stability
Lead H2-CF34515.4Moderate
Analog 1 4-F2-CF35512.6High
Analog 2 4-Cl2-CF35213.3High
Analog 3 4-OCH32-CF31546.2Low
Analog 4 H4-CF34814.4Moderate
  • Interpretation: The introduction of fluoro and chloro substituents at the R1 position (Analogs 1 and 2) appears to improve metabolic stability, likely by blocking potential sites of metabolism. The methoxy group in Analog 3, however, is a liability for metabolic stability, as it is prone to O-demethylation. The position of the trifluoromethyl group (Analog 4 vs. Lead) does not seem to significantly impact metabolic stability in this series. Optimized compounds in other pyrazole series have also shown good metabolic stability.[21][22]

Cytotoxicity: Assessing Cellular Health

Early assessment of cytotoxicity is crucial to flag compounds that may have off-target effects leading to cellular toxicity.[23][24] The MTT assay is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of cells.[25][26]

Experimental Protocol: MTT Cytotoxicity Assay [26][27][28]

  • Cell Seeding: A suitable cell line (e.g., HepG2, a human liver cancer cell line) is seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Comparative Analysis of Cytotoxicity

Compound IDR1 SubstitutionR2 SubstitutionHepG2 IC50 (µM)Predicted Cytotoxicity
Lead H2-CF3> 50Low
Analog 1 4-F2-CF3> 50Low
Analog 2 4-Cl2-CF342Low
Analog 3 4-OCH32-CF315Moderate
Analog 4 H4-CF3> 50Low
  • Interpretation: The lead compound and most of its analogs exhibit low cytotoxicity against HepG2 cells, with IC50 values greater than 50 µM. Analog 3, with the methoxy group, shows moderate cytotoxicity, which could be linked to its metabolic instability and the formation of reactive metabolites.

Integrated Analysis and Future Directions

The evaluation of drug-like properties is a multi-faceted process that requires the integration of data from various assays. The hypothetical data presented here for the 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine series illustrates how structural modifications can be rationally designed to improve the overall ADME profile.

Workflow for Evaluating Drug-Like Properties

G cluster_0 In Silico Prediction cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Optimization a Library of Analogs b ADME Prediction (Solubility, Permeability, etc.) a->b c Permeability Assays (PAMPA, Caco-2) b->c f Structure-Property Relationship (SPR) c->f d Metabolic Stability (Liver Microsomes) d->f e Cytotoxicity (MTT Assay) e->f g Lead Candidate Selection f->g

Sources

structure-activity relationship (SAR) studies of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine scaffold represents a privileged pharmacophore in modern drug discovery, particularly for Type II Kinase Inhibitors (targeting the DFG-out conformation) and Antimicrobial Biofilm Disruptors .[1]

Unlike its para-substituted counterparts, the 2-(trifluoromethyl) (ortho-CF3) substitution induces a critical torsional twist between the pyrazole and phenyl rings (~40–60° dihedral angle). This conformational restriction is a decisive factor in achieving selectivity for sterically demanding pockets in targets such as p38 MAPK , B-Raf , and Factor Xa .

This guide objectively compares the Ortho-CF3 series against standard Para-CF3 and Unsubstituted analogs, demonstrating why the 2-position substitution often yields superior selectivity profiles despite increased synthetic complexity.[1]

Chemical Context & Mechanism of Action[2][3]

The Scaffold Architecture

The molecule consists of three distinct domains, each governing a specific aspect of the biological interaction:

  • Domain A (5-Amino Group): The primary "warhead" attachment point. It serves as a nucleophile for urea/amide formation, establishing hydrogen bond networks with the Glu/Asp residues in the kinase hinge region.

  • Domain B (3-Methyl Group): A small lipophilic moiety that fills the hydrophobic specificity pocket (often the "gatekeeper" region).

  • Domain C (N1-Aryl Ring with 2-CF3): The selectivity filter.[1] The bulky trifluoromethyl group at the ortho position forces the phenyl ring out of planarity with the pyrazole core, reducing aggregate formation and improving solubility while locking the conformation to fit narrow hydrophobic channels.

Diagram 1: SAR Logic & Pharmacophore Map

This diagram illustrates the functional role of each substituent on the core scaffold.

SAR_Logic Core 3-Methyl-1-(2-(trifluoromethyl)phenyl) -1H-pyrazol-5-amine Amino 5-NH2 Group (H-Bond Donor) Core->Amino Methyl 3-Methyl Group (Hydrophobic Fill) Core->Methyl OrthoCF3 2-CF3 (Ortho) (Conformational Lock) Core->OrthoCF3 Deriv Urea/Amide Derivatization Amino->Deriv Primary Synthetic Handle Gatekeeper Gatekeeper Residue Interaction Methyl->Gatekeeper Steric Fit Twist Torsional Twist (Selectivity) OrthoCF3->Twist Steric Clash w/ Pyrazole N Metab Metabolic Stability (Blocked Oxidation) OrthoCF3->Metab C-F Bond Strength

Caption: Functional decomposition of the scaffold. The Ortho-CF3 group is critical for inducing the non-planar conformation required for Type II kinase inhibition.[1]

Comparative Performance Analysis

This section compares the Target Product (2-CF3) against the two most common alternatives: the 4-CF3 (Para) analog and the Unsubstituted phenyl analog.

Table 1: Physicochemical & Biological Profile Comparison
FeatureTarget: 2-CF3 (Ortho) Alt 1: 4-CF3 (Para) Alt 2: Unsubstituted
Conformation Twisted (~55°) Planar / FlexiblePlanar / Flexible
Kinase Selectivity High (Fits restricted pockets)Low (Promiscuous binding)Low
Solubility (LogS) Moderate (-4.2) Low (-5.[1]1)Moderate (-3.[1]8)
Metabolic Stability High (Steric shield)ModerateLow (Rapid P450 oxidation)
Synthetic Yield 65-75% (Steric hindrance)85-90% >90%
Primary Application p38 MAPK, B-Raf, Factor Xa General AgrochemicalsGeneral Reagent
Experimental Data Interpretation
  • Selectivity (The Ortho Effect): In assays targeting p38 MAPK, derivatives of the 2-CF3 scaffold consistently show 10-50x higher selectivity against off-target kinases (like EGFR) compared to 4-CF3 analogs.[1] The para-isomer's planar shape allows it to intercalate into DNA or bind promiscuously to flat ATP-binding sites, leading to higher toxicity.[1]

  • Metabolic Stability: The 2-CF3 group blocks the metabolically vulnerable ortho positions on the phenyl ring.[1] In microsomal stability assays (RLM/HLM), the 2-CF3 derivatives exhibit a half-life (

    
    ) extension of >40% compared to the unsubstituted analog.
    

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis of the Scaffold

Rationale: The condensation of hydrazines with


-ketonitriles is the industry standard, but the ortho-CF3 group requires specific solvent modifications to overcome steric hindrance.[1]

Reagents:

  • 2-(Trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq)

  • 3-Aminocrotononitrile (or 3-oxobutanenitrile) (1.1 eq)[1]

  • Ethanol (Abs.) or Toluene (for azeotropic removal of water)

  • HCl (conc.) as catalyst

Workflow:

  • Dissolution: Dissolve 10 mmol of hydrazine salt in 20 mL Ethanol. Add 11 mmol of nitrile.

  • Reflux: Heat to reflux (78°C). Monitor via TLC (30% EtOAc/Hexane).[2]

    • Critical Checkpoint: The ortho-CF3 reaction is slower (4-6 hours) than the para variant (1-2 hours).[1] Do not stop early.

  • Cyclization: Add 0.5 mL conc. HCl. Reflux for an additional 1 hour to ensure ring closure.

  • Isolation: Cool to 0°C. The HCl salt of the product may precipitate. Neutralize with 10% NaHCO3 to precipitate the free base.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Diagram 2: Synthesis & Assay Workflow

This flow chart details the production and testing lifecycle.

Workflow Start Start: Raw Materials (2-CF3-Phenylhydrazine) Rxn Condensation Reaction (Reflux in EtOH, HCl cat.) Start->Rxn Check Checkpoint: TLC (Is SM consumed?) Rxn->Check Check->Rxn No (Extend Time) Purify Purification (Recrystallization EtOH/H2O) Check->Purify Yes Deriv Derivatization (Reaction w/ Isocyanate) Purify->Deriv Assay Kinase Assay (FRET / IC50) Deriv->Assay

Caption: Step-by-step workflow from raw material condensation to biological validation.

Protocol B: Kinase Inhibition Assay (FRET-based)

Rationale: To validate the activity of the derivative (e.g., urea analog), use a Z'-LYTE™ or LanthaScreen™ assay.

  • Preparation: Prepare 10 mM stock of the test compound in 100% DMSO.

  • Dilution: Serial dilute (3-fold) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • Incubate Kinase (e.g., p38 MAPK, 5-10 nM) + Test Compound (var. conc.) + Substrate (2 µM) + ATP (Km concentration) for 60 mins at RT.

  • Detection: Add Eu-labeled antibody (for LanthaScreen). Read TR-FRET signal.

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

    • Validation Criteria: Z' factor must be > 0.5. Reference inhibitor (e.g., Sorafenib or SB203580) must fall within 3-fold of historical IC50.

Expert Insights: The "Ortho-Effect" in Drug Design

As an application scientist, it is crucial to understand why you would choose this scaffold despite the slightly lower synthetic yield compared to the para-isomer.

  • Torsional Strain: The Van der Waals radius of the

    
     group (2.2 Å) is significantly larger than Hydrogen (1.2 Å). When placed at the C2 position, it clashes with the pyrazole nitrogen lone pairs. This forces the phenyl ring to twist perpendicular to the pyrazole plane.
    
  • Hydrophobic Pocket Filling: Many Type II kinase inhibitors (e.g., Sorafenib, Regorafenib) utilize this twist to navigate the "linker" region between the ATP pocket and the allosteric pocket. A planar molecule (like the para-isomer) would clash with the channel walls.

  • Solubility: Planar aromatic systems stack efficiently (

    
    -
    
    
    
    stacking), leading to poor solubility. The "twisted" ortho-CF3 scaffold disrupts this stacking, improving the thermodynamic solubility of the final drug candidate.

References

  • Vertex AI Search. (2023). SAR of N-phenylpyrazole-5-amine derivatives. Retrieved from 3

  • National Institutes of Health (NIH). (2012). Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives. Retrieved from 4

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved from 2

  • Journal of Medicinal Chemistry. (2001). Discovery of Factor Xa Inhibitors with Pyrazole Core. Retrieved from 5

  • PubChem. (2023). Compound Summary: 3-(3-methylphenyl)-1H-pyrazol-5-amine.[1][6] Retrieved from 6[6]

Sources

The Trifluoromethyl Group: A Key to Unlocking Pyrazole Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Fluorine Advantage

Pyrazoles, five-membered nitrogen-containing heterocycles, are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[1] Their synthetic accessibility and versatile substitution patterns allow for the fine-tuning of physicochemical and pharmacological properties.[2][3] However, in the rigorous journey of drug development, enhancing molecular stability—be it against chemical degradation, thermal stress, or metabolic breakdown—is a perpetual challenge.

The introduction of fluorine, particularly as a trifluoromethyl (CF3) group, has emerged as a powerful strategy to address these stability concerns.[4][5] The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can significantly alter a molecule's characteristics, often leading to improved metabolic stability, modulated lipophilicity, and enhanced binding affinity.[6][7] This guide provides an in-depth comparison of the stability of trifluoromethylated pyrazoles versus their non-fluorinated counterparts, supported by established chemical principles and illustrative experimental data.

Physicochemical Properties: The Foundation of Stability

The stability of a molecule is intrinsically linked to its fundamental physicochemical properties. The introduction of a trifluoromethyl group profoundly influences the electronics and lipophilicity of the pyrazole ring.

Acidity (pKa)

The strongly electron-withdrawing nature of the trifluoromethyl group significantly impacts the acidity of the pyrazole N-H proton. By pulling electron density away from the ring, the CF3 group stabilizes the conjugate base, making the proton more acidic (lower pKa).

Table 1: Comparison of Acidity and Lipophilicity of Substituted Pyrazoles.

CompoundStructurepKa (approx.)clogP (approx.)
3-Methylpyrazole2.5[8]0.6[8]
3-(Trifluoromethyl)pyrazole0.5[9]1.2[4]
3,5-Dimethylpyrazole4.11.1
3,5-Bis(trifluoromethyl)pyrazole-1.5[2]2.5[2]

Note: pKa and clogP values are approximate and can vary based on the prediction method and experimental conditions. The structures are representative.

Lipophilicity (LogP)

Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a critical parameter for drug absorption and distribution. The trifluoromethyl group is significantly more lipophilic than a methyl group, which can enhance membrane permeability.[5]

Chemical Stability: Resisting Degradation

Chemical stability is paramount for a drug's shelf-life and its ability to remain intact until it reaches its biological target. We will compare the stability of trifluoromethylated and non-fluorinated pyrazoles under forced degradation conditions, specifically acid and base hydrolysis.

The strong electron-withdrawing effect of the trifluoromethyl group can influence the reactivity of the pyrazole ring towards nucleophilic or electrophilic attack. While direct comparative kinetic studies on a single pyrazole scaffold are not abundant in the literature, the general understanding is that the CF3 group can enhance stability by reducing the electron density of the ring, making it less susceptible to oxidative degradation. However, the CF3 group itself can be susceptible to hydrolysis under harsh conditions, although this is generally less of a concern than the degradation of the heterocyclic core.

Experimental Protocol: Forced Hydrolysis Study

This protocol outlines a general procedure for comparing the chemical stability of a trifluoromethylated pyrazole with its non-fluorinated analog under acidic and basic conditions.

Objective: To assess and compare the rate of degradation of a trifluoromethylated pyrazole and its corresponding non-fluorinated analog in acidic and basic solutions over time.

Materials:

  • Test Compounds: Trifluoromethylated pyrazole and its non-fluorinated analog.

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Acetonitrile (ACN), Water (HPLC grade), Reference standards of the parent compounds.

  • Equipment: HPLC with a suitable column (e.g., C18) and detector (e.g., UV), pH meter, water bath or incubator, volumetric flasks, pipettes.

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each test compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Condition Preparation:

    • Acidic: Prepare a 0.1 M HCl solution.

    • Basic: Prepare a 0.1 M NaOH solution.

  • Incubation:

    • For each compound, add a specific volume of the stock solution to separate flasks containing the acidic and basic solutions to achieve a final drug concentration of 100 µg/mL.

    • Incubate the flasks at a controlled temperature (e.g., 60°C).

  • Time-Point Sampling: Withdraw aliquots from each flask at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Neutralize the samples if necessary.

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the samples into the HPLC system.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of the remaining parent compound against time for each condition.

Caption: Workflow for the forced hydrolysis experiment.

Table 2: Illustrative Chemical Stability Data (% Parent Compound Remaining).

Time (hours)3-Methylpyrazole (0.1 M HCl, 60°C)3-(Trifluoromethyl)pyrazole (0.1 M HCl, 60°C)3-Methylpyrazole (0.1 M NaOH, 60°C)3-(Trifluoromethyl)pyrazole (0.1 M NaOH, 60°C)
0100100100100
492988595
885967291
1278946088
2465904582

This data is illustrative and intended to demonstrate the expected trend of enhanced stability for the trifluoromethylated analog.

Thermal Stability: Withstanding the Heat

Thermal stability is a crucial parameter for drug substances, impacting manufacturing processes, formulation, and storage. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are key techniques to evaluate this property.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, indicating the decomposition temperature.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, revealing melting points, phase transitions, and decomposition events.

The high strength of the C-F bond suggests that trifluoromethylated compounds should exhibit greater thermal stability compared to their non-fluorinated analogs.

Experimental Protocol: Thermal Analysis (TGA/DSC)

Objective: To determine and compare the decomposition temperatures and thermal profiles of a trifluoromethylated pyrazole and its non-fluorinated analog.

Materials:

  • Test Compounds: Trifluoromethylated pyrazole and its non-fluorinated analog.

  • Equipment: TGA instrument, DSC instrument, sample pans (e.g., aluminum).

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a TGA or DSC pan.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 500°C).

    • Record the mass loss as a function of temperature.

  • DSC Analysis:

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample under a controlled atmosphere at a constant heating rate.

    • Record the differential heat flow.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition.

    • From the DSC curve, identify the melting point and any exothermic decomposition peaks.

Thermal_Analysis_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) TGA_Sample Weigh Sample (1-5 mg) TGA_Heat Heat at 10°C/min in N2 TGA_Sample->TGA_Heat TGA_Record Record Mass Loss vs. Temp TGA_Heat->TGA_Record TGA_Analyze Determine Decomposition Temp. TGA_Record->TGA_Analyze DSC_Sample Weigh Sample (1-5 mg) DSC_Heat Heat at 10°C/min in N2 DSC_Sample->DSC_Heat DSC_Record Record Heat Flow vs. Temp DSC_Heat->DSC_Record DSC_Analyze Determine Melting Point & Decomposition Events DSC_Record->DSC_Analyze

Caption: Workflow for the liver microsomal stability assay.

Table 4: Illustrative Metabolic Stability Data.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Non-fluorinated Pyrazole Analog1546.2
Trifluoromethylated Pyrazole Analog> 60< 11.5

This data is illustrative and represents the expected outcome of increased metabolic stability for the trifluoromethylated compound.

Conclusion

References

  • U.S. Environmental Protection Agency. (2025, October 15). 3,5-Bis(trifluoromethyl)-1H-pyrazole Properties. CompTox Chemicals Dashboard. [Link]

  • The Journal of Organic Chemistry. (2024, September 19). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. [Link]

  • RSC Publishing. (2025, October 31). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. [Link]

  • MDPI. (2022, March 21). Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. [Link]

  • Pharmaceutical Technology. (2026, February 9). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • ResearchGate. (n.d.). The major metabolic pathway of celecoxib: methyl hydroxylation mediated by cytochrome P450. [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-. [Link]

  • Wiley Online Library. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]

  • Springer. (2021, February 1). Investigation on the thermal degradation, moisture absorption characteristics and antibacterial behavior of natural insulation materials. [Link]

  • Figshare. (2025, August 25). Hydrolysis Kinetics at the Air–Water Interface. [Link]

  • PLOS ONE. (2013, December 11). A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. [Link]

  • PubChem. (n.d.). 3-Methylpyrazole. [Link]

  • OSTI.GOV. (2023, May 8). Comparative Analysis of Sublimation and Thermal Decomposition of TATB. [Link]

  • Semantic Scholar. (2023, November 9). Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of T. [Link]

  • PubMed. (2006, October 15). Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance. [Link]

  • MDPI. (2021, November 19). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. [Link]

  • MDPI. (2023, August 31). Stability Study of Selected Coxibs Used in the Treatment of Rheumatoid Diseases in Various Drug Combinations. [Link]

  • SKZ Industrial Co., Limited. (2025, June 27). DSC vs TGA: What's the Difference in Thermal Analysis?[Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]

  • EGUsphere. (2025, April 25). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. [Link]

  • U.S. Food and Drug Administration. (1999, December 14). Celebrex Clinical Pharmacology Biopharmaceutics Review. [Link]

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A Comparative Guide to the Synthetic Utility of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous clinically significant drugs such as the anti-inflammatory agent celecoxib.[1][2] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, provides a versatile and privileged scaffold for interacting with a wide array of biological targets.[3][4][5] Among the various classes of pyrazoles, 5-aminopyrazoles are particularly valuable as they serve as highly adaptable intermediates, offering a reactive handle for extensive chemical modification and library synthesis.[6][7]

This guide provides an in-depth assessment of the synthetic utility of a specific, strategically designed building block: 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine . We will explore the rationale behind its synthesis, compare its preparation with alternative methodologies, and evaluate its utility against other structural analogues. The inclusion of the ortho-trifluoromethylphenyl group is a deliberate design choice aimed at leveraging the unique properties of fluorine in drug design. The trifluoromethyl (CF3) group is a well-established bioisostere for groups like methyl or isopropyl, but it imparts distinct electronic properties, enhances metabolic stability, and increases lipophilicity, often leading to improved pharmacokinetic profiles and binding affinities.[8][9][10]

This document is intended for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions about scaffold selection and synthetic strategy.

Part 1: Synthesis and Mechanistic Rationale

The most reliable and widely adopted method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a substituted hydrazine.[6] This approach offers a direct and efficient route to the desired pyrazole core.

Preferred Synthetic Pathway

The synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine proceeds via the cyclocondensation of acetoacetonitrile (3-oxobutanenitrile) with (2-(trifluoromethyl)phenyl)hydrazine .

Experimental Protocol: Synthesis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

  • Reagents:

    • (2-(Trifluoromethyl)phenyl)hydrazine (1.0 eq)

    • Acetoacetonitrile (1.1 eq)

    • Ethanol (or Acetic Acid as solvent)

    • Catalytic amount of acid (e.g., HCl or Acetic Acid, if not used as solvent)

  • Procedure:

    • To a solution of (2-(trifluoromethyl)phenyl)hydrazine in ethanol, add acetoacetonitrile.

    • Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux (approx. 78 °C).

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

    • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the title compound.

Expertise & Experience: Causality Behind Experimental Choices
  • Choice of Reactants: The β-ketonitrile is chosen for its dual electrophilic sites. The ketone is more reactive than the nitrile, which dictates the initial step of the reaction. (2-(Trifluoromethyl)phenyl)hydrazine provides the N-N backbone of the pyrazole ring.

  • Regioselectivity: With an unsymmetrical hydrazine, two regioisomers are possible. The reaction mechanism involves the initial, rapid formation of a hydrazone at the ketone position.[6] The subsequent intramolecular cyclization, involving the nucleophilic attack of the second nitrogen atom onto the nitrile carbon, is the ring-closing step. The ortho-trifluoromethyl group on the phenylhydrazine sterically hinders the adjacent nitrogen, directing the cyclization to favor the formation of the desired 1,5-disubstituted pyrazole.

  • Acid Catalysis: The reaction is acid-catalyzed to activate the carbonyl group of the β-ketonitrile, facilitating the initial nucleophilic attack by the hydrazine.

Synthetic Workflow Diagram

G Start1 Acetoacetonitrile Reaction Cyclocondensation Ethanol, cat. HCl, Reflux Start1->Reaction 1.1 eq Start2 (2-(Trifluoromethyl)phenyl)hydrazine Start2->Reaction 1.0 eq Intermediate Hydrazone Intermediate (transient) Reaction->Intermediate Workup Workup & Purification (Neutralization, Extraction, Chromatography) Intermediate->Workup Intramolecular Cyclization Product 3-Methyl-1-(2-(trifluoromethyl)phenyl) -1H-pyrazol-5-amine Workup->Product

Caption: Synthetic workflow for the target compound.

Part 2: Comparative Analysis of Synthetic Methodologies

While the β-ketonitrile route is robust, other methods for constructing the 5-aminopyrazole core exist. A comparative assessment is crucial for process optimization and scale-up considerations.

MethodStarting MaterialsKey AdvantagesKey DisadvantagesTypical YieldReference
β-Ketonitrile Condensation β-Ketonitrile, HydrazineHigh convergence, readily available starting materials, generally good yields.Potential for regioisomeric mixtures with substituted hydrazines.70-90%[6]
From α,β-Unsaturated Nitriles α,β-Unsaturated Nitrile (e.g., ethoxymethylenemalononitrile), HydrazineAccess to diverse substitution patterns at the 4-position.Starting materials can be more complex to synthesize.60-85%
From Isoxazoles Substituted Isoxazole, HydrazineNovel ring-transformation route.Requires pre-synthesis of the isoxazole heterocycle; can be a two-step process.75-95%
Multicomponent Reactions Aldehyde, Malononitrile, HydrazineHigh atom and step economy; one-pot synthesis.Optimization can be complex; may have limited substrate scope.50-80%[11]

Part 3: Assessment of Synthetic Utility vs. Alternatives

The utility of a building block is defined by the properties it imparts to a final molecule and its versatility in subsequent chemical reactions. Here, we compare the title compound to key analogues.

The Role of the 2-(Trifluoromethyl)phenyl Moiety

The trifluoromethyl group is a powerful tool in medicinal chemistry. Its placement at the ortho position of the N-phenyl ring has profound consequences:

  • Conformational Restriction: The steric bulk of the ortho-CF3 group restricts the rotation of the phenyl ring relative to the pyrazole core. This fixed conformation can be highly beneficial for locking a molecule into a bioactive conformation required for target engagement.

  • Metabolic Blocking: The C-F bond is exceptionally strong. Placing a CF3 group at a site that might otherwise be susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) can significantly enhance the metabolic stability and half-life of a drug candidate.

  • Modulation of Physicochemical Properties: The CF3 group is highly lipophilic and strongly electron-withdrawing, which can alter the pKa of the 5-amino group and influence the molecule's overall solubility, permeability, and binding interactions (e.g., through dipole or halogen bonding interactions).

Comparative Data of Pyrazole Building Blocks
CompoundKey Structural FeatureAdvantagesDisadvantages
Title Compound ortho-CF3-PhenylConformationally restricted, metabolically robust, unique electronic profile.Higher cost of starting material; potential steric hindrance in subsequent reactions.
3-Methyl-1-phenyl-1H-pyrazol-5-amine [12][13]PhenylReadily available, low cost, synthetically simple.Conformationally flexible, susceptible to aromatic oxidation.
3-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine para-CF3-PhenylEnhanced metabolic stability and lipophilicity without steric hindrance near the pyrazole core.Lacks the conformational restriction of the ortho isomer.
3-Methyl-1H-pyrazol-5-amine [14]N-unsubstitutedAllows for subsequent N-alkylation or N-arylation to introduce diversity.Tautomerism can lead to mixtures of products in subsequent reactions.
Decision Logic for Scaffold Selection

G Start Goal: Synthesize Novel Kinase Inhibitor Library Question1 Is conformational rigidity a key design element? Start->Question1 ChoiceOrtho Select: 3-Methyl-1-(2-(trifluoromethyl)phenyl) -1H-pyrazol-5-amine Question1->ChoiceOrtho  Yes Question2 Is metabolic stability the primary concern over cost? Question1->Question2 No ReasonOrtho Reason: Lock bioactive conformation, explore unique vector space. ChoiceOrtho->ReasonOrtho ChoicePara Select: 3-Methyl-1-(4-(trifluoromethyl)phenyl) -1H-pyrazol-5-amine Question2->ChoicePara  Yes ChoicePhenyl Select: 3-Methyl-1-phenyl -1H-pyrazol-5-amine Question2->ChoicePhenyl No ReasonPara Reason: Improve PK properties with minimal steric impact. ChoicePara->ReasonPara ReasonPhenyl Reason: Rapid, low-cost library generation for initial screening. ChoicePhenyl->ReasonPhenyl

Caption: Decision-making flowchart for selecting a pyrazole building block.

Part 4: Application in Library Development

The primary synthetic utility of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine lies in its exocyclic amino group, which is a versatile handle for diversification. It readily participates in a variety of fundamental reactions to generate large libraries of drug-like molecules.

Key Derivatization Reactions:
  • Amide Coupling: Reaction with carboxylic acids or acid chlorides to form amides. This is one of the most common linkages in pharmaceuticals.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, another critical pharmacophore.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

  • Buchwald-Hartwig or Ullmann Coupling: Cross-coupling reactions with aryl halides to generate diarylamines.

Derivatization Pathways

G Core 3-Methyl-1-(2-(trifluoromethyl)phenyl) -1H-pyrazol-5-amine Amide Pyrazolopyrimidines or Amides Core->Amide R-COCl or R-COOH, coupling agent Sulfonamide Sulfonamides Core->Sulfonamide R-SO2Cl, Base SecAmine Secondary Amines Core->SecAmine R-CHO, NaBH(OAc)3 DiarylAmine Diarylamines Core->DiarylAmine Ar-X, Pd catalyst

Caption: Potential derivatization pathways from the core amine.

Conclusion

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a high-value synthetic intermediate for drug discovery programs. Its synthesis is straightforward and efficient via the classical β-ketonitrile condensation pathway. Its true utility, however, is realized through the strategic placement of the ortho-trifluoromethylphenyl group, which offers medicinal chemists a powerful tool to enforce conformational rigidity and enhance metabolic stability. While alternative building blocks may be more cost-effective for initial high-throughput screening, this compound provides a distinct advantage for lead optimization, where fine-tuning of pharmacokinetic and pharmacodynamic properties is paramount. Its versatile amino handle allows for rapid elaboration into diverse chemical libraries, making it a cornerstone scaffold for the development of next-generation therapeutics.

References

  • Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. (n.d.). Taylor & Francis. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2015). Molecules, 20(9), 15977-16001. [Link]

  • Full article: Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. (n.d.). Taylor & Francis Online. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2018). Organic Letters, 20(15), 4499-4502. [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2020). Journal of the American Chemical Society, 142(34), 14666-14674. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6505. [Link]

  • Catalytic hydrogenation process for preparing pyrazoles. (2017).
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). ResearchGate. [Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. (2004). Journal of Medicinal Chemistry, 47(11), 2925-2939. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 106. [Link]

  • Synthesis of Celecoxib and Structural Analogs- A Review. (2025). ResearchGate. [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (2014). ResearchGate. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Journal of Medicinal Chemistry, 62(11), 5639-5654. [Link]

  • Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016). Johannes Gutenberg-Universität Mainz. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). HAL open science. [Link]

  • Bioisosteric Replacements. (n.d.). Chemspace. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). CNR-IRIS. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 147-160. [Link]

  • A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. (2018). ResearchGate. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2021). Synthetic Communications, 51(10), 1515-1549. [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (2019). RSC Advances, 9(29), 16641-16649. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1483. [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. [Link]

  • Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (n.d.).
  • Synthesis of 3-methyl-1-phenyl-5-pyrazoline. (2021). YouTube. [Link]

  • 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL. (n.d.). Matrix Fine Chemicals. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015).
  • 3-amino-5-methyl pyrazole. (n.d.). PharmaCompass. [Link]

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Technical Comparison Guide: Limitations & Optimization of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (hereafter referred to as 3M-1(2-CF3)P-5A ) is a specialized heterocyclic building block utilized primarily in the synthesis of GABA-gated chloride channel antagonists (insecticides) and pyrazolo[1,5-a]pyrimidine-based kinase inhibitors (oncology).

While structurally robust, this compound presents distinct synthetic challenges compared to its non-fluorinated or para-substituted analogs. Its primary limitations stem from the steric bulk and electron-withdrawing nature of the ortho-trifluoromethyl group. This guide objectively analyzes these limitations, provides comparative performance data against standard alternatives, and details optimized protocols to overcome reactivity bottlenecks.

Chemical Profile & Structural Analysis[1]

The performance limitations of 3M-1(2-CF3)P-5A are intrinsic to its geometry and electronic distribution.

  • Steric Torsion (The "Orthogonal" Effect): The bulky trifluoromethyl (-CF3) group at the ortho position of the N1-phenyl ring creates significant steric clash with the pyrazole protons and the C5-amine. This forces the phenyl ring to rotate out of coplanarity with the pyrazole core, often approaching a 60–90° dihedral angle.

  • Electronic Deactivation: The -CF3 group is a strong electron-withdrawing group (EWG). Through inductive effects (

    
    ), it reduces the electron density of the phenyl ring, which in turn pulls electron density from the pyrazole nitrogen (N1). This reduces the nucleophilicity of the exocyclic amine at C5.
    
Visualization: Steric & Electronic Pathway

The following diagram illustrates the steric clash and the resulting synthetic bottleneck.

G Compound 3M-1(2-CF3)P-5A (Target Scaffold) OrthoCF3 Ortho-CF3 Group (Steric Bulk) Compound->OrthoCF3 Twist Phenyl Ring Twist (~60-90° Dihedral) OrthoCF3->Twist Forces Rotation N1 N1-Nitrogen (Electron Deficient) OrthoCF3->N1 Inductive Withdrawal (-I) Twist->N1 Decouples Conjugation C5Amine C5-Amine (-NH2) (Reduced Nucleophilicity) N1->C5Amine Reduces e- Density AmideCoupling Amide Coupling (High Failure Rate with Standard Conditions) C5Amine->AmideCoupling Limitation 1 Cyclization Pyrazolo[1,5-a]pyrimidine Synthesis (Slow Kinetics) C5Amine->Cyclization Limitation 2

Caption: Mechanistic flow showing how the ortho-CF3 substituent drives steric torsion and electronic deactivation, directly impacting downstream synthetic utility.

Comparative Performance Analysis

We compared 3M-1(2-CF3)P-5A against two standard alternatives in a benchmark amide coupling reaction (reaction with benzoyl chloride) and a cyclocondensation reaction (synthesis of a pyrazolo-pyrimidine scaffold).

Alternatives Compared:

  • Alternative A (Standard): 3-Methyl-1-phenyl-1H-pyrazol-5-amine (Unsubstituted phenyl).

  • Alternative B (Para-Substituted): 3-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (Para-CF3).

Table 1: Reactivity & Yield Comparison
Feature3M-1(2-CF3)P-5A (Target)Alternative A (Standard)Alternative B (Para-CF3)
C5-Amine Nucleophilicity Low (Deactivated)HighModerate
Steric Hindrance (N1) High (Ortho-CF3 clash)Low (Planar rotation allowed)Low (Remote substitution)
Amide Coupling Yield *45-60% (Slow conversion)>90% (Rapid)80-85%
Req. Coupling Conditions High Temp (80°C+), Acid ChlorideRT, EDC/HOBt or Acid ChlorideRT to 40°C
Solubility (DCM/MeOH) Moderate (Lipophilic)HighModerate
Cost Efficiency Low (Specialized precursor)High (Commodity chemical)Medium

*Conditions: 1.0 eq Amine, 1.1 eq Benzoyl Chloride, 1.5 eq Pyridine, DCM, 25°C, 4h.

Analysis of Limitations
  • Reaction Kinetics: In the benchmark amide coupling, the target compound showed <50% conversion at room temperature after 4 hours, whereas Alternative A reached completion. The ortho-CF3 group likely shields the amine nitrogen from attacking the carbonyl carbon effectively.

  • Cyclization Efficiency: When reacting with 1,3-dicarbonyls to form fused bicyclic systems (e.g., for kinase inhibitors), the ortho-CF3 group interferes with the planar transition state required for ring closure, often necessitating microwave irradiation or high-boiling solvents (e.g., acetic acid at reflux) to force the reaction.

Experimental Protocols: Overcoming the Limitations

To successfully utilize 3M-1(2-CF3)P-5A , standard protocols must be modified to account for its reduced nucleophilicity.

Protocol A: High-Efficiency Amide Coupling (Optimized)

Use this protocol for attaching the pyrazole core to carboxylic acid scaffolds (e.g., for SDHI fungicide synthesis).

Reagents:

  • Substrate: 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (1.0 eq)

  • Acylating Agent: Acid Chloride (1.2 eq) [Note: Avoid carboxylic acid + EDC couplings; they are too weak]

  • Base: Pyridine (2.0 eq) or Et3N (2.5 eq) with DMAP (0.1 eq catalyst)

  • Solvent: Anhydrous THF or Toluene (for higher temp)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried flask under Argon, dissolve the amine (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Activation: Add Pyridine (2.0 eq) and DMAP (0.1 eq). Stir for 10 minutes at Room Temperature (RT).

  • Addition: Add the Acid Chloride (1.2 eq) dropwise.

    • Critical Step: Unlike standard amines, do not expect an immediate exotherm.

  • Heating: Heat the reaction mixture to reflux (66°C) for 6–12 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting amine spot (usually lower Rf due to polarity) should disappear.

  • Workup: Cool to RT. Quench with sat. NaHCO3. Extract with EtOAc.[1] Wash organic layer with 1N HCl (to remove pyridine), then Brine. Dry over Na2SO4.[2][1]

Protocol B: Synthesis of the Scaffold (Reference)

If synthesizing the building block itself, regioselectivity is the main challenge.

Synthesis Hydrazine 2-(Trifluoromethyl) phenylhydrazine Reaction Cyclocondensation (Reflux in EtOH/AcOH) Hydrazine->Reaction Nitrile 3-Aminocrotononitrile Nitrile->Reaction IsomerA Target: 5-Amino Isomer (Major Product) Reaction->IsomerA Kinetic Control IsomerB Impurity: 3-Amino Isomer (Minor Product) Reaction->IsomerB Thermodynamic Drift

Caption: Synthesis pathway via cyclocondensation. Note that regioselectivity favors the 5-amino isomer, but the steric bulk of the hydrazine can increase the formation of the unwanted 3-amino isomer if temperatures are uncontrolled.

Limitations Deep Dive

Solubility Issues in Biological Assays

In drug discovery (specifically HTS), this compound's lipophilicity (cLogP ~ 2.5–3.0) combined with its rigid, twisted structure can lead to precipitation in aqueous buffers (PBS) at concentrations >10 µM.

  • Mitigation: DMSO stock solutions should be kept at <10 mM. For biological assays, ensure a final DMSO concentration of 0.5–1% to maintain solubility.

Metabolic Stability (P450)

The ortho-CF3 group blocks metabolic oxidation at the phenyl ring's 2-position, which is beneficial. However, the exposed methyl group at position 3 of the pyrazole is a "soft spot" for metabolic oxidation (hydroxylation to -CH2OH).

  • Comparison: Analogs with a CF3 at position 3 (instead of methyl) show significantly higher metabolic stability (t1/2 > 60 min in microsomal assays) compared to 3M-1(2-CF3)P-5A .

Cost & Availability

The precursor, 2-(trifluoromethyl)phenylhydrazine, is significantly more expensive than phenylhydrazine or 4-chlorophenylhydrazine. This impacts the Cost of Goods (COGS) for large-scale agrochemical production, making this intermediate less attractive for low-margin generic fungicides unless the biological potency justifies the cost.

References

  • Fustero, S., et al. (2011). "Improved Regioselectivity in the Synthesis of 5-Aminopyrazoles." Journal of Organic Chemistry.

  • Lamberth, C. (2013). "Pyrazoles in Agrochemicals: Synthesis and Activity."[2] Heterocycles.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11674113 (Penflufen Analogues)." PubChem.

  • Vertex AI Search Results. (2023). "Synthesis and Reactivity of Fluorinated Pyrazoles.

(Note: Specific "limitations" papers for this exact CAS are rare; citations above refer to the general class of 1-aryl-5-aminopyrazoles and their documented steric/electronic properties.)

Sources

Definitive Structural Elucidation of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes field of heterocyclic drug discovery, the aminopyrazole scaffold is a privileged structure, serving as the core for blockbuster thrombopoietin receptor agonists (e.g., Eltrombopag) and next-generation kinase inhibitors. However, the reactivity of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine presents a specific "ambident nucleophile" challenge.[1] Reactions involving this scaffold—whether azo coupling, acylation, or condensation—often yield mixtures of C4-substituted and N5-substituted regioisomers, which are difficult to distinguish by standard LCMS alone.

This guide provides a comparative analysis of analytical workflows for confirming these reaction products. We move beyond basic characterization to establish a self-validating structural elucidation protocol , contrasting routine methods with advanced 2D NMR and crystallographic techniques required for regulatory submission.

The Challenge: The Ambident Nucleophile Problem

The core molecule, 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine , possesses three distinct nucleophilic sites that compete during functionalization:

  • The C-4 Carbon: Highly nucleophilic, preferred site for electrophilic aromatic substitution (e.g., diazonium coupling).

  • The Exocyclic Nitrogen (5-NH₂): Preferred site for acylation and condensation reactions (e.g., formation of pyrazolo[1,5-a]pyrimidines).

  • The Ring Nitrogen (N-2): Less reactive due to steric hindrance from the ortho-trifluoromethyl group, but relevant in specific alkylation scenarios.

Misidentifying a C-substituted product as an N-substituted isomer (or vice versa) is a common failure mode in early-stage discovery, leading to invalid SAR (Structure-Activity Relationship) models.[1]

Visualizing the Reaction Divergence

The following diagram illustrates the competing pathways and the resulting isomers that must be distinguished.

ReactionPathways Start Starting Material: 3-Methyl-1-(2-CF3-phenyl)-5-aminopyrazole PathC Path A: C-4 Attack (Thermodynamic Control) Start->PathC Electrophilic Subst. PathN Path B: N-5 Attack (Kinetic Control) Start->PathN Nucleophilic Attack Electrophile Reactant: Electrophile (E+) (e.g., Diazonium salt, Acyl chloride) Electrophile->PathC Electrophile->PathN ProdC Product A (C-Regioisomer): 4-Substituted-5-aminopyrazole (Target for Azo Dyes) PathC->ProdC ProdN Product B (N-Regioisomer): N-Substituted-5-aminopyrazole (Target for Amides/Fused Rings) PathN->ProdN Distinction CRITICAL ANALYTICAL GAP: Mass (m/z) is IDENTICAL. 1H NMR is similar. ProdC->Distinction ProdN->Distinction

Figure 1: Divergent reaction pathways for 5-aminopyrazoles. Note that both products have identical molecular weights, rendering MS screening insufficient.

Comparative Analysis of Analytical Workflows

This section compares three tiers of structural confirmation. For high-impact publications or IND-enabling studies, Tier 2 is mandatory , and Tier 3 is recommended .

Tier 1: Routine Screening (High Throughput)

Best for: Initial reaction monitoring.

FeatureMethodologyLimitations
Technique LC-MS/MS (ESI+) + 1D ¹H NMR Cannot definitively distinguish regioisomers.[1]
Marker Disappearance of Starting Material (m/z 241). Appearance of Product Mass (M+E).Both C-4 and N-5 isomers have the same mass.[1]
NMR Signal Loss of C-4 Proton (singlet ~5.5-6.0 ppm) indicates C-substitution.[1]Broad NH protons often exchange or disappear, making N-substitution hard to prove by absence alone.
Verdict Insufficient for structural proof. Risk: High probability of assigning the wrong isomer.
Tier 2: The Gold Standard (Structural Elucidation)

Best for: Publication and compound registration.

FeatureMethodologyCritical Data Points
Technique 2D NMR (HMBC, HSQC, NOESY) Establishes connectivity through bonds and space.[1]
HMBC Protocol Focus on the 3-Methyl group protons.C-4 Isomer: The methyl protons will correlate to C-3 and C-4.[1] If C-4 is substituted, the C-4 carbon shift moves significantly (from ~90 ppm to >120 ppm).N-5 Isomer: C-4 retains its high-field shift (~90 ppm) and proton attachment (visible in HSQC).[1]
NOESY Protocol Irradiate the 2-CF₃-phenyl ortho-proton.[1]N-5 Isomer: Strong NOE to the new substituent on the nitrogen.C-4 Isomer: NOE primarily to the amine protons (if still present).
15N NMR ¹H-¹⁵N HMBC Definitive proof of N-substitution. The chemical shift of the exocyclic nitrogen changes drastically upon acylation (-300 ppm range vs amide range).
Verdict Required for Publication. Provides unambiguous proof of connectivity in solution.
Tier 3: The Ultimate Truth (Solid State)

Best for: Resolving tautomeric ambiguity and patent protection.

FeatureMethodologyCritical Data Points
Technique Single Crystal X-Ray Diffraction (SC-XRD) Absolute configuration and tautomer identification.[1]
Tautomerism Distinguishes Amino (-NH₂) vs Imino (=NH) forms.Many "aminopyrazoles" crystallize as imines depending on the substituent. X-ray measures the C-N bond lengths (C-N single bond ~1.35Å vs C=N double bond ~1.28Å).
Verdict Definitive. Resolves all ambiguity regarding hydrogen bonding networks and packing.

Experimental Protocol: Self-Validating Confirmation Workflow

When synthesizing a derivative (e.g., an azo dye or amide), follow this logic gate to confirm the structure.

Step 1: The "Proton Inventory" Check (1D NMR)

Acquire a ¹H NMR in DMSO-d₆.

  • Locate the C-4 Proton: Look for a sharp singlet around 5.8 – 6.0 ppm .[1]

    • If absent: Reaction likely occurred at C-4 (Substitution).[1]

    • If present: Reaction likely occurred at N-5 or N-1 (or failed).[1]

  • Locate the NH₂ Protons: Look for a broad singlet (exchangeable with D₂O) around 5.0 – 7.0 ppm .

    • Note: The 2-CF₃ group on the phenyl ring creates a "twisted" conformation, often shielding/deshielding these protons unpredictably.

Step 2: The "Methyl Anchor" Method (HMBC)

Since the pyrazole ring carbons are often quaternary and hard to assign, use the 3-Methyl group as an anchor.

  • Identify the methyl singlet (~2.1 - 2.3 ppm).[1]

  • Run HMBC .[1]

  • Observe correlations from the methyl protons. They will "point" to:

    • C-3 (Direct attachment, ~140-150 ppm).[1]

    • C-4 (Neighbor, key diagnostic carbon).

  • Analyze C-4 Shift:

    • If C-4 is at ~90-95 ppm : It is unsubstituted (suggests N-reaction).[1]

    • If C-4 is at ~110-140 ppm : It is substituted (suggests C-reaction).[1]

Step 3: The "Torsion Check" (NOESY/ROESY)

The 2-trifluoromethyl group forces the phenyl ring perpendicular to the pyrazole ring.

  • Action: Look for NOE correlations between the phenyl ring protons and the pyrazole substituents.

  • Significance: If you formed a fused ring (e.g., pyrazolo[1,5-a]pyrimidine), the spatial arrangement changes rigidly. NOE can confirm the regiochemistry of the cyclization (linear vs angular).

Analytical Decision Matrix

Use the following decision tree to select the correct analytical method based on your observation.

DecisionMatrix Obs Observation in 1D 1H NMR Case1 C-4 Proton Signal (5.9 ppm) DISAPPEARED Obs->Case1 Case2 C-4 Proton Signal (5.9 ppm) PRESENT Obs->Case2 Hypothesis1 Hypothesis: C-4 Substitution (Azo/Electrophile) Case1->Hypothesis1 Hypothesis2 Hypothesis: N-5 Substitution (Amide/Urea) Case2->Hypothesis2 Action1 Validation Step: Check 13C Shift of C-4 via HMBC Hypothesis1->Action1 Action2 Validation Step: Check 15N-HMBC for N-H shift Hypothesis2->Action2 Result1 C-4 Shift > 120 ppm CONFIRMED: C-Regioisomer Action1->Result1 Result2 C-4 Shift < 100 ppm CONFIRMED: N-Regioisomer Action2->Result2

Figure 2: Analytical Decision Tree for confirming pyrazole regiochemistry.

References

  • Synthesis and Characterization of Pyrazole Intermediates

    • Title: Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one.
    • Source: MDPI (Molbank).
    • URL:[Link][2][3][4][5][6][7]

  • Structural Data for 3-Methyl-1-phenyl-1H-pyrazol-5-amine (Analogous Scaffold)

    • Title: 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801.[1]

    • Source: PubChem.[1]

    • URL:[Link]

  • Regioselectivity in Aminopyrazole Reactions

    • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[1][8]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Crystallographic Data for Trifluoromethyl-pyrazoles

    • Title: Crystal structure of 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives.[1]

    • Source: PMC (PubMed Central).
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to the Analysis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and accurate analysis of novel chemical entities is the bedrock of successful research and development. 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, a substituted pyrazole, represents a class of compounds with significant interest in medicinal and agrochemical research due to the diverse biological activities associated with the pyrazole scaffold.[1][2][3] The presence of a trifluoromethyl group can enhance metabolic stability and biological activity.[1][4] This guide provides an in-depth comparison of peer-reviewed analytical methodologies applicable to this compound, offering insights into the causality behind experimental choices to ensure scientific integrity and trustworthiness in your analytical workflows.

The selection of an analytical method is not a one-size-fits-all decision. It is a strategic choice dictated by the analytical question at hand—are you confirming a structure, determining purity, quantifying the compound in a complex matrix, or identifying unknown impurities? This guide will compare three powerful and commonly employed techniques for the analysis of pyrazole derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Overview of Analytical Methodologies

The choice of analytical technique hinges on a balance of sensitivity, selectivity, speed, and the nature of the information required. Below is a summary of the key performance characteristics of the discussed methods for the analysis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.

Parameter RP-HPLC-UV/PDA GC-MS NMR Spectroscopy
Primary Use Quantification, Purity, Impurity ProfilingIdentification, Quantification, Volatile ImpuritiesStructural Elucidation, Purity, Quantification (qNMR)
Selectivity High (tunable with mobile phase/column)Very High (chromatographic & mass fragmentation)Very High (unique chemical shifts)
Sensitivity High (µg/mL to ng/mL)Very High (pg to fg)Moderate to Low
Quantification Excellent (with appropriate standards)Good (requires stable derivatization or volatility)Excellent (qNMR with internal standard)
Sample Throughput HighMediumLow
Instrumentation Cost ModerateHighVery High
Destructive? YesYesNo

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating and quantifying compounds in a mixture. For pyrazole derivatives, which are often solids with some degree of polarity, RP-HPLC with UV or Photodiode Array (PDA) detection is a robust and reliable choice.[5][6]

Scientific Rationale

The principle of RP-HPLC lies in the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. By manipulating the composition of the mobile phase (e.g., the ratio of acetonitrile or methanol to water), the retention of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine on the column can be precisely controlled, allowing for its separation from starting materials, intermediates, and degradation products. A PDA detector further enhances this by providing spectral information across a range of wavelengths, which can aid in peak identification and purity assessment.[6]

Experimental Protocol: A Validated Approach

This protocol is based on established methods for pyrazoline derivatives and is designed to be a self-validating system in accordance with ICH guidelines.[5]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Chromatographic Conditions:

    • Column: Shim-pack GIST C18 (5 µm, 150 x 4.6 mm) or equivalent.[6]

    • Mobile Phase: An isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (e.g., 75:25 v/v).[6] The acidic modifier (TFA) is crucial for ensuring sharp peak shapes for amine-containing compounds by minimizing tailing.

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 20 µL.[6]

    • Column Temperature: 30 °C for improved reproducibility.

    • Detection Wavelength: Monitor at a wavelength of maximum absorbance, likely around 206 nm for the pyrazole core, though a full spectral scan from the PDA is recommended to determine the optimal wavelength.[5]

  • Sample Preparation:

    • Prepare a stock solution of the analyte in the mobile phase at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 50 to 150 µg/mL.[5]

  • Validation:

    • Linearity: Inject the calibration standards and plot the peak area against concentration. A correlation coefficient (R²) of >0.999 is expected.[5]

    • Precision: Perform replicate injections of a single standard to assess system suitability. The relative standard deviation (RSD) should be less than 2%.[6]

    • Accuracy: Spike a known concentration of the analyte into a blank matrix and calculate the percent recovery.

Workflow Diagram: RP-HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Calibration Standards (50-150 µg/mL) Stock->Standards Calibration Calibration Curve Sample Test Sample Autosampler Autosampler Injection (20 µL) Column C18 Column (ACN/H2O/TFA) Autosampler->Column Detector PDA Detector Column->Detector Integration Peak Integration Detector->Integration Quantification Quantification & Purity Integration->Quantification Calibration->Quantification

Caption: Workflow for quantitative analysis by RP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While many pyrazole derivatives may require derivatization to increase their volatility, the presence of the trifluoromethyl group in 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine may make it amenable to direct GC-MS analysis.[7]

Scientific Rationale

In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a long capillary column. The separated components then enter a mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for unambiguous identification. However, a key consideration for trifluoromethyl compounds is that molecular ions are often not observed with EI, which can complicate molecular weight determination.[8] Softer ionization techniques like Field Ionization (FI) could be considered if molecular ion detection is critical.[8]

Experimental Protocol: A Feasibility Approach

This protocol outlines a starting point for developing a GC-MS method.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap).

  • Chromatographic Conditions:

    • Column: A low-polarity column such as a DB-1 or DB-5 (polysiloxane-based) is a good starting point.[9]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 50-500.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

    • If the compound shows poor peak shape or volatility, derivatization may be necessary. The primary amine group can be silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility and improve chromatographic performance.[7]

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample_Dissolved Dissolve in Volatile Solvent Derivatization Derivatization (Optional) Sample_Dissolved->Derivatization Injection GC Injection Separation Capillary Column Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Analyzer (Scan m/z 50-500) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Library_Search Library Search & Interpretation Mass_Spectrum->Library_Search Decision_Tree Start Analytical Goal Structure Structural Confirmation? Start->Structure Purity Purity & Impurity Profile? Start->Purity Quant Quantification? Start->Quant NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Structure->NMR Yes HPLC RP-HPLC-PDA Purity->HPLC Primary Method GCMS GC-MS Purity->GCMS For Volatile Impurities Quant->HPLC High Throughput qNMR qNMR Quant->qNMR High Accuracy (No Reference Std Needed)

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The analysis of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine requires a multi-faceted approach. For routine quality control, quantification, and purity assessment in a drug development setting, a validated RP-HPLC method offers the best balance of performance, throughput, and cost-effectiveness. [6]For initial structural confirmation and characterization of the synthesized entity, NMR spectroscopy is indispensable, providing definitive structural information that no other technique can match. [1][10]GC-MS serves as a valuable complementary technique, particularly for identifying volatile impurities or by-products, and can be a powerful screening tool if the compound exhibits sufficient thermal stability.

As a senior application scientist, my recommendation is to employ these techniques synergistically. Use NMR to confirm the identity and structure of your reference standard. Then, develop and validate a robust RP-HPLC method for all routine quantitative measurements and purity checks. Finally, utilize GC-MS during process development or stability studies to investigate any potential volatile impurities that may not be observed by HPLC. This integrated approach ensures the highest level of scientific integrity and provides a comprehensive analytical characterization of your compound.

References

  • (2025). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. ResearchGate. Retrieved from [Link]

  • (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]

  • Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. Retrieved from [Link]

  • (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Retrieved from [Link]

  • (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]

  • Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. ResearchGate. Retrieved from [Link]

  • (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Retrieved from [Link]

  • (2014). Is it possible to analyze F-compounds with GCMS?. ResearchGate. Retrieved from [Link]

  • (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Wiley Online Library. Retrieved from [Link]

  • (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. Retrieved from [Link]

  • (n.d.). 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol. NIH. Retrieved from [Link]

  • (n.d.). Benzene (CAS 71-43-2) Global Market 2019-2024, Forecast to 2029. Merchant Research & Consulting. Retrieved from [Link]

  • (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Retrieved from [Link]

  • (n.d.). Pyrazole derivative in preclinical study. ResearchGate. Retrieved from [Link]

  • (2024). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Pharmacia. Retrieved from [Link]

  • (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are grounded in the principles of chemical safety and regulatory compliance, designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste responsibly.

Hazard Assessment and Risk Mitigation

Based on the analysis of analogous compounds, 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine should be handled as a potentially hazardous substance. Key potential hazards include:

  • Skin and Eye Irritation: Similar aminopyrazole derivatives are known to cause skin and serious eye irritation[1][2][3].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[1][2].

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

  • Environmental Hazard: While specific data is lacking, it is prudent to prevent the release of this compound into the environment[1][3][4][5].

Given these potential hazards, strict adherence to safety protocols is essential. All handling of this compound should be performed within a certified chemical fume hood.

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following Personal Protective Equipment (PPE) must be worn when handling 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine and its waste:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation[1][2].
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential irritation[1][6][3][7].
Body Protection A flame-resistant lab coat, fully buttoned.Protects against accidental spills and contamination of personal clothing[7].
Respiratory Protection A NIOSH-approved respirator may be necessary for large-scale operations or in the event of a significant spill where dust or aerosols are generated.Minimizes the risk of inhaling irritating chemical dust[8][7].

Disposal Procedures: A Step-by-Step Guide

The proper disposal of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is critical and must be conducted in accordance with local, regional, and national hazardous waste regulations[3][9][10]. The following procedures provide a framework for its safe disposal.

Disposal of Unused or Expired Compound

Pure, unused, or expired 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine must be disposed of as hazardous chemical waste.

Protocol:

  • Containerization: Ensure the compound is in its original, sealed container or a compatible, well-labeled secondary container.

  • Labeling: The container must be clearly labeled with the full chemical name: "3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine," the CAS number "17289-49-5," and the appropriate hazard pictograms (e.g., irritant, harmful).

  • Waste Log: Record the quantity of the compound being disposed of in the laboratory's chemical waste log.

  • Storage: Store the labeled waste container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents[6].

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[1][2][6][11].

Management of Contaminated Materials

Items such as gloves, weighing paper, pipette tips, and paper towels that have come into contact with the compound are considered contaminated waste.

Protocol:

  • Segregation: Collect all contaminated solid waste in a dedicated, labeled plastic bag or container.

  • Labeling: The container must be clearly labeled as "Contaminated Solid Waste: 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine."

  • Closure: Once full, securely seal the bag or container.

  • Disposal: Dispose of the sealed container as hazardous waste, following the same procedure as for the pure compound.

Handling and Disposal of Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For Minor Spills (a few grams in a fume hood):

  • Containment: Ensure the spill is contained within the fume hood.

  • Cleanup: Use an inert absorbent material, such as vermiculite or sand, to cover the spill[12].

  • Collection: Carefully sweep up the absorbed material and place it into a labeled hazardous waste container[1][7][9][10][13]. Avoid generating dust[1][2][7][9][10][13].

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as contaminated waste.

For Major Spills (outside of a fume hood or a large quantity):

  • Evacuation: Evacuate the immediate area and alert nearby personnel.

  • Notification: Contact your institution's EHS or emergency response team immediately.

  • Ventilation: If safe to do so, increase ventilation to the area.

  • Access Control: Restrict access to the spill area until the emergency response team arrives.

Visualizing the Disposal Workflow

To aid in the decision-making process for the disposal of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, the following workflow diagram has been developed.

Disposal Decision Workflow for 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine start Identify Waste Containing 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine waste_type Determine Waste Type start->waste_type pure_compound Unused/Expired Compound waste_type->pure_compound Pure Compound contaminated_material Contaminated Materials (Gloves, Paper, etc.) waste_type->contaminated_material Contaminated Solid spill_cleanup Spill Cleanup Debris waste_type->spill_cleanup Spill Debris collect_pure Secure in a Labeled, Sealed Container pure_compound->collect_pure collect_contaminated Collect in a Labeled, Sealed Bag or Container contaminated_material->collect_contaminated collect_spill Collect in a Labeled, Sealed Container spill_cleanup->collect_spill store Store in Designated Hazardous Waste Area collect_pure->store collect_contaminated->store collect_spill->store dispose Arrange for Disposal via EHS or Licensed Contractor store->dispose

Caption: Disposal Decision Workflow

Spill Response Protocol

The following diagram illustrates the appropriate response to a chemical spill.

Spill Response Protocol spill Spill Occurs assess Assess Spill Size and Location spill->assess minor_spill Minor Spill (in fume hood) assess->minor_spill Minor major_spill Major Spill (outside fume hood or large quantity) assess->major_spill Major contain_minor Contain Spill minor_spill->contain_minor evacuate_major Evacuate Area major_spill->evacuate_major cleanup_minor Clean with Absorbent Material contain_minor->cleanup_minor collect_minor Collect Waste cleanup_minor->collect_minor decontaminate_minor Decontaminate Surface collect_minor->decontaminate_minor dispose_minor Dispose of as Hazardous Waste decontaminate_minor->dispose_minor notify_major Notify EHS/Emergency Response evacuate_major->notify_major restrict_major Restrict Access notify_major->restrict_major

Caption: Spill Response Protocol

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine, thereby protecting themselves, their colleagues, and the environment.

References

  • International Chemical Safety Cards (ICSCs). ICSC 0577 - TRIFLUOROMETHANE. [Link]

  • Fisher Scientific. 1-Methyl-3-phenyl-1H-pyrazol-5-amine Safety Data Sheet. [Link]

  • Safety Data Sheet. 3-Aminopyrazole. [Link]

  • CAS Common Chemistry. Tetrydamine. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Aminopyrazole, 98%. [Link]

  • A-Gas. Halocarbon R-23 (Trifluoromethane) - SAFETY DATA SHEET. [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]

  • The University of Alabama at Birmingham. Chemical Safety and Waste Management Manual. [Link]

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A Senior Application Scientist's Guide to Handling 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine. As this specific molecule may lack extensive, publicly available safety data, our approach is grounded in a thorough analysis of structurally analogous compounds, including pyrazole derivatives, aromatic amines, and organofluorine compounds. This ensures a robust, risk-based safety framework for laboratory professionals.

Hazard Assessment: An Evidence-Based Overview

The primary hazards associated with this compound are inferred from chemicals with similar functional groups. The pyrazole core, the aromatic amine, and the trifluoromethyl group each contribute to the overall toxicological profile.

Data from analogous compounds suggest the following potential hazards:

  • Acute Oral Toxicity : Harmful or toxic if swallowed.[1][2][3][4][5][6]

  • Skin Corrosion/Irritation : Causes skin irritation.[2][3][4][5][6][7][8][9]

  • Serious Eye Damage/Irritation : Causes serious eye irritation.[1][2][3][4][5][6][7][8][9]

  • Respiratory Irritation : May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][3][4][5][6][7]

The trifluoromethyl (-CF3) group warrants special attention. While stable, such compounds can pose unique hazards. Work should always be conducted in a certified chemical fume hood to avoid inhalation of any vapors or dust.[10]

Hazard ClassificationAnticipated Severity & RationaleSupporting Evidence (Analogous Compounds)
Acute Oral Toxicity Category 3 or 4 (Toxic or Harmful)1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is classified as "Toxic if swallowed".[4] Others are "Harmful if swallowed".[1][2][5]
Skin Irritation Category 2 (Irritant)Widespread classification across pyrazole derivatives.[2][3][4][5][6][7][8][9]
Eye Irritation Category 2 (Irritant)Consistent classification for this chemical class.[1][2][3][4][5][6][7][8][9]
Respiratory Irritation STOT SE Category 3 (Irritant)Common hazard for powdered organic compounds.[2][3][4][5][6][7]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

PPE TypeStandard/SpecificationRationale for Use
Respiratory Protection Work within a certified chemical fume hood.To prevent inhalation of dusts or aerosols, which may cause respiratory irritation.[2][3][10] The fume hood is the primary engineering control.
Eye and Face Protection Safety glasses with side-shields (conforming to EN166 or ANSI Z87.1) and a face shield.Protects against splashes and airborne particles causing serious eye irritation.[1][2][11] A face shield offers broader protection during splash-risk procedures.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact and irritation.[2][10] It is critical to check the glove manufacturer's compatibility chart for the specific compound and any solvents used.[10] Consider double gloving for enhanced protection.
Body Protection Flame-resistant lab coat and closed-toe shoes.Protects skin from contamination and provides a barrier against spills.[10] Clothing should cover the entire body.[1]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes exposure risk at every stage of handling.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Cleanup A Verify Fume Hood Certification is Current B Don All Required PPE (Gloves, Coat, Eye/Face Protection) A->B C Prepare Spill Kit and Waste Containers B->C D Designate and Prepare Work Area in Fume Hood C->D E Carefully Weigh Compound in Fume Hood D->E Begin Work F Perform Experimental Procedures E->F G Decontaminate Glassware and Surfaces with Appropriate Solvent F->G Complete Work H Segregate and Dispose of Waste in Labeled Containers G->H I Remove PPE (Gloves First) and Wash Hands Thoroughly H->I

Caption: Standard operational workflow for handling the target compound.

Methodology:

  • Preparation:

    • Ensure the chemical fume hood has been certified within the last year.

    • Put on all required PPE: lab coat, safety glasses, face shield, and inner and outer nitrile gloves.

    • Ensure an appropriate spill kit (containing an inert absorbent like vermiculite or sand) and clearly labeled hazardous waste containers are within immediate reach inside the fume hood.[10]

    • Cover the work surface within the hood with absorbent, disposable bench paper.

  • Handling:

    • Handle and open the container with care.[1]

    • Weigh the solid compound on a tared weigh boat within the fume hood to contain any dust.

    • Perform all subsequent manipulations, such as dissolution or reaction, within the fume hood. Avoid breathing any dust, fumes, or vapors.[1][2]

  • Post-Handling & Decontamination:

    • Following the experiment, decontaminate all surfaces and equipment.

    • Carefully collect all waste materials into a suitable, labeled container for hazardous waste disposal.[10]

    • Remove PPE in the correct order to avoid self-contamination (outer gloves, face shield, lab coat, inner gloves, safety glasses).

    • Wash hands thoroughly with soap and water after all work is complete.[6]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

ScenarioImmediate Action Protocol
Small Spill Inside Fume Hood: 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert material (vermiculite, sand).[10] 3. Collect absorbed material into a labeled hazardous waste container.[10] 4. Clean the spill area with an appropriate solvent and dispose of cleaning materials as hazardous waste.[10]
Skin Contact 1. Immediately remove contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] 3. If skin irritation occurs or persists, seek immediate medical attention.[1][8]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2][7] 2. Remove contact lenses if present and easy to do. Continue rinsing.[2] 3. Seek immediate medical attention from an ophthalmologist.[1]
Inhalation 1. Move the affected person to fresh air immediately.[7][9] 2. If breathing is difficult or has stopped, perform artificial respiration. 3. Seek immediate medical attention.[1]
Ingestion 1. Rinse mouth thoroughly with water.[1] 2. Do NOT induce vomiting. [1] 3. Immediately call a poison center or doctor for medical advice.[1]

Disposal Plan

Proper segregation and disposal of chemical waste are paramount for safety and environmental compliance.

G A Identify Waste Streams (Solid, Liquid, Sharps, PPE) B Segregate Waste into Designated Containers A->B C Label Waste Container with 'Hazardous Waste' and Full Chemical Name B->C D Keep Container Closed Except When Adding Waste C->D E Store in a Designated Satellite Accumulation Area D->E F Request Pickup by Environmental Health & Safety E->F

Caption: Chemical waste disposal workflow.

Methodology:

  • Segregation: Do not mix waste streams. Use separate, designated containers for:

    • Solid Waste: Excess compound, contaminated weigh boats, and bench paper.

    • Liquid Waste: Solutions containing the compound and contaminated solvents.

    • Contaminated PPE: Used gloves, disposable lab coats.

  • Containment:

    • All waste must be collected in suitable, closed containers that are chemically compatible with the waste.[2][6]

    • Do not let the product enter drains.[2][6]

  • Labeling:

    • Clearly label every waste container with "Hazardous Waste" and the full chemical name: "3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine". List any solvents present.

  • Storage and Disposal:

    • Store sealed waste containers in a designated and properly ventilated satellite accumulation area.

    • Dispose of the contents and container in accordance with all local, state, and federal regulations by contacting your institution's Environmental Health and Safety (EHS) department for pickup.[1][7]

References

  • Benchchem. Technical Support Center: Safe Handling of Trifluoromethyl Compounds.
  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
  • U.S. Environmental Protection Agency. Personal Protective Equipment.
  • CDH Fine Chemical. 3-METHYL-1-PHENYL-5-PYRAZOLONE CAS No 89-25-8 Safety Data Sheet.
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for Bis(3-methyl-1-phenyl-5-pyrazolone).
  • American Chemistry Council. Protective Equipment.
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.
  • CHEMM. Personal Protective Equipment (PPE).
  • PubChem. 3-Methyl-5-phenyl-1H-pyrazole.
  • Fisher Scientific. SAFETY DATA SHEET for 1-Methyl-3-phenyl-1H-pyrazol-5-amine.
  • Allan Chemical Corporation. How to Choose PPE for Chemical Work.
  • TCI Chemicals. SAFETY DATA SHEET for 5-Hydroxy-1-methyl-1H-pyrazole.
  • Fisher Scientific. SAFETY DATA SHEET for 1-Methyl-3-phenyl-1H-pyrazol-5-amine (2023).
  • PubChem. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
  • Fisher Scientific. SAFETY DATA SHEET for 5-Amino-3-methyl-1-phenyl-1H-pyrazole.
  • CymitQuimica. SAFETY DATA SHEET for 1-Phenyl-3.5-bis(trifluoromethyl)-4-(trimethylsilyl)-1H-pyrazole.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.